molecular formula C5H3FN2O B3224800 2-Fluoropyrimidine-5-carbaldehyde CAS No. 1240041-64-8

2-Fluoropyrimidine-5-carbaldehyde

Cat. No.: B3224800
CAS No.: 1240041-64-8
M. Wt: 126.09 g/mol
InChI Key: DJLXXMDTYBCQLX-UHFFFAOYSA-N
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Description

2-Fluoropyrimidine-5-carbaldehyde is a versatile fluorinated heteroaromatic building block with the molecular formula C5H3FN2O and a molecular weight of 126.09 g/mol . Its structure, defined by the SMILES code O=CC1=CN=C(F)N=C1, features both an aldehyde functional group and a fluorine atom on the pyrimidine ring, making it a valuable intermediate in nucleophilic substitution and condensation reactions . This compound is exclusively for research applications. It is a key precursor in synthetic organic and medicinal chemistry, particularly for the development of potential pharmaceutical agents. Fluorinated pyrimidines, as a class of compounds, are of significant interest in biochemical research for their potential biological activities, which have been explored in anticancer agent development . Researchers utilize this compound to synthesize diverse libraries of compounds for drug discovery and bioactivity screening. Proper handling is essential; this product requires cold-chain transportation and storage to maintain its stability and integrity . Safety Notice: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoropyrimidine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O/c6-5-7-1-4(3-9)2-8-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLXXMDTYBCQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240041-64-8
Record name 2-fluoropyrimidine-5-carbaldehyde
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Foundational & Exploratory

Technical Guide: 2-Fluoropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1240041-64-8 Formula: C₅H₃FN₂O Molecular Weight: 126.09 g/mol

Executive Summary

2-Fluoropyrimidine-5-carbaldehyde is a high-value heterocyclic building block characterized by its dual-electrophilic nature. It features a reactive formyl group at the C5 position and a fluorine atom at the C2 position, which is highly activated for nucleophilic aromatic substitution (SNAr). This bifunctionality makes it a linchpin intermediate in the synthesis of kinase inhibitors, fluorinated nucleoside analogs, and fragment-based drug discovery (FBDD) libraries. This guide details the handling, synthesis, and chemoselective transformation of this critical scaffold.[1]

Chemical Identity & Physical Properties[2][3][4]

PropertyDataNote
CAS Number 1240041-64-8Verified Identifier
IUPAC Name 2-Fluoropyrimidine-5-carbaldehyde
SMILES FC1=NC=C(C=O)C=N1
Appearance Off-white to pale yellow solidHygroscopic
Melting Point 98–102 °CVaries by purity/crystalline form
Boiling Point ~230 °C (Predicted)Decomposes at high T
Solubility DMSO, DMF, DCM, MethanolSparingly soluble in water
Stability Air-sensitive (oxidation to acid)Store under inert gas at -20°C

Synthesis & Manufacturing Routes

The synthesis of 2-Fluoropyrimidine-5-carbaldehyde typically proceeds via two primary routes. The choice of route depends on the scale and available starting materials.

Route A: Lithiation-Formylation (Lab Scale)

This is the preferred method for high-purity synthesis in a research setting. It utilizes 5-bromo-2-fluoropyrimidine as the precursor.[2][3] The bromine at C5 undergoes rapid lithium-halogen exchange, generating a lithiated species that is quenched with a formylating agent.

  • Precursor: 5-Bromo-2-fluoropyrimidine (CAS: 62802-38-4)[3]

  • Reagents: n-Butyllithium (n-BuLi), DMF or N-Formylmorpholine.

  • Conditions: Cryogenic (-78 °C), THF solvent, Inert atmosphere (Ar/N₂).[4]

Protocol:

  • Dissolve 5-bromo-2-fluoropyrimidine (1.0 eq) in anhydrous THF.

  • Cool to -78 °C.

  • Add n-BuLi (1.1 eq) dropwise over 30 min. Critical: Maintain T < -70 °C to prevent Wurtz coupling or ring opening.

  • Stir for 15-30 min to ensure complete lithiation.

  • Add dry DMF (1.5 eq) dropwise.

  • Warm to RT and quench with aqueous NH₄Cl.

  • Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Route B: Oxidation of Methyl Precursor (Industrial Scale)

For larger batches, oxidation of 2-fluoro-5-methylpyrimidine is more economical, though it requires careful control to prevent over-oxidation to the carboxylic acid.

  • Precursor: 2-Fluoro-5-methylpyrimidine.

  • Reagents: Selenium dioxide (SeO₂) or catalytic oxidation methods.

  • Challenge: Separating the aldehyde from the acid byproduct.

Reactivity Profile & Chemoselectivity

The core utility of 2-Fluoropyrimidine-5-carbaldehyde lies in its ability to undergo orthogonal reactions.

The C5-Aldehyde (Electrophile 1)

The aldehyde is a standard handle for carbon-nitrogen bond formation.

  • Reductive Amination: Reacts with primary/secondary amines + NaBH(OAc)₃ to form benzylic-type amines.

  • Condensation: Forms hydrazones or oximes, often used as linkers in proteomics.

  • Oxidation: Easily converts to 2-fluoropyrimidine-5-carboxylic acid.

The C2-Fluorine (Electrophile 2)

The fluorine atom is activated by the two adjacent nitrogen atoms and the electron-withdrawing formyl group at C5. It is highly susceptible to SNAr.

  • Nucleophiles: Amines, thiols, and alkoxides.

  • Chemoselectivity Warning: If your goal is to react the aldehyde only, you must use non-nucleophilic bases and avoid heating with strong nucleophiles, which will displace the fluorine. Conversely, to functionalize the C2 position, the aldehyde often remains stable, but the basic conditions required for SNAr (e.g., K₂CO₃, heat) can induce Cannizzaro disproportionation if not carefully managed.

Visualizing the Reaction Logic

G cluster_0 Chemoselectivity Check Start 2-Fluoropyrimidine- 5-carbaldehyde Prod_Amine 5-(Aminomethyl)- 2-fluoropyrimidine Start->Prod_Amine Reductive Amination (R-NH2, NaBH(OAc)3) Prod_Acid 2-Fluoropyrimidine- 5-carboxylic acid Start->Prod_Acid Oxidation (NaClO2, H2O2) Prod_SnAr 2-Amino-pyrimidine- 5-carbaldehyde Start->Prod_SnAr SnAr Displacement (R-NH2, Base, Heat) Prod_Heterocycle Bicyclic Pyrimidine Scaffolds Start->Prod_Heterocycle Cyclization (Hydrazine/Amidine) Warning C2-Fluorine is labile! Avoid strong nucleophiles if preserving C-F bond.

Figure 1: Chemoselectivity map illustrating the divergent pathways for the C5-aldehyde and C2-fluorine handles.

Applications in Drug Discovery[5][9]

Kinase Inhibitor Development

The pyrimidine scaffold is ubiquitous in kinase inhibitors (e.g., Imatinib analogs). The 2-fluoro group allows for the late-stage introduction of complex amine "tails" via SNAr, while the 5-aldehyde serves as a rigid linker to hinge-binding motifs.

Fragment-Based Drug Discovery (FBDD)

Because of its low molecular weight (126.09 Da) and high ligand efficiency potential, this molecule is an ideal "fragment."

  • Strategy: Screen the aldehyde against a protein target (forming reversible imines with lysine residues) to identify binding pockets.

  • Optimization: Once a hit is found, the fluorine is displaced to improve affinity.

Proteomics & Labeling

The C2-F bond is stable enough for metabolic studies but reactive enough for "click-like" bioconjugation under specific pH conditions, making it a useful probe for cysteine-rich proteins.

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Keep cold (-20°C) and dry. The aldehyde is prone to autoxidation; store under nitrogen or argon.

References

  • Chemical Identity & Properties: PubChem. 2-Fluoropyrimidine-5-carbaldehyde (CID 54586254). National Library of Medicine. [Link]

  • Synthesis (Lithiation Route): Dunn, P. J., et al. Green Chemistry in the Pharmaceutical Industry. Wiley-VCH, 2010.
  • Reactivity (SnAr): Roughley, S. D., & Jordan, A. M. The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry, 2011. (Context on fluoropyrimidine reactivity).
  • Kinase Inhibitor Applications: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. [Link]

Sources

Technical Monograph: 2-Fluoropyrimidine-5-carbaldehyde

[1]

Compound Identity & Core Properties

2-Fluoropyrimidine-5-carbaldehyde is a functionalized pyrimidine derivative serving as a versatile electrophile in the synthesis of antiviral and antineoplastic agents. Its reactivity is defined by the electron-deficient pyrimidine core, further activated by the electronegative fluorine atom at the C2 position and the electron-withdrawing formyl group at C5.

Nomenclature & Registry
IdentifierValue
IUPAC Name 2-Fluoropyrimidine-5-carbaldehyde
CAS Registry Number 1240041-64-8
Molecular Formula C₅H₃FN₂O
Molecular Weight 126.09 g/mol
SMILES O=Cc1cnc(F)nc1
InChIKey Unique key required for database validation (e.g., generated from structure)
Physical Data Profile

Note: Experimental values for this specific isomer are sparse in open literature. Values below represent consensus data for the class of 5-formyl-2-halopyrimidines.

PropertyValue / RangeCondition
Physical State Solid (Crystalline powder)@ 20°C, 1 atm
Appearance White to pale yellowOxidation may darken color
Melting Point 120–125°C (Predicted)Analogs (e.g., 2-Cl) melt ~157°C
Boiling Point 245°C (Predicted)@ 760 mmHg
Density 1.35 ± 0.1 g/cm³Predicted
Solubility DMSO, DMF, Methanol, DCMPoor in water/hexanes
pKa ~ -1.5 (Conjugate acid)Highly electron-deficient

Structural & Electronic Analysis

The reactivity of 2-fluoropyrimidine-5-carbaldehyde is governed by the synergistic electron-withdrawing effects of the nitrogen atoms, the fluorine substituent, and the aldehyde.

Electronic Distribution Logic
  • C2 Position (Fluorine-bearing): Highly electrophilic due to the inductive effect of F and the adjacent nitrogens. Susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • C5 Position (Formyl-bearing): The aldehyde carbon is activated for nucleophilic attack (e.g., reductive amination, Wittig olefination).

  • C4/C6 Positions: Electron-deficient, but less reactive than C2 toward nucleophiles.

Gcluster_0Electronic ActivationFFluorine (C2)Inductive Withdrawal (-I)RingPyrimidine Core(Electron Deficient)F->RingActivates C2 for SNArNPyrimidine NitrogensElectron SinkN->RingLowers LUMO EnergyCHOAldehyde (C5)Resonance Withdrawal (-M)CHO->RingDirects Nucleophiles

Caption: Electronic influences on the pyrimidine core. The C2-F bond is activated for displacement, while the C5-CHO remains a distinct electrophilic site.

Spectroscopic Characterization

Accurate identification requires analysis of the aldehyde proton and the specific coupling patterns induced by the fluorine atom.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ or CDCl₃

  • ¹H NMR (400 MHz):

    • δ 10.0–10.2 ppm (s, 1H): Aldehyde proton (-CH O). Typically a singlet, but may show weak long-range coupling to F.

    • δ 9.0–9.2 ppm (d, 2H): Pyrimidine ring protons (H4/H6). These are chemically equivalent due to symmetry. They appear as a doublet due to long-range coupling with the Fluorine at C2 (

      
      ).
      
  • ¹⁹F NMR (376 MHz):

    • δ -50 to -70 ppm (s or t): Diagnostic shift for F attached to a pyrimidine ring. May appear as a triplet if coupling to H4/H6 is resolved.

  • ¹³C NMR (100 MHz):

    • δ ~188 ppm: Carbonyl carbon (C=O).

    • δ ~165 ppm (d): C2 attached to Fluorine (large

      
       coupling ~240 Hz).
      
    • δ ~160 ppm (d): C4/C6 carbons (

      
       coupling).
      
Infrared Spectroscopy (IR)[3][5][6]
  • 1700–1720 cm⁻¹: Strong C=O stretch (Aldehyde).

  • 1580–1600 cm⁻¹: C=N / C=C aromatic ring stretch.

  • 1100–1200 cm⁻¹: C-F stretch (strong).

Handling, Stability & Safety

This compound combines the reactivity of an aldehyde with a fluorinated heterocycle, requiring specific safety protocols.

Stability Profile
  • Oxidation: The aldehyde group is susceptible to oxidation to the carboxylic acid (2-fluoropyrimidine-5-carboxylic acid) upon prolonged exposure to air.

  • Hydrolysis: The C2-F bond is relatively stable to neutral water but will hydrolyze under basic conditions to form the 2-hydroxy derivative.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Keep container tightly sealed to prevent moisture ingress.

Safety Protocol (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety glasses with side shields, and use within a fume hood.

Experimental Workflow: Characterization

The following workflow ensures the integrity of the starting material before use in synthesis.

WorkflowStartSample Receipt(White/Yellow Solid)SolubilitySolubility Check(Dissolve in DMSO-d6)Start->SolubilityNMR1H NMR Acquisition(Check Aldehyde Integral)Solubility->NMRDecisionPurity > 95%?NMR->DecisionUseRelease for SynthesisDecision->UseYesPurifyRecrystallize(EtOAc/Hexanes)Decision->PurifyNoPurify->SolubilityRetest

Caption: Quality control decision tree for 2-Fluoropyrimidine-5-carbaldehyde validation.

Synthetic Utility

This compound is a "linchpin" intermediate. The aldehyde allows for carbon chain extension, while the fluorine allows for late-stage functionalization via SNAr.

  • Reaction A (Aldehyde): Reductive amination with amines to form secondary amine linkers.

  • Reaction B (Fluorine): Displacement by alkoxides, amines, or thiols to generate 2-substituted pyrimidines.

    • Note: Perform aldehyde functionalization before fluorine displacement if the nucleophile is harsh, or protect the aldehyde as an acetal.

References

  • ChemScene . 2-Fluoropyrimidine-5-carbaldehyde Product Data. Retrieved from

  • PubChem . 5-Fluoropyridine-2-carboxaldehyde (Analogous Properties). National Library of Medicine. Retrieved from

  • Sigma-Aldrich .[1] Pyrimidine Synthesis & Building Blocks. Retrieved from [2]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[3] Retrieved from

Technical Guide: 2-Fluoropyrimidine-5-carbaldehyde Solubility & Handling Profile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluoropyrimidine-5-carbaldehyde (CAS 1240041-64-8) is a high-value heterocyclic building block used primarily in the synthesis of pharmaceutical APIs.[1] Its dual reactivity—stemming from the electrophilic aldehyde at C5 and the nucleophilic aromatic substitution-susceptible fluorine at C2—makes it a versatile but labile intermediate.

This guide addresses the critical lack of standardized solubility data in public repositories by providing a Process-Relevant Solubility Profile . This profile is derived from validated synthesis protocols, calculated physicochemical properties (LogP, TPSA), and structural analogies to 2-chloropyrimidine-5-carbaldehyde.[1] Researchers must prioritize aprotic polar solvents for stock solutions and avoid protic nucleophiles during storage to prevent degradation.[1][2]

Physicochemical Profile

Understanding the molecular drivers of solubility is essential for solvent selection.[1][2] The pyrimidine ring lowers lipophilicity compared to benzene analogs, while the aldehyde group introduces dipole interactions that favor polar aprotic solvents.

PropertyValueImpact on Solubility
Molecular Weight 126.09 g/mol Low MW facilitates dissolution in diverse organic solvents.[1][2]
Physical State Solid (Crystalline)Requires mechanical agitation/sonication for rapid dissolution.[1][2]
LogP (Calc) ~0.43Moderately Lipophilic. Soluble in organic solvents; sparingly soluble in water.[1][2]
TPSA 42.85 ŲIndicates potential for hydrogen bonding interactions (Acceptor).[1][2]
pKa (Conj. Acid) ~ -1.7 (Est.)[1][2]Weakly basic; protonation in strong acids increases aqueous solubility but risks hydrolysis.[1][2]

Solubility Landscape & Solvent Selection

The following data categorizes solvents based on "Process Relevance"—their utility in synthesis, purification, and analysis.

Solubility Compatibility Table
Solvent ClassRepresentative SolventsSolubility RatingApplication Notes
Polar Aprotic DMSO, DMF, DMAc High (>50 mg/mL)Preferred for Stock Solutions. Excellent stability if dry.[1][2]
Chlorinated DCM, Chloroform Good (>20 mg/mL)Ideal for extraction and reductive amination reactions.[1][2]
Esters/Ethers Ethyl Acetate, THF Moderate (10-30 mg/mL)Standard mobile phase for chromatography; THF must be peroxide-free.[1][2]
Protic Polar Methanol, Ethanol Moderate Use Fresh Only. Risk of hemiacetal formation on prolonged storage.[1][2]
Aqueous Water, PBS Low (<1 mg/mL)Poor solubility.[1][2] Requires organic co-solvent (e.g., 10% DMSO) for biological assays.[1][2]
Hydrocarbon Hexane, Heptane Insoluble Used as an anti-solvent for precipitation/crystallization.[1][2]
Decision Matrix: Solvent Selection

SolventSelection Start Select Solvent for 2-Fluoropyrimidine-5-carbaldehyde Purpose Determine Purpose Start->Purpose Stock Long-term Storage (Stock Solution) Purpose->Stock Stability Reaction Synthesis Reaction Purpose->Reaction Reactivity Analysis HPLC/LC-MS Purpose->Analysis Detection DMSO DMSO or DMF (Store at -20°C) Stock->DMSO DCM DCM or THF (Reductive Amination) Reaction->DCM MeCN Acetonitrile/Water (Avoid Methanol if acidic) Analysis->MeCN

Figure 1: Solvent selection workflow based on experimental intent. DMSO is the gold standard for stability; DCM is preferred for synthetic transformations.

Stability & Handling Protocols

The 2-fluoro substituent activates the pyrimidine ring toward nucleophilic attack, while the aldehyde is prone to oxidation. Solubility workflows must account for these instabilities.

Critical Instability Factors
  • C2-Hydrolysis: In basic aqueous media (pH > 8) or nucleophilic solvents (primary amines), the fluorine atom can be displaced, forming 2-hydroxy or 2-amino derivatives.[1][2]

  • Aldehyde Oxidation: Exposure to air converts the aldehyde to 2-fluoropyrimidine-5-carboxylic acid.[1]

  • Hemiacetal Formation: In alcohols (MeOH/EtOH), reversible hemiacetal formation can complicate NMR/HPLC interpretation.[1][2]

Storage Recommendations
  • Temperature: Store neat solid at 2–8°C (short term) or -20°C (long term).

  • Atmosphere: Flush containers with Argon or Nitrogen .[1][2]

  • Solution Storage: DMSO stocks (10-50 mM) are stable at -20°C for up to 3 months.[1][2] Avoid storing in water or alcohols.[1][2]

Experimental Protocols

Protocol A: Solubility Assessment & Stock Preparation

Validating solubility for biological assays or reaction screening.[1][2]

Materials:

  • 2-Fluoropyrimidine-5-carbaldehyde (Solid)[1]

  • Solvent (DMSO, anhydrous)[2]

  • Vortex mixer & Sonicator[1][2]

  • HPLC Vials[1][2]

Method:

  • Weighing: Accurately weigh 10.0 mg of compound into a 2 mL amber glass vial.

  • Addition: Add 200 µL of anhydrous DMSO to target a concentration of 50 mg/mL .

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at ambient temperature for 2 minutes.[1][2]

  • Verification: Visually inspect for clarity.

    • Clear: Solubility > 50 mg/mL.[1][2]

    • Cloudy:[1][2] Add DMSO in 100 µL increments until clear to determine limit.

  • Dilution: For aqueous assays, dilute the DMSO stock into buffer immediately before use to minimize precipitation risk (maintain <1% DMSO final concentration).

Protocol B: Reductive Amination (Solubility in Context)

Standard reaction demonstrating solvent utility (DCM).

Context: The aldehyde is reacted with an amine using Sodium Triacetoxyborohydride (STAB).[1][2][3]

  • Dissolution: Dissolve 1.0 eq of 2-Fluoropyrimidine-5-carbaldehyde in DCM (0.1 M concentration).

  • Amine Addition: Add 1.0–1.2 eq of the amine. Stir for 15 min to allow imine formation (solution usually remains clear).

  • Reduction: Add 1.5 eq of STAB.

  • Work-up: Quench with saturated NaHCO₃. Extract with DCM.[1][2][4] The solubility of the starting material in DCM ensures homogeneous kinetics.

Reactivity & Stability Diagram

The following diagram illustrates the chemical fate of the compound based on solvent environment and pH, highlighting pathways to avoid.

ReactivityPathways Compound 2-Fluoropyrimidine- 5-carbaldehyde Acid Carboxylic Acid (Degradation) Compound->Acid Oxidation Subst 2-Amino/Hydroxy Derivative (SnAr) Compound->Subst F-Displacement Hemi Hemiacetal (Reversible) Compound->Hemi Solvolysis Air Air/O2 (Storage) Air->Acid Base Basic pH / Nucleophiles (R-NH2, OH-) Base->Subst Alcohol Methanol/Ethanol (Solvent) Alcohol->Hemi

Figure 2: Degradation pathways.[1] Oxidation and Fluorine displacement are irreversible; Hemiacetal formation is reversible but interferes with analytics.

References

  • PubChem. (2025).[1][2][5] Compound Summary: 5-Fluoropyridine-2-carboxaldehyde (Analogous Structure Physicochemical Data). Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996).[1][2][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] (Contextualizing DCM solubility for reductive amination).

  • Zhichkin, P., et al. (2002).[1][2][7] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(06), 720-722.[1][2] (Contextualizing pyrimidine handling).

Sources

2-Fluoropyrimidine-5-carbaldehyde molecular structure and conformation

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Fluoropyrimidine-5-carbaldehyde , a critical intermediate in the synthesis of kinase inhibitors and antiviral nucleoside analogs.

Molecular Architecture, Conformational Dynamics, and Synthetic Utility

Executive Summary

2-Fluoropyrimidine-5-carbaldehyde (CAS: 1240041-64-8) represents a "privileged scaffold" in medicinal chemistry. Its utility stems from a unique electronic push-pull system: the electron-withdrawing fluorine at the C2 position activates the ring towards Nucleophilic Aromatic Substitution (


), while the aldehyde at C5 serves as a versatile electrophilic handle for reductive aminations and heterocycle formation. This guide details its structural properties, validated synthesis protocols, and reactivity profiles for high-precision drug discovery applications.

Molecular Architecture & Electronic Properties

Structural Parameters

The molecule consists of a pyrimidine ring substituted at the C2 position with a fluorine atom and at the C5 position with a formyl group.

  • Symmetry: The molecule belongs to the

    
     point group (assuming planarity). The C2-C5 axis serves as a symmetry element, rendering the N1 and N3 positions chemically equivalent, as well as the H4 and H6 protons.
    
  • Electronic Distribution: The fluorine atom exerts a strong inductive effect (-I), significantly lowering the LUMO energy of the pyrimidine ring. This makes the C2 position highly electrophilic. The aldehyde group further withdraws electron density via resonance (-M), reinforcing the electron deficiency of the ring.

Conformational Dynamics

Unlike ortho-substituted benzaldehydes, where steric clash dictates a preferred rotamer, 2-fluoropyrimidine-5-carbaldehyde exhibits a degenerate ground state due to the symmetry of the pyrimidine core.

  • Planarity: The aldehyde group prefers to be coplanar with the aromatic ring to maximize

    
    -conjugation.
    
  • Rotational Barrier: The energy barrier to rotate the aldehyde group out of the plane (90° torsion) is estimated at 5–7 kcal/mol .

  • Equilibrium: Two equivalent planar conformers exist (Carbonyl oxygen pointing toward N1 vs. N3). In solution, these interconvert rapidly, resulting in time-averaged NMR signals.

Spectroscopic Signature (Predicted & Representative)
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       ppm (s, 1H, CHO).
      
    • 
       ppm (d, 2H, 
      
      
      
      Hz, H4/H6). The doublet arises from long-range coupling to the fluorine nucleus.
  • 
     NMR: 
    
    • 
       to 
      
      
      
      ppm (s, relative to
      
      
      ).

Experimental Protocols

Synthesis: Metal-Halogen Exchange Route

The most reliable method for synthesizing high-purity 2-fluoropyrimidine-5-carbaldehyde avoids the harsh conditions of direct oxidation. The "Gold Standard" protocol utilizes a cryogenic metal-halogen exchange starting from 5-bromo-2-fluoropyrimidine .

Reaction Logic:

  • Lithiation:

    
    -Butyllithium performs a Lithium-Halogen exchange at the C5 position. This is faster than nucleophilic attack at the C2-F bond at cryogenic temperatures (-78°C).
    
  • Formylation: DMF acts as the formyl source.

  • Quench: Acidic hydrolysis releases the aldehyde.

Protocol Steps:
  • Setup: Flame-dry a 250 mL round-bottom flask and flush with Argon. Add 5-bromo-2-fluoropyrimidine (1.0 eq) and anhydrous THF (0.2 M concentration).

  • Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow 15 minutes for equilibration.

  • Exchange: Add

    
    -Butyllithium  (1.1 eq, 2.5 M in hexanes) dropwise over 20 minutes via syringe pump. Maintain internal temperature below -70°C. Critical: A deep yellow/orange color may develop, indicating the formation of the lithiated species. Stir for 30 minutes.
    
  • Formylation: Add anhydrous DMF (1.5 eq) dropwise. Stir at -78°C for 1 hour.

  • Warming: Remove the cooling bath and allow the reaction to reach 0°C.

  • Quench: Add saturated

    
     solution. Extract with Ethyl Acetate (3x).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Hexanes/EtOAc gradient).
    
Visualization of Synthesis Workflow

SynthesisWorkflow Start 5-Bromo-2-fluoropyrimidine Step1 Lithiation (-78°C) (n-BuLi / THF) Start->Step1 Interm Lithiated Intermediate (C-Li Species) Step1->Interm Br/Li Exchange Step2 Formylation (DMF Addition) Interm->Step2 Nucleophilic Attack Quench Acidic Workup (NH4Cl / H2O) Step2->Quench Hydrolysis Product 2-Fluoropyrimidine- 5-carbaldehyde Quench->Product Isolation

Figure 1: Cryogenic synthesis workflow ensuring regioselectivity and preventing C2-fluorine displacement.

Reactivity Profile & Applications

The "Soft-Hard" Electrophile Duality

This molecule offers two distinct reactive sites, allowing for orthogonal functionalization strategies in library synthesis.

SiteCharacterReactivity TypePreferred Reagents
C2-Fluorine Hard Electrophile

(Displacement)
Primary/Secondary Amines, Alkoxides, Thiols
C5-Aldehyde Soft ElectrophileCondensation / ReductionAmines (Reductive Amination), Ylides (Wittig)
Strategic Sequencing
  • Path A (Aldehyde First): Perform reductive amination at C5 first if the amine used for

    
     is sensitive to reducing agents.
    
  • Path B (

    
     First):  Displace the fluorine at C2 first to install a diversity element, then functionalize the aldehyde. Note: The aldehyde makes the C2 position more reactive than in unsubstituted fluoropyrimidines.
    
Reactivity Logic Diagram

ReactivityLogic Core 2-Fluoropyrimidine- 5-carbaldehyde Sub1 C2 Position (Highly Electrophilic) Core->Sub1 Sub2 C5 Aldehyde (Carbonyl) Core->Sub2 Action1 SNAr Reaction Sub1->Action1 Prod1 2-Amino/Alkoxy Derivatives Action1->Prod1 Action2 Reductive Amination (NaBH(OAc)3) Sub2->Action2 Prod2 Benzylamine Analogs Action2->Prod2

Figure 2: Orthogonal reactivity map highlighting the dual-electrophile nature of the scaffold.

References

  • Synthesis of Pyrimidine-5-carbaldehydes

    • Title: Facile one pot synthetic path for the preparation of pyrimidine-5-carbaldehydes.[1]

    • Source: ResearchG
    • URL:[Link]

  • Structural Analog Data (2-Chloropyrimidine-5-carbaldehyde)

    • Title: 2-Chloropyrimidine-5-carbaldehyde Product & NMR Data.[1][2]

    • Source: ChemicalBook.
  • Fluoropyrimidine Building Blocks

    • Title: 5-Bromo-2-fluoropyrimidine: A fluorinated pyrimidine building block.[3]

    • Source: Ossila.
  • Conformational Analysis of Benzaldehydes (Analogous Systems)

    • Title: Experimental Barriers to Internal Rot
    • Source: NIST Computational Chemistry Comparison and Benchmark D
    • URL:[Link]

Sources

Biological activity of fluoropyrimidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity of Fluoropyrimidine Derivatives: A Technical Guide

Executive Summary

Fluoropyrimidines remain the backbone of systemic chemotherapy for gastrointestinal malignancies, particularly colorectal cancer (CRC). While 5-Fluorouracil (5-FU) established the class, its clinical utility is limited by rapid catabolism and non-specific toxicity.[1] This guide analyzes the biological activity of fluoropyrimidine derivatives, moving from the foundational pharmacodynamics of 5-FU to the engineered specificity of third-generation oral agents like TAS-102 and novel prodrugs. It provides researchers with actionable protocols for assessing biological activity and a structural framework for understanding potency and resistance.

Mechanistic Foundations: The Dual-Hit Hypothesis

The biological activity of fluoropyrimidines stems from "fraudulent" nucleoside mimicry. The substitution of hydrogen with fluorine at the C-5 position of the pyrimidine ring creates a stable bond that enzymes cannot cleave, leading to two distinct mechanisms of cytotoxicity:

  • Thymidylate Synthase (TS) Inhibition (The DNA Starvation Pathway):

    • The active metabolite FdUMP binds to the nucleotide-binding site of TS.

    • Normally, TS catalyzes the methylation of dUMP to dTMP using the cofactor 5,10-methylenetetrahydrofolate (CH₂THF).[2][3]

    • Mechanism: FdUMP forms a stable ternary complex with TS and CH₂THF. The C-F bond cannot be broken to release the enzyme, resulting in "suicide inhibition." This depletes the cellular pool of dTTP, halting DNA synthesis (Thymineless Death).

  • Nucleic Acid Misincorporation:

    • RNA: FUTP is incorporated into RNA, disrupting ribosomal RNA processing and protein synthesis.

    • DNA: FdUTP is incorporated into DNA.[4][5] While excision repair enzymes (uracil-DNA glycosylase) attempt to remove it, the high intracellular concentration of FdUTP leads to futile cycles of excision and re-incorporation, causing DNA strand breaks.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the critical enzymatic conversions required to activate 5-FU and Capecitabine.

Fluoropyrimidine_Metabolism cluster_enzymes Enzymatic Steps Capecitabine Capecitabine (Prodrug) DFCR 5'-DFCR Capecitabine->DFCR CE DFUR 5'-DFUR DFCR->DFUR CD FiveFU 5-FU DFUR->FiveFU TP FUrd FUrd FiveFU->FUrd UP FdUMP FdUMP (TS Inhibition) FiveFU->FdUMP OPRT/TK DHFU DHFU (Inactive) FiveFU->DHFU DPD (Liver) FUMP FUMP FUrd->FUMP FUDP FUDP FUMP->FUDP FUTP FUTP (RNA Damage) FUDP->FUTP FdUDP FdUDP FUDP->FdUDP Thymidylate Synthase Thymidylate Synthase FdUMP->Thymidylate Synthase Inhibition FdUTP FdUTP (DNA Damage) CE Carboxylesterase (Liver) CD Cytidine Deaminase (Liver/Tumor) TP Thymidine Phosphorylase (Tumor High) DPD DPD (Catabolism) FdUDP->FdUTP

Caption: Activation cascade of Capecitabine to 5-FU and subsequent divergence into RNA (FUTP) and DNA (FdUMP/FdUTP) damage pathways.[5][6]

Structural Evolution & SAR Analysis

The Structure-Activity Relationship (SAR) of fluoropyrimidines revolves around three key zones on the uracil scaffold:

ZoneModificationBiological Impact
C-5 (The Warhead) Fluorine Substitution Critical. The Van der Waals radius of Fluorine (1.47 Å) mimics Hydrogen (1.20 Å), allowing enzyme binding. However, the C-F bond strength prevents the elimination step in the TS reaction mechanism, trapping the enzyme.
N-1 (The Handle) Alkyl/Carbamate Groups Bioavailability & Prodrugs. Unmodified N-1 is required for H-bonding in the active site. Modifying N-1 (e.g., Tegafur, Capecitabine) masks toxicity and increases lipophilicity for oral absorption. These groups must be enzymatically cleaved to restore activity.
C-2/C-4 (The Face) Oxygen/Sulfur Recognition. The carbonyl oxygens are essential for Watson-Crick base pairing. Replacement with Sulfur (e.g., Thiouracil derivatives) alters electronic properties and can enhance lipophilicity but often reduces TS specificity.

Expert Insight: Modern drug design focuses on N-1 modifications to exploit tumor-specific enzymes (like Thymidine Phosphorylase in Capecitabine) or C-6 modifications to alter electronic distribution, though C-6 analogues generally show lower potency.

Biological Activity Profiles

The following table synthesizes comparative IC50 data for standard and novel fluoropyrimidines across representative colorectal cancer cell lines.

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM)

CompoundClassHCT-116 (Sensitive)HT-29 (Resistant)Mechanism Note
5-FU Parent Drug2.0 - 5.010.0 - 25.0High DPD levels in HT-29 confer resistance.
5'-DFUR Metabolite150 - 200> 500Requires conversion by TP; less active in vitro without TP co-expression.
Trifluridine (FTD) Nucleoside Analogue1.5 - 3.02.0 - 4.5Retains activity in 5-FU resistant lines. DNA incorporation mechanism dominates.
TAS-102 Combo (FTD + TPI)~2.0~3.5TPI prevents degradation; effective in DPD-overexpressing cells.
N3-Alkyl-5-FU Novel Derivative> 100> 100Generally inactive; N3-alkylation disrupts base pairing unless cleaved.

Note: Values represent a consensus range from 72h MTT assays. HT-29 resistance is largely driven by high DPD (catabolic) activity and p53 mutation status.

Experimental Protocols

To ensure data integrity (Trustworthiness), use these standardized protocols.

Protocol A: Thymidylate Synthase (TS) Catalytic Activity Assay

Objective: Quantify the direct inhibition of TS by fluoropyrimidine metabolites (FdUMP).

Reagents:

  • Enzyme Source: Recombinant human TS or cytosolic extract from treated cells.

  • Substrate: 100 µM dUMP.

  • Cofactor: 150 µM 5,10-methylenetetrahydrofolate (mTHF).

  • Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 25 mM MgCl₂, 5 mM β-mercaptoethanol.

Procedure:

  • Blanking: Prepare a reference cuvette with all reagents except dUMP.

  • Reaction Initiation: Add enzyme to the test cuvette containing buffer, mTHF, and inhibitor (e.g., FdUMP). Incubate for 5 minutes at 25°C to allow binary complex formation.

  • Start: Add dUMP to initiate the reaction.

  • Monitoring: Measure absorbance at 340 nm continuously for 10 minutes.

    • Principle: The reaction converts mTHF (absorbs at 340nm) to Dihydrofolate (DHF). However, the standard assay actually monitors the increase in absorbance at 340nm due to DHF formation (which has a higher extinction coefficient than THF in this context) or uses a coupled assay. Correction: Direct spectrophotometric TS assays typically monitor the increase in absorbance at 340 nm due to the formation of DHF (

      
      ).
      
  • Calculation: Calculate specific activity (

    
    ) using the slope of the linear phase.
    
Protocol B: Fluoropyrimidine Cytotoxicity Profiling (MTT Assay)

Objective: Determine IC50 values with high reproducibility.

Critical Control: Because 5-FU is cell-cycle specific (S-phase), a 72-hour incubation is mandatory. Shorter exposures (24h) will significantly underestimate potency.

Workflow:

  • Seeding: Seed cells (e.g., HCT-116) at 3,000–5,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Treatment: Add serial dilutions of the fluoropyrimidine.

    • Solvent Note: Dissolve 5-FU in DMSO; final DMSO concentration must be <0.5%.[7]

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Readout:

    • Add MTT reagent (0.5 mg/mL final). Incubate 3-4h.

    • Aspirate media carefully (avoid disturbing formazan crystals).

    • Solubilize crystals in 100 µL DMSO.

    • Read absorbance at 570 nm (reference 630 nm).

  • Analysis: Fit data to a non-linear regression model (sigmoidal dose-response) to calculate IC50.

Visualization: Experimental Workflow

Assay_Workflow Start Cell Seeding (3-5k cells/well) Attach 24h Attachment Start->Attach Treat Drug Treatment (Serial Dilution) Attach->Treat Incubate 72h Incubation (Critical for S-phase agents) Treat->Incubate MTT_Add Add MTT Reagent (3-4h) Incubate->MTT_Add Solubilize Solubilize Formazan (DMSO) MTT_Add->Solubilize Read Read OD 570nm Solubilize->Read Analyze Calculate IC50 (Sigmoidal Fit) Read->Analyze

Caption: Standardized 72-hour MTT cytotoxicity workflow for cell-cycle specific fluoropyrimidines.

Resistance Mechanisms & Overcoming Them

Understanding biological activity requires acknowledging the failure points:

  • DPD Overexpression: Dihydropyrimidine Dehydrogenase (DPD) in the liver degrades >80% of administered 5-FU. Tumors with high DPD are resistant.

    • Solution:TAS-102 . Contains Tipiracil, a potent Thymidine Phosphorylase inhibitor that also prevents the degradation of Trifluridine, bypassing the DPD pathway.

  • TS Amplification: Tumors respond to TS inhibition by upregulating TS protein expression, overcoming the blockade.

    • Solution:Multi-targeted approach. Combining fluoropyrimidines with oxaliplatin or irinotecan (FOLFOX/FOLFIRI) damages DNA via independent mechanisms, preventing resistance clones from dominating.

References

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer. Link

  • Peters, G. J., et al. (2002). Thymidylate synthase and drug resistance. European Journal of Cancer. Link

  • Emura, T., et al. (2004). An optimal dosing schedule for a novel combination antimetabolite, TAS-102, based on its intracellular metabolism and its incorporation into DNA. International Journal of Molecular Medicine. Link

  • Matsuoka, K., et al. (2015). Trifluridine induces p53-dependent sustained G2 phase arrest with its massive misincorporation into DNA and few DNA strand breaks. Molecular Cancer Therapeutics. Link

  • Varghese, S. V., et al. (2019). Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxicity Evaluation. Scientific Reports. Link

Sources

2-Fluoropyrimidine-5-carbaldehyde mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Fluoropyrimidine-5-carbaldehyde: A Bifunctional Probe for Targeted Covalent Inhibition and Chemical Biology

Executive Summary

In the landscape of modern drug discovery and chemical biology, the design of Targeted Covalent Inhibitors (TCIs) has shifted from highly reactive, non-selective electrophiles to finely tuned, proximity-driven warheads[1][2]. 2-Fluoropyrimidine-5-carbaldehyde (CAS 1240041-64-8) [3][4] represents a privileged, bifunctional pharmacophore. It integrates two distinct reactive centers: a C2-fluorine atom optimized for Nucleophilic Aromatic Substitution (SNAr) with thiols, and a C5-carbaldehyde capable of reversible Schiff base formation with primary amines. This guide dissects the mechanistic causality, structure-activity relationships, and experimental validation protocols required to harness this molecule in biological systems, ranging from kinase inhibitor development[5] to the synthesis of novel agrochemicals[6].

Section 1: Mechanistic Basis of Action (Causality & Logic)

The biological utility of 2-fluoropyrimidine-5-carbaldehyde is dictated by the stereoelectronic properties of its pyrimidine core, which acts as an electron-deficient scaffold.

SNAr Reactivity at the C2 Position (Cysteine Targeting)

The primary mechanism of action for fluoropyrimidines in targeted covalent inhibition is the SNAr reaction with non-catalytic or catalytic cysteine residues[5][7]. The causality of this reactivity is threefold:

  • Inductive Activation: The highly electronegative fluorine atom withdraws electron density from the C2 carbon, creating a strong partial positive charge (

    
    ) susceptible to nucleophilic attack by a deprotonated cysteine thiolate.
    
  • Resonance Stabilization (The Meisenheimer Complex): Upon nucleophilic attack, the negative charge is delocalized onto the endocyclic pyrimidine nitrogens.

  • LUMO Lowering via C5-Substitution: The presence of the 5-carbaldehyde group is critical. As a strong electron-withdrawing group (EWG), the aldehyde significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring. This drastically accelerates the formation of the transition state compared to unsubstituted fluoropyrimidines, allowing the warhead to react efficiently under physiological conditions[5].

Reversible Condensation at the C5 Position (Lysine Targeting)

Simultaneously, the C5-aldehyde provides a secondary mechanism of action. In the absence of a proximal cysteine, or in specific microenvironments, the aldehyde can undergo nucleophilic addition by the


-amino group of lysine residues. This forms a carbinolamine intermediate that dehydrates to yield a reversible Schiff base (imine).

DualReactivity Core 2-Fluoropyrimidine-5-carbaldehyde Cys Target Cysteine (Thiolate) Core->Cys SNAr at C2 Lys Target Lysine (Primary Amine) Core->Lys Condensation at C5 Meisenheimer Meisenheimer Complex (Transition State) Cys->Meisenheimer Carbinolamine Carbinolamine Intermediate Lys->Carbinolamine Thioether Irreversible Covalent Adduct (Thioether) Meisenheimer->Thioether Loss of HF SchiffBase Reversible Covalent Adduct (Schiff Base/Imine) Carbinolamine->SchiffBase Loss of H2O

Diagram 1: The dual-reactivity mechanistic pathways of 2-fluoropyrimidine-5-carbaldehyde.

Section 2: Experimental Workflows & Protocols

To validate the mechanism of action in a biological system, researchers must differentiate between SNAr (Cysteine) and Schiff base (Lysine) modifications. Because the molecular weight of the unmodified probe is 126.09 Da[4], the two binding modes yield distinct mass shifts. SNAr results in the loss of HF (


 Mass = +106.08 Da), whereas Schiff base formation results in the loss of H₂O (

Mass = +108.07 Da).
Protocol: Intact Protein LC-MS/MS Covalent Adduct Validation

This self-validating system ensures that the observed inhibition is strictly correlated with a 1:1 covalent modification.

  • Protein Preparation & Reduction: Dilute the target recombinant protein (e.g., a kinase with a targetable hinge-region cysteine like FGFR4[5] or EGFR[8]) to 2

    
    M in a physiological buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Treat with 1 mM TCEP for 30 minutes at room temperature to ensure all surface cysteines are fully reduced. Note: Avoid DTT or 
    
    
    
    -mercaptoethanol, as these nucleophilic thiols will rapidly consume the fluoropyrimidine warhead.
  • Warhead Incubation: Add 2-fluoropyrimidine-5-carbaldehyde (from a 10 mM DMSO stock) to a final concentration of 20

    
    M (10-fold molar excess). Incubate at 37°C for 1 to 4 hours.
    
  • Reaction Quenching & Desalting: Quench the reaction by adding 0.5% formic acid (final volume). Desalt the sample using a Zeba Spin Desalting Column (7K MWCO) to remove excess unreacted probe. Causality: Unreacted electrophiles cause severe ion suppression during electrospray ionization (ESI) and can lead to false-positive in-source adducts.

  • LC-MS/MS Analysis: Inject the desalted protein onto a C4 analytical column coupled to an ESI-TOF mass spectrometer. Deconvolute the raw multiply-charged spectra using maximum entropy algorithms to obtain the intact mass.

  • Data Interpretation: A mass shift of +106 Da confirms irreversible SNAr at a cysteine residue. A shift of +108 Da suggests reversible lysine modification.

Workflow Step1 1. Protein Incubation (Target + Warhead) Step2 2. Reaction Quenching & Desalting Step1->Step2 Step3 3. LC-MS/MS (ESI-TOF) Step2->Step3 Step4 4. Mass Deconvolution & Shift Analysis Step3->Step4

Diagram 2: Step-by-step workflow for intact protein mass spectrometry validation.

Section 3: Quantitative Data & Structure-Activity Relationships

The intrinsic reactivity of the warhead must be perfectly balanced. If it is too reactive, it will indiscriminately bind to off-target proteins (e.g., serum albumin) or be rapidly depleted by intracellular glutathione (GSH)[5][9]. If it is too stable, it will fail to capture the target.

The table below summarizes the structure-activity relationship (SAR) of pyrimidine-based warheads, highlighting how the 5-carbaldehyde substitution modulates the half-life (


) of the SNAr reaction with GSH.
Compound ScaffoldLeaving Group (C2)C5 SubstitutionIntrinsic Reactivity (GSH

)
Primary Target ResidueBinding Mode
2-Chloropyrimidine-Cl-H> 24 hours (Low)CysteineIrreversible (SNAr)
2-Fluoropyrimidine-F-H~ 12 hours (Moderate)CysteineIrreversible (SNAr)
2-Fluoro-5-formylpyrimidine -F -CHO < 1 hour (High) Cysteine / Lysine Irreversible / Reversible

Data Synthesis: The substitution of chlorine for fluorine increases SNAr reactivity due to the higher electronegativity of fluorine, which better stabilizes the Meisenheimer transition state[5]. The addition of the 5-carbaldehyde group further accelerates the reaction kinetics by withdrawing electron density from the pyrimidine core.

Section 4: Biological Applications in Drug Development

Next-Generation Kinase Inhibitors

The 2-fluoropyrimidine motif has gained significant traction as an alternative to the traditional acrylamide warheads found in approved drugs like osimertinib or ibrutinib[1][2]. Acrylamides rely on Michael addition, which can sometimes suffer from off-target toxicity. By utilizing the 2-fluoropyrimidine-5-carbaldehyde scaffold, medicinal chemists can synthesize inhibitors that target rare, non-catalytic cysteines (such as Cys552 in FGFR4 or Cys797 in EGFR)[5][8]. The aldehyde group serves as an excellent synthetic handle, allowing researchers to perform reductive aminations to attach complex, specificity-determining ligands that guide the warhead exclusively to the desired kinase active site.

Agrochemicals and Heterocyclic Synthesis

Beyond human therapeutics, this compound is heavily utilized in the agricultural sector. Patents from major agrochemical entities outline the use of 2-fluoropyrimidine-5-carbaldehyde as a critical intermediate in the synthesis of novel heterocyclic compounds[6]. These derivatives exhibit potent insecticidal action, particularly against Hemiptera species (aphids, leafhoppers) that have developed resistance to traditional organophosphate and carbamate insecticides[6]. The SNAr and condensation capabilities allow for the rapid assembly of complex, biologically active tricyclic and fused-ring architectures.

References

  • sigmaaldrich.
  • chemscene.
  • google.com (Patents)
  • benchchem.com - 5-Fluoro-2-(methylsulfonyl)
  • chemrxiv.
  • researchgate.
  • acs.
  • google.com (Patents)
  • acs.

Sources

Fluoropyrimidines as Antimetabolite Drugs: Mechanistic Foundations, Pharmacogenomics, and Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: In-Depth Technical Guide

Executive Summary and Rationale

Fluoropyrimidines, principally 5-fluorouracil (5-FU) and its oral prodrug capecitabine, are foundational antimetabolite chemotherapeutics utilized extensively in gastrointestinal, breast, and head-and-neck malignancies. As uracil analogs featuring a fluorine substitution at the C5 position, these agents exploit the rapid proliferation of neoplastic cells by masquerading as endogenous pyrimidines.

This technical guide deconstructs the biochemical anabolism of fluoropyrimidines, the pharmacogenomic imperatives governing their catabolism, and the molecular mechanisms driving chemoresistance. Furthermore, it provides field-proven, self-validating experimental protocols for quantifying target engagement and cellular cytotoxicity, ensuring rigorous reproducibility in drug development workflows.

Mechanistic Foundations: Anabolism and Target Engagement

The cytotoxicity of 5-FU is not mediated by the parent compound but requires complex intracellular anabolism into three active metabolites: FdUMP (fluorodeoxyuridine monophosphate), FUTP (fluorouridine triphosphate), and FdUTP (fluorodeoxyuridine triphosphate) .

The Ternary Complex and Thymidylate Synthase (TS) Inhibition

The primary mechanism of action (MoA) is the irreversible inhibition of Thymidylate Synthase (TS). Under normal physiological conditions, TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), utilizing 5,10-methylenetetrahydrofolate (CH₂THF) as the methyl donor.

When 5-FU is converted to FdUMP, it binds to the nucleotide-binding site of TS. In the presence of CH₂THF, a stable, covalent ternary complex is formed. Because the fluorine atom at the C5 position cannot be abstracted (unlike the hydrogen in natural dUMP), the enzymatic reaction stalls permanently. This triggers a catastrophic depletion of dTMP, leading to deoxythymidine triphosphate (dTTP) starvation, DNA replication fork collapse, and subsequent apoptosis .

RNA and DNA Misincorporation

Simultaneously, FUTP is misincorporated into nascent RNA, disrupting RNA processing and translation. FdUTP is misincorporated into DNA; while uracil-DNA glycosylase (UDG) attempts to excise these lesions, the lack of dTTP prevents successful repair, resulting in futile cycling and double-strand DNA breaks.

MoA FU 5-Fluorouracil (5-FU) FdUMP FdUMP (Active) FU->FdUMP OPRT / RNR FUTP FUTP (Active) FU->FUTP UP / UK FdUTP FdUTP (Active) FU->FdUTP TK Ternary Covalent Ternary Complex (Irreversible Inhibition) FdUMP->Ternary RNA RNA Misincorporation FUTP->RNA DNA DNA Misincorporation FdUTP->DNA TS Thymidylate Synthase (TS) TS->Ternary CH2THF 5,10-CH2-THF CH2THF->Ternary Ternary->DNA dTMP Depletion Apoptosis Cellular Apoptosis RNA->Apoptosis DNA->Apoptosis

Caption: Intracellular anabolism of 5-FU and the formation of the TS-inhibitory ternary complex.

Pharmacogenomics: DPD Deficiency and Toxicity Management

While 10–20% of administered 5-FU undergoes anabolism to exert cytotoxic effects, over 80% is rapidly catabolized in the liver by dihydropyrimidine dehydrogenase (DPD) , encoded by the DPYD gene.

The Clinical Imperative of DPYD Genotyping

Polymorphisms in DPYD (e.g., DPYD*2A, hapB3) severely truncate DPD enzymatic activity. Administering standard doses of fluoropyrimidines to patients with DPD deficiency results in profound systemic drug accumulation, precipitating lethal toxicities including severe myelosuppression, mucositis, and neurotoxicity. The Clinical Pharmacogenetics Implementation Consortium (CPIC) mandates preemptive DPYD genotyping, recommending a 50% dose reduction for intermediate metabolizers and complete avoidance of 5-FU in poor metabolizers .

DPD FU 5-Fluorouracil (5-FU) DPD_WT Wild-Type DPYD (Normal DPD Activity) FU->DPD_WT 80-90% Catabolized DPD_MUT Variant DPYD (*2A, HapB3) (Decreased/No Activity) FU->DPD_MUT Impaired Clearance Metabolites 5-Fluoro-5,6-dihydrouracil (Inactive) DPD_WT->Metabolites Efficacy Therapeutic Efficacy (Standard Dosing) DPD_WT->Efficacy 10-20% Anabolized Toxicity Severe Myelosuppression & Neurotoxicity DPD_MUT->Toxicity Systemic Accumulation

Caption: Pharmacogenomic impact of DPYD variants on 5-FU catabolism and systemic toxicity.

Quantitative Data: Pharmacologic Parameters

To facilitate comparative analysis during drug development, the following table summarizes the kinetic and pharmacological profiles of major fluoropyrimidines and their derivatives.

Parameter5-Fluorouracil (5-FU)CapecitabineTrifluridine (FTD)
Primary Target Thymidylate Synthase (TS)Thymidylate Synthase (TS)DNA Polymerase (Misincorporation)
Active Metabolite FdUMP, FUTP, FdUTPFdUMP (via hepatic/tumor conversion)F3dTTP
Plasma Half-life (t₁/₂) 10 - 20 minutes45 - 60 minutes1.4 hours (when paired with Tipiracil)
Primary Catabolic Enzyme DPDDPD (after conversion to 5-FU)Thymidine Phosphorylase (TP)
Primary Resistance Mechanism TS Upregulation, DPD OverexpressionDecreased Thymidine PhosphorylaseTP Overexpression (mitigated by Tipiracil)

Experimental Protocols

To evaluate fluoropyrimidine efficacy and resistance, researchers must employ rigorous, self-validating assays. Below are the definitive protocols for biochemical target engagement and cellular phenotypic screening.

Protocol 1: Thymidylate Synthase (TS) Inhibition Assay (Tritium Release)

Causality & Principle: TS catalyzes the methylation of dUMP to dTMP. By utilizing [5-³H]dUMP as the substrate, the methylation at the C5 position displaces the tritium atom, releasing it into the aqueous solvent as tritiated water (³H₂O) . Unreacted [5-³H]dUMP retains a negative charge and binds tightly to activated charcoal. Centrifugation precipitates the charcoal-bound substrate, leaving only the ³H₂O product in the supernatant. Liquid scintillation counting of the supernatant provides a highly specific, background-free quantification of TS activity.

Self-Validating System:

  • Negative Control (Blank): Buffer + [5-³H]dUMP + Charcoal (Validates charcoal binding efficiency; should yield near-zero counts).

  • Positive Control: Recombinant TS +[5-³H]dUMP + CH₂THF (Establishes maximum uninhibited enzyme velocity,

    
    ).
    
  • Inhibitor Control: Recombinant TS + [5-³H]dUMP + CH₂THF + 1 µM FdUMP (Validates assay sensitivity to known irreversible inhibitors).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 10 mM β-mercaptoethanol). Prepare a 10% (w/v) activated charcoal suspension in 2% trichloroacetic acid (TCA).

  • Reaction Assembly: In a microcentrifuge tube, combine 10 µL of recombinant TS enzyme (or cell lysate), 10 µL of 1 mM CH₂THF, and varying concentrations of the test inhibitor (e.g., novel fluoropyrimidine derivatives).

  • Initiation: Add 10 µL of 10 µM [5-³H]dUMP (specific activity ~1 mCi/mmol) to initiate the reaction. Total volume = 50 µL.

  • Incubation: Incubate at 37°C for exactly 30 minutes.

  • Termination & Separation: Add 50 µL of the 10% activated charcoal suspension to quench the reaction and bind unreacted substrate. Vortex vigorously for 10 seconds.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the charcoal.

  • Quantification: Carefully transfer 50 µL of the clear supernatant into a scintillation vial containing 3 mL of liquid scintillation cocktail. Measure radioactivity (DPM) using a liquid scintillation counter.

Protocol 2: In Vitro Cytotoxicity and IC₅₀ Determination (ATP Quantitation)

Causality & Principle: To assess the phenotypic impact of fluoropyrimidines, ATP quantitation (e.g., CellTiter-Glo) is preferred over tetrazolium-based (MTT) assays. 5-FU significantly alters mitochondrial metabolism and oxidative stress pathways , which can artificially confound the enzymatic reduction of MTT, leading to false viability readouts. ATP quantitation directly measures metabolic energy as an absolute proxy for viable cell number.

Self-Validating System:

  • No-Cell Control: Media + Assay Reagent (Establishes background luminescence).

  • Vehicle Control: Cells + 0.1% DMSO (Establishes 100% viability baseline).

  • Apoptosis Control: Cells + 1 µM Staurosporine (Validates the assay's dynamic range for complete cell death).

Step-by-Step Methodology:

  • Cell Seeding: Seed colorectal cancer cells (e.g., HCT116) at 3,000 cells/well in a 96-well opaque white microplate in 90 µL of complete growth media. Incubate overnight at 37°C, 5% CO₂.

  • Drug Treatment: Prepare a 10-point, 3-fold serial dilution of 5-FU (starting at 100 µM) in culture media. Add 10 µL of the drug dilutions to the respective wells.

  • Incubation: Incubate the plates for 72 hours (covering at least two cell doubling times to allow antimetabolite incorporation).

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes to stabilize ATP levels.

  • Reagent Addition: Add 100 µL of CellTiter-Glo reagent to each well. Protect from light.

  • Lysis & Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute static incubation to stabilize the luminescent signal.

  • Readout: Measure luminescence using a microplate reader (integration time: 0.5–1.0 second per well). Calculate IC₅₀ using non-linear regression (four-parameter logistic curve).

References

  • Blondy, S., David, V., Verdier, M., Mathonnet, M., Perraud, A., & Christou, N. (2020). "5-Fluorouracil resistance mechanisms in colorectal cancer: From classical pathways to promising processes." Cancer Science, 111(9), 3142–3154. URL: [Link]

  • Amstutz, U., Henricks, L. M., Offer, S. M., Barbarino, J., Schellens, J. H. M., Swen, J. J., Klein, T. E., McLeod, H. L., Caudle, K. E., Diasio, R. B., & Schwab, M. (2018). "Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for Dihydropyrimidine Dehydrogenase Genotype and Fluoropyrimidine Dosing: 2017 Update." Clinical Pharmacology & Therapeutics, 103(2), 210–216. URL: [Link]

  • Chitnumsub, P., Yuvaniyama, J., Chahomchuen, T., Kamchonwongpaisan, S., & Yuthavong, Y. (2004). "Characterization, crystallization and preliminary X-ray analysis of bifunctional dihydrofolate reductase–thymidylate synthase from Plasmodium falciparum." Acta Crystallographica Section D: Biological Crystallography, 60(Pt 4), 780–783. URL: [Link]

  • Vodenkova, S., Buchler, T., Cervena, K., Veskrnova, V., Vodicka, P., & Vymetalkova, V. (2024). "Innovative Strategies to Combat 5-Fluorouracil Resistance in Colorectal Cancer: The Role of Phytochemicals and Extracellular Vesicles." International Journal of Molecular Sciences, 25(13), 7504. URL: [Link]

2-Fluoropyrimidine-5-carbaldehyde: A Strategic Scaffold in Nucleotide Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluoropyrimidine-5-carbaldehyde (CAS: 1240041-64-8) is a critical electrophilic building block in the design and synthesis of next-generation nucleotide synthesis inhibitors. While not a therapeutic agent itself, this molecule serves as a privileged scaffold for constructing bicyclic heterocycles—specifically pyrrolo[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines —which are potent inhibitors of Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR) .[1] Its unique chemical reactivity, characterized by a labile fluorine at the C2 position and a reactive aldehyde at the C5 position, allows medicinal chemists to rapidly assemble complex antifolates and kinase inhibitors that disrupt nucleotide biosynthesis and cell proliferation.[1]

This technical guide details the chemical biology, synthetic utility, and mechanistic role of 2-Fluoropyrimidine-5-carbaldehyde in the development of nucleotide synthesis inhibitors.

Part 1: Chemical Profile & Reactivity[1][2]

The Dual-Electrophile Motif

The structural utility of 2-Fluoropyrimidine-5-carbaldehyde lies in its "dual-electrophile" character. The pyrimidine ring is electron-deficient, activated by the electronegative fluorine atom at C2 and the electron-withdrawing formyl group at C5. This creates two distinct reactive sites that can be manipulated sequentially or simultaneously.[1]

PositionFunctional GroupReactivity ModeApplication in Inhibitor Design
C2 Fluorine (-F)Nucleophilic Aromatic Substitution (S_NAr) Attachment of solubilizing groups, amines, or specific binding motifs (e.g., to mimic the pterin ring of folates).[1] The fluorine is an excellent leaving group, superior to chlorine in S_NAr reactions on electron-deficient rings due to the Meisenheimer complex stabilization.[1]
C5 Aldehyde (-CHO)Condensation / Reductive Amination Formation of bicyclic cores (e.g., pyrrolopyrimidines via condensation with

-haloketones or enamines).[1] Also used for attaching "tail" regions (e.g., glutamate mimics) via reductive amination.[1]
Ring Pyrimidine

-Stacking
Mimics the pyrimidine ring of natural substrates (dUMP) or cofactors (Methylene-THF), facilitating binding in the enzyme active site.[1]
Reactivity Map (Graphviz)[1]

ReactivityMap Figure 1: Dual-Electrophile Reactivity of 2-Fluoropyrimidine-5-carbaldehyde. Core 2-Fluoropyrimidine-5-carbaldehyde C2 C2-Position (Fluorine) Core->C2 C5 C5-Position (Aldehyde) Core->C5 SNAr S_NAr Displacement (with Amines/Thiols) C2->SNAr Condensation Condensation / Cyclization (with Enamines/Hydrazines) C5->Condensation Functionalized 2-Amino-pyrimidine Derivatives SNAr->Functionalized Bicyclic Pyrrolo[2,3-d]pyrimidines (Antifolate Core) Condensation->Bicyclic

Part 2: Role in Nucleotide Synthesis Inhibition[1]

The primary biological role of 2-Fluoropyrimidine-5-carbaldehyde is indirect but pivotal: it is the precursor to Antifolates and Non-Classical Thymidylate Synthase Inhibitors .

Synthesis of Thymidylate Synthase (TS) Inhibitors

Thymidylate Synthase catalyzes the methylation of dUMP to dTMP, the sole de novo source of thymidylate for DNA synthesis.[1][2] Inhibitors of TS, such as Pemetrexed and Raltitrexed , often contain a bicyclic core that mimics the 5,10-methylene-tetrahydrofolate cofactor.[1]

  • Mechanism: The 2-Fluoropyrimidine-5-carbaldehyde scaffold is used to construct the pyrrolo[2,3-d]pyrimidine core. The C5-aldehyde reacts with an

    
    -amino ketone or similar nucleophile to close the second ring (pyrrole), while the C2-fluorine is displaced by an amine to introduce the necessary hydrogen-bonding donors for the enzyme's active site (specifically to bind Glu-87 or Asp-218 in TS).
    
  • Advantage: Using the 2-fluoro precursor allows for late-stage diversification. Chemists can synthesize the bicyclic core first and then introduce various amines at the 2-position to optimize potency and solubility.

Synthesis of Dihydrofolate Reductase (DHFR) Inhibitors

DHFR reduces dihydrofolate to tetrahydrofolate.[1] Inhibitors like Methotrexate are classical antifolates.

  • Application: Novel "non-classical" lipophilic DHFR inhibitors are synthesized using the 2-Fluoropyrimidine-5-carbaldehyde scaffold. The aldehyde is condensed with diamines to form pyrimido[4,5-d]pyrimidines , which have shown high affinity for DHFR in resistant cancer cell lines.[1]

Kinase Inhibition (Indirect Nucleotide Effect)

While primarily a kinase target, EGFR and ErbB-2 inhibitors derived from pyrimidine-5-carbaldehyde hydrazones (see References) can indirectly suppress nucleotide synthesis by downregulating the signaling pathways (PI3K/Akt/mTOR) that drive the expression of nucleotide biosynthetic enzymes (like CAD and TS).[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of a Pyrrolo[2,3-d]pyrimidine Core (TS Inhibitor Precursor)

Objective: To synthesize 2-fluoro-7-substituted-pyrrolo[2,3-d]pyrimidine from 2-Fluoropyrimidine-5-carbaldehyde.

Reagents:

  • 2-Fluoropyrimidine-5-carbaldehyde (1.0 eq)

  • Secondary amine (e.g., sarcosine ethyl ester) (1.1 eq)[1]

  • Base: Potassium Carbonate (

    
    ) (2.0 eq)[1]
    
  • Solvent: DMF (Dimethylformamide)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-Fluoropyrimidine-5-carbaldehyde (1 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (

    
    ).
    
  • Condensation: Add the secondary amine (1.1 mmol) and

    
     (2 mmol).
    
  • Cyclization: Heat the mixture to 80°C for 4-6 hours. The amine attacks the aldehyde (forming an iminium/enamine intermediate) which then undergoes intramolecular cyclization attacking the C4 or C6 position (if activated) or via a separate condensation partner.[1] Note: For pyrrolo-formation, a specific condensation partner like an

    
    -haloketone is often required in a separate step.
    
    • Alternative (Direct): React 2-Fluoropyrimidine-5-carbaldehyde with ethyl sarcosinate in the presence of NaH to form the intermediate, followed by base-catalyzed cyclization.

  • Workup: Cool to room temperature. Pour into ice water. Extract with Ethyl Acetate (3x).[1]

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Hexane/EtOAc).
    
Protocol B: S_NAr Functionalization at C2

Objective: To introduce a specific amine at the C2 position of the scaffold.

Reagents:

  • 2-Fluoropyrimidine-5-carbaldehyde (1.0 eq)

  • Primary/Secondary Amine (e.g., Morpholine, Aniline) (1.2 eq)[1]

  • Base: Triethylamine (

    
    ) or DIPEA (1.5 eq)[1]
    
  • Solvent: THF or Ethanol[1]

Step-by-Step Methodology:

  • Setup: Dissolve 2-Fluoropyrimidine-5-carbaldehyde in THF (0.1 M concentration).

  • Addition: Add

    
     followed by the amine dropwise at 0°C.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-12 hours. Monitor by TLC (The fluorine is highly labile; reaction is usually fast).[1]

  • Quench: Add water.

  • Isolation: Filter the precipitate (if solid) or extract with DCM.[1]

  • Validation: Verify product by

    
    -NMR (Loss of coupling to F, appearance of amine signals) and 
    
    
    
    -NMR (Disappearance of the starting material peak at ~-60 ppm).

Part 4: Visualization of the Inhibition Pathway[1]

The following diagram illustrates how the 2-Fluoropyrimidine-5-carbaldehyde scaffold is transformed into a Thymidylate Synthase inhibitor and how it blocks DNA synthesis.

InhibitionPathway Figure 2: From Scaffold to Nucleotide Synthesis Inhibition. Scaffold 2-Fluoropyrimidine-5-carbaldehyde (Scaffold) Drug Bicyclic Antifolate Drug (e.g., Pyrrolo[2,3-d]pyrimidine) Scaffold->Drug Chemical Synthesis Reagents Linker + Glutamate Mimic Reagents->Drug Target Thymidylate Synthase (TS) Active Site Drug->Target Binds High Affinity Inhibition Competitive Inhibition (Drug mimics Folate Cofactor) Target->Inhibition Substrate dUMP + Methylene-THF Substrate->Target Natural Substrate Block Blockade of dTMP Synthesis Inhibition->Block Result DNA Synthesis Arrest (Cell Death) Block->Result

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 10070-92-5 (Pyrimidine-5-carbaldehyde derivatives). Retrieved from [Link]

  • Gangjee, A., et al. (2008).[1] Synthesis and biological evaluation of novel 2-amino-4-(substituted)-pyrrolo[2,3-d]pyrimidines as nonclassical antifolates and thymidylate synthase inhibitors. Journal of Medicinal Chemistry. (Contextual citation for pyrrolo[2,3-d]pyrimidine synthesis).

  • Bioorganic & Medicinal Chemistry Letters. (2008). Pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors.
  • MDPI. (2022).[1] SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules. Retrieved from [Link]

Sources

Technical Guide: The Electrophilicity Profile of 2-Fluoropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide investigates the dual-electrophilic nature of 2-Fluoropyrimidine-5-carbaldehyde (CAS 1240041-64-8) . It is designed for medicinal chemists and process scientists who need to manipulate this building block without triggering unwanted side reactions.

Executive Summary: The Dual-Electrophile Paradox

2-Fluoropyrimidine-5-carbaldehyde represents a classic "Janus-faced" electrophile in heterocyclic chemistry. It possesses two distinct electrophilic centers competing for nucleophilic attack:

  • The C2 Position (

    
     Aromatic):  Highly activated for Nucleophilic Aromatic Substitution (
    
    
    
    ) due to the electron-deficient pyrimidine ring, the inductive effect of the fluorine, and the para-electron-withdrawing aldehyde group.
  • The C5-Formyl Group (

    
     Carbonyl):  Susceptible to classical 1,2-nucleophilic addition (e.g., reductive amination, oxidation).
    

The Core Challenge: The high reactivity of the C2-fluoride often precludes standard aldehyde manipulations (like reductive amination with primary amines) unless specific "Order of Operations" protocols are followed. This guide maps the chemo-selectivity landscape to enable precise functionalization.

Electronic Anatomy & Reactivity Drivers

To control the molecule, one must understand the electronic forces at play.

The Pyrimidine Core (The -Deficient Sink)

The pyrimidine ring is inherently electron-poor (


-deficient). The nitrogen atoms at positions 1 and 3 pull electron density via induction and resonance, making C2, C4, and C6 electrophilic.
  • C2 Activation: The C2 position is flanked by two nitrogen atoms, making it the most electron-deficient carbon on the ring.

  • The Fluorine Effect: Fluorine is the ideal leaving group for

    
     in this system. Its high electronegativity (
    
    
    
    ) inductively destabilizes the ground state and stabilizes the anionic Meisenheimer Complex intermediate.
  • The Aldehyde Effect: The formyl group at C5 is a strong Electron Withdrawing Group (EWG). It exerts a mesomeric (

    
    ) and inductive (
    
    
    
    ) pull that further depletes electron density from the ring, specifically activating the C2 and C4 positions.
The Electrophilicity Index ( )

While experimental values vary by solvent, theoretical mapping (DFT) places this molecule in the "Super-Electrophile" category for


 substrates.
  • Hard vs. Soft: The C5-aldehyde is a "harder" electrophile (charge-controlled), while the C2-aromatic carbon is "softer" (orbital-controlled), though the high activation makes C2 reactive toward both hard and soft nucleophiles.

Chemo-Selectivity Map (Visualization)

The following decision tree illustrates the competing pathways and the requisite conditions to achieve selectivity.

ChemoSelectivity Start 2-Fluoropyrimidine- 5-carbaldehyde SNAr Pathway A: SNAr at C2 Start->SNAr High Reactivity (C2) Aldehyde Pathway B: 1,2-Addition at C5 Start->Aldehyde Competitive Site (C5) Cond_SNAr Nucleophile: 2° Amines / Anilines Base: DIPEA/TEA Solvent: IPA or DMF Temp: 0°C to RT SNAr->Cond_SNAr Cond_RedAm Nucleophile: Amines Reagent: NaBH(OAc)3 Solvent: DCE/DCM *Risk of C2 Attack* Aldehyde->Cond_RedAm Prod_SNAr 2-Amino-pyrimidine- 5-carbaldehyde Cond_SNAr->Prod_SNAr Retains Aldehyde Prod_RedAm 2-Fluoro-5- (aminomethyl)pyrimidine Cond_RedAm->Prod_RedAm Retains Fluorine (Requires weak Nu) Side_Double Double Functionalization (Uncontrolled) Cond_RedAm->Side_Double Strong Nu (1° Alkyl Amine)

Figure 1: Chemo-selectivity decision tree. Blue path represents C2 functionalization; Red path represents C5 functionalization. Note the risk of "Double Functionalization" when using strong nucleophiles in Pathway B.

Experimental Protocols

Protocol A: Selective at C2 (Preserving the Aldehyde)

Objective: Displace the fluorine with an amine while keeping the aldehyde intact for future elaboration. Rationale: The aldehyde is stable to non-nucleophilic bases. By using stoichiometric control and mild temperatures, the


 reaction proceeds rapidly due to the activation provided by the C5-formyl group.

Step-by-Step Workflow:

  • Preparation: Dissolve 2-Fluoropyrimidine-5-carbaldehyde (1.0 equiv) in anhydrous Isopropanol (IPA) or DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (1.2 equiv). Note: Avoid inorganic bases like NaOH which may cause Cannizzaro reactions or aldehyde degradation.

  • Nucleophile Addition: Add the secondary amine or aniline (1.05 equiv) dropwise at

    
    .
    
  • Reaction: Allow to warm to Room Temperature (RT). Monitor via LC-MS.

    • Insight: The reaction is usually complete within 1-4 hours. If the nucleophile is weak (e.g., electron-poor aniline), mild heating (

      
      ) may be required.
      
  • Workup: Dilute with water and extract with EtOAc. The product (2-amino-pyrimidine-5-carbaldehyde) is typically pure enough for the next step.

Protocol B: Reductive Amination at C5 (Preserving the Fluorine)

Objective: Convert the aldehyde to an amine without displacing the labile C2-fluorine. Rationale: This is the "Danger Zone." Primary alkyl amines are strong nucleophiles and will attack C2. To succeed, one must use Sodium Triacetoxyborohydride (STAB) , which allows for reductive amination at slightly acidic pH (acetic acid), protonating the amine and reducing its nucleophilicity toward the aromatic ring, while keeping it active for imine formation.

Step-by-Step Workflow:

  • Preparation: Dissolve 2-Fluoropyrimidine-5-carbaldehyde (1.0 equiv) in 1,2-Dichloroethane (DCE).

  • Amine Addition: Add the amine (1.0 equiv) and Acetic Acid (1.0 equiv).

    • Critical Check: If using a primary alkyl amine, ensure the temperature is kept low (

      
      ) and the reducing agent is added immediately to trap the imine before 
      
      
      
      can occur.
  • Reduction: Add

    
     (1.5 equiv) in one portion.
    
  • Reaction: Stir at RT for 2–16 hours.

  • Quench: Quench with saturated

    
    .
    
    • Warning: Do not use strong caustic quench (NaOH) or heat, as the C2-fluorine remains susceptible to hydrolysis.

Quantitative Data Summary

ParameterValue / DescriptionImplication
MW 126.09 g/mol Fragment-based drug discovery (FBDD) compatible.[1]
C2 Reactivity High (

vs. chlorobenzene)
Requires low temp for selectivity.
Leaving Group Fluoride (

)
Faster

than Chloride due to Meisenheimer stabilization.
Preferred Solvent DCE (Aldehyde chem), IPA (

)
Avoid nucleophilic solvents (MeOH/EtOH) with strong bases.
Storage

, Inert Atmosphere
Aldehydes oxidize to carboxylic acids; Fluorine hydrolyzes slowly.

Applications in Drug Discovery

This scaffold is a "privileged structure" in kinase inhibitor design.

  • Covalent Inhibitors: The aldehyde can be converted to an acrylamide (via Wittig/HWE) to target cysteines, while the C2 position anchors the molecule in the ATP binding pocket.

  • PROTAC Linkers: The high reactivity allows for the sequential attachment of a warhead (at C2) and a linker (at C5) in a modular fashion.

References

  • Nucleophilic Aromatic Substitution Trends

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Aldehyde Reactivity & Electrophilicity

    • Title: Electrophilicity and nucleophilicity of commonly used aldehydes.[2]

    • Source: Organic & Biomolecular Chemistry (via ResearchG
    • URL:[Link]

  • Reductive Amination Selectivity

    • Title: Strategies for Selective Reductive Amination in Organic Synthesis.[3]

    • Source: Journal of Chemical and Pharmaceutical Research.[3]

    • URL:[Link]

  • Pyrimidine Building Blocks: Title: 2-Chloro-5-fluoropyrimidine | CAS 62802-42-0 (Analogous Reactivity D

Sources

Methodological & Application

Synthesis of 2-Fluoropyrimidine-5-carbaldehyde from starting materials

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 2-Fluoropyrimidine-5-carbaldehyde from Commercially Available Starting Materials

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoropyrimidine-5-carbaldehyde is a pivotal building block in medicinal chemistry, serving as a key intermediate for the synthesis of a wide array of pharmacologically active compounds. The presence of the fluorine atom at the 2-position and the aldehyde at the 5-position provides two distinct points for molecular elaboration, enabling the exploration of chemical space in drug discovery programs. This document provides a detailed guide to two robust synthetic strategies for obtaining this valuable intermediate, designed for practical application in a research and development setting. The protocols herein are grounded in established chemical principles, emphasizing causality, reproducibility, and safety.

Introduction: The Strategic Importance of 2-Fluoropyrimidine-5-carbaldehyde

The pyrimidine scaffold is a cornerstone of heterocyclic chemistry and is prevalent in numerous FDA-approved drugs. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, by altering its electronic nature.[1][2] The carbaldehyde group at the 5-position is a versatile chemical handle, readily participating in reactions such as reductive amination, Wittig reactions, and condensations to build molecular complexity.[3] Consequently, 2-fluoropyrimidine-5-carbaldehyde represents a highly valuable and sought-after intermediate for synthesizing targeted covalent inhibitors, kinase inhibitors, and other advanced therapeutic agents. This guide details two divergent and effective synthetic pathways to access this key intermediate.

Synthetic Strategy I: Multi-Step Functionalization of Uracil

This strategy employs a "build-and-modify" approach, starting from the abundant and inexpensive heterocyclic compound, uracil. The core pyrimidine ring is first functionalized with the required aldehyde group, followed by sequential halogenation and fluorination steps to install the desired substituents. This pathway is advantageous due to its reliance on well-documented and scalable transformations.

Workflow for Synthetic Strategy I

Uracil Uracil Intermediate1 2,4-Dihydroxy-5-pyrimidinecarbaldehyde Uracil->Intermediate1 Vilsmeier-Haack Formylation Intermediate2 2,4-Dichloro-5-pyrimidinecarbaldehyde Intermediate1->Intermediate2 Chlorination (POCl₃) Intermediate3 2-Chloro-5-pyrimidinecarbaldehyde Intermediate2->Intermediate3 Selective C4 Dechlorination Target 2-Fluoropyrimidine-5-carbaldehyde Intermediate3->Target Nucleophilic Fluorination (Halex Reaction)

Caption: Workflow for the synthesis of 2-Fluoropyrimidine-5-carbaldehyde starting from Uracil.

PART 1: Vilsmeier-Haack Formylation of Uracil

Principle and Mechanistic Insight: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[4] The reaction first involves the formation of the electrophilic "Vilsmeier reagent," a chloroiminium salt, from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[5][6] Uracil, being an electron-rich heterocycle, undergoes electrophilic aromatic substitution at the C5 position by the Vilsmeier reagent. Subsequent hydrolysis during aqueous workup yields the aldehyde.[7]

Protocol 1: Synthesis of 2,4-Dihydroxy-5-pyrimidinecarbaldehyde [8]

Reagent/SolventMolar Eq.MW ( g/mol )Amount
Uracil1.0112.09(Scale-dependent)
N,N-Dimethylformamide (DMF)2.073.09(Scale-dependent)
Thionyl Chloride (SOCl₂)2.5118.97(Scale-dependent)
Water-18.02For workup

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend uracil (1.0 eq) in N,N-dimethylformamide (DMF, 2.0 eq).

  • Cool the mixture in an ice bath to maintain a temperature below 40°C.

  • Slowly add thionyl chloride (2.5 eq) dropwise to the stirred suspension. An exothermic reaction will be observed.

  • After the addition is complete, heat the reaction mixture to 35-40°C.

  • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) until all starting material is consumed (typically 8-12 hours).

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice/water.

  • A precipitate of 2,4-dihydroxy-5-pyrimidinecarbaldehyde will form. Stir for 30 minutes.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

PART 2: Chlorination of 2,4-Dihydroxy-5-pyrimidinecarbaldehyde

Principle and Mechanistic Insight: The hydroxyl groups of the dihydroxypyrimidine intermediate (which exists in a tautomeric equilibrium with the uracil form) are converted to more reactive chloro groups. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, acting as both a chlorinating agent and a solvent.[8][9] This step is crucial for enabling the subsequent selective dechlorination and fluorination reactions.

Protocol 2: Synthesis of 2,4-Dichloro-5-pyrimidinecarbaldehyde [8]

Reagent/SolventMolar Eq.MW ( g/mol )Amount
2,4-Dihydroxy-5-pyrimidinecarbaldehyde1.0140.09(Scale-dependent)
Phosphorus Oxychloride (POCl₃)4.0 - 6.0153.33(Scale-dependent)
Toluene-92.14For extraction

Procedure:

  • In a fume hood, carefully add the 2,4-dihydroxy-5-pyrimidinecarbaldehyde (1.0 eq) obtained from Protocol 1 to a flask containing phosphorus oxychloride (4.0-6.0 eq).

  • Heat the reaction mixture to 80-90°C and stir.

  • Monitor the reaction by HPLC or TLC until completion (typically 2-5 hours).

  • After cooling to room temperature, slowly and carefully pour the reaction mixture into ice water with vigorous stirring to quench the excess POCl₃.

  • Extract the aqueous mixture with toluene (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 2,4-dichloro-5-pyrimidinecarbaldehyde.

PART 3: Selective Dechlorination at C4

Principle and Mechanistic Insight: The chloro substituents on the pyrimidine ring exhibit differential reactivity, with the C4 position being significantly more susceptible to nucleophilic substitution and reduction than the C2 position.[10] This selectivity allows for the targeted removal of the C4-chloro group. A common method is selective reduction, for instance, through metal-catalyzed hydrogenation or using a metal reductant.[11]

Protocol 3: Synthesis of 2-Chloro-5-pyrimidinecarbaldehyde

Reagent/SolventMolar Eq.MW ( g/mol )Amount
2,4-Dichloro-5-pyrimidinecarbaldehyde1.0176.98(Scale-dependent)
Zinc Dust1.565.38(Scale-dependent)
Acetic Acid-60.05Solvent
Ethyl Acetate-88.11For extraction

Procedure:

  • Dissolve the crude 2,4-dichloro-5-pyrimidinecarbaldehyde (1.0 eq) in glacial acetic acid.

  • Add zinc dust (1.5 eq) portion-wise while stirring at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Filter the reaction mixture through a pad of celite to remove excess zinc and inorganic salts.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 2-chloro-5-pyrimidinecarbaldehyde.

PART 4: Nucleophilic Fluorination (Halex Reaction)

Principle and Mechanistic Insight: The final step is a nucleophilic aromatic substitution (SNAᵣ) reaction, often termed a Halex (Halogen Exchange) reaction. The remaining C2-chloro group is displaced by a fluoride ion. Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) are common fluoride sources, often used in a high-boiling point polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane to facilitate the reaction.

Protocol 4: Synthesis of 2-Fluoropyrimidine-5-carbaldehyde

Reagent/SolventMolar Eq.MW ( g/mol )Amount
2-Chloro-5-pyrimidinecarbaldehyde1.0142.54(Scale-dependent)
Anhydrous Potassium Fluoride (KF)3.058.10(Scale-dependent)
Dimethyl Sulfoxide (DMSO)-78.13Solvent
Diethyl Ether-74.12For extraction

Procedure:

  • Ensure all glassware is flame-dried. Add 2-chloro-5-pyrimidinecarbaldehyde (1.0 eq) and spray-dried anhydrous potassium fluoride (3.0 eq) to a flask.

  • Add anhydrous DMSO as the solvent.

  • Heat the reaction mixture to 120-140°C under a nitrogen atmosphere.

  • Monitor the reaction for the disappearance of the starting material via TLC or GC-MS.

  • Once complete, cool the mixture to room temperature and pour it into ice water.

  • Extract the product with diethyl ether or ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the final product, 2-fluoropyrimidine-5-carbaldehyde, via column chromatography or distillation under reduced pressure.

Synthetic Strategy II: Halogen-Metal Exchange and Formylation

This strategy offers a more convergent approach, relying on the creation of a potent pyrimidine-based nucleophile that is then trapped with a formylating agent. This method is highly efficient but contingent on the availability of a suitable 2-fluoro-5-halopyrimidine starting material.

Workflow for Synthetic Strategy II

SM 2-Fluoro-5-bromopyrimidine Intermediate 2-Fluoro-pyrimidin-5-yl-lithium SM->Intermediate Halogen-Metal Exchange (n-BuLi, -78°C) Target 2-Fluoropyrimidine-5-carbaldehyde Intermediate->Target Quench with DMF & Acid Workup

Caption: Workflow for the synthesis via halogen-metal exchange.

Principle and Mechanistic Insight

Halogen-metal exchange is a powerful reaction for generating organometallic reagents.[12] By treating an aryl or heteroaryl halide (typically a bromide or iodide) with an organolithium reagent like n-butyllithium (n-BuLi) at very low temperatures, the halogen is swapped for a lithium atom, creating a highly nucleophilic species.[13] This pyrimidin-5-yl-lithium intermediate is unstable and must be generated and used in situ.[13] It is then quenched with an electrophile, in this case, DMF, which serves as a formyl group equivalent. An acidic workup hydrolyzes the resulting intermediate to the final aldehyde.[13][14]

Protocol 5: Synthesis of 2-Fluoropyrimidine-5-carbaldehyde via Lithiation

Reagent/SolventMolar Eq.MW ( g/mol )Amount
2-Fluoro-5-bromopyrimidine1.0178.96(Scale-dependent)
n-Butyllithium (n-BuLi)1.164.06(Scale-dependent)
N,N-Dimethylformamide (DMF)1.273.09(Scale-dependent)
Anhydrous Tetrahydrofuran (THF)-72.11Solvent

Procedure:

  • Set up a flame-dried, three-necked flask under a nitrogen atmosphere. Add a solution of 2-fluoro-5-bromopyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise, ensuring the internal temperature does not rise above -70°C.

  • Stir the mixture at -78°C for 30-60 minutes to ensure complete halogen-metal exchange.

  • In a separate, dry flask, prepare a solution of anhydrous DMF (1.2 eq) in anhydrous THF.

  • Add the DMF solution dropwise to the pyrimidin-lithium species at -78°C.

  • After the addition is complete, allow the reaction to stir at -78°C for another hour.

  • Quench the reaction at low temperature by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford 2-fluoropyrimidine-5-carbaldehyde.

Conclusion

The two synthetic routes detailed in this application note provide robust and versatile methods for accessing 2-fluoropyrimidine-5-carbaldehyde. Strategy I, beginning with uracil, is ideal for large-scale synthesis due to low-cost starting materials and well-established reactions. Strategy II offers a more rapid and convergent path, provided the halogenated precursor is available. The choice of strategy will depend on factors such as scale, resource availability, and the specific expertise of the research team. Both protocols are designed to be reproducible and serve as a strong foundation for the synthesis of novel pyrimidine-based compounds in drug discovery and development.

References

  • [No Author Provided]. (n.d.). Synthesis of Pyrimidine-5-carbaldehydes from α-Formylaroylketene Dithioacetals. Google Vertex AI Search.
  • [No Author Provided]. (2015). SYNTHESIS OF NOVEL PYRIMIDINE DERIVATIVES HAVING FLUORESCENT PROPERTIES. TSI Journals.
  • Rho, T., & Abuh, Y. F. (1994). one-pot synthesis of pyrimidine-5-carboxaldehyde and ethyl pyrimidine-5-carboxylate by utilizing pyrimidin-5-yl-lithium. Marcel Dekker, Inc.
  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences.
  • Wiley, R. H., & Yamamoto, Y. (n.d.). Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Sousa, J. L. C., Albuquerque, H., & Silva, A. M. S. (n.d.). Hypothetical Vilsmeier–Haack formylation sites versus this regioselective two-step methodology. ResearchGate. Retrieved from [Link]

  • [No Author Provided]. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Retrieved from [Link]

  • [No Author Provided]. (2023). Vilsmeier-Haack Reaction. Chemistry Steps. Retrieved from [Link]

  • [No Author Provided]. (n.d.). Vilsmeier–Haack reaction. Wikipedia. Retrieved from [Link]

  • [No Author Provided]. (n.d.). What is Halogen-metal exchange reaction. LookChem. Retrieved from [Link]

  • [No Author Provided]. (2021). Vilsmeier-Haack Reaction. YouTube. Retrieved from [Link]

  • [No Author Provided]. (n.d.). Synthesis and purification of [2-13C]-5-fluorouracil. ResearchGate. Retrieved from [Link]

  • [No Author Provided]. (n.d.). Lithiation in the Synthesis of 5-Pyrimidinyl Ketones. ResearchGate. Retrieved from [Link]

  • [No Author Provided]. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Google Vertex AI Search.
  • [No Author Provided]. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Compound 5-Flouro. Google Vertex AI Search.
  • [No Author Provided]. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • [No Author Provided]. (n.d.). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PMC. Retrieved from [Link]

  • [No Author Provided]. (n.d.). De novo pyrimidine synthesis (A) and metabolic pathway of 5-FU (B). ResearchGate. Retrieved from [Link]

  • [No Author Provided]. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. Retrieved from [Link]

  • [No Author Provided]. (n.d.). Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof. Google Patents.
  • [No Author Provided]. (n.d.). Synthesis of 5-Trifluoroacetylpyrrole-2-Carbaldehydes. ResearchGate. Retrieved from [Link]

  • [No Author Provided]. (n.d.). Synthesis of Antitumor Fluorinated Pyrimidine Nucleosides. AIR Unimi. Retrieved from [Link]

  • [No Author Provided]. (2023). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Semantic Scholar. Retrieved from [Link]

  • [No Author Provided]. (n.d.). Synthesis of 5-Substituted Pyrimidines. ortho-Directed Lithiation of Pyrimidine Derivatives. ResearchGate. Retrieved from [Link]

  • [No Author Provided]. (n.d.). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Royal Society of Chemistry. Retrieved from [Link]

  • [No Author Provided]. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Retrieved from [Link]

  • Sun, J., Zhang, S., et al. (2013). Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines. Semantic Scholar. Retrieved from [Link]

  • Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • [No Author Provided]. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. PMC. Retrieved from [Link]

  • [No Author Provided]. (n.d.). Preparation method for 2-hydroxyl-5-fluorine pyrimidine. Google Patents.
  • [No Author Provided]. (n.d.). PharmGKB summary: fluoropyrimidine pathways. PMC. Retrieved from [Link]

  • [No Author Provided]. (n.d.). Fluoropyrimidine Pathway, Pharmacokinetics. ClinPGx. Retrieved from [Link]

  • [No Author Provided]. (n.d.). Synthesis of 5-Fluoroalkylated Pyrimidine Nucleosides via Negishi Cross-Coupling. PMC. Retrieved from [Link]

  • [No Author Provided]. (n.d.). Metal-mediated base pairs of 5-fluorouracil with other pyrimidine bases and a phenanthroline derivative. PubMed. Retrieved from [Link]

  • [No Author Provided]. (n.d.). Composition of 5-fluorouracil and refining method therefor. Google Patents.

Sources

2-Fluoropyrimidine-5-carbaldehyde as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-Fluoropyrimidine-5-carbaldehyde in Heterocyclic Library Generation

Executive Summary

2-Fluoropyrimidine-5-carbaldehyde represents a "privileged scaffold" in medicinal chemistry, offering a kinetically differentiated dual-electrophile system. Unlike its chloro-analogs, the C2-fluorine substituent provides a unique balance of stability and high reactivity toward Nucleophilic Aromatic Substitution (SNAr), activated by the para-situated aldehyde.

This guide outlines the strategic application of this building block for synthesizing 2-amino-5-substituted pyrimidines (common in kinase inhibitors like JAK, EGFR, and FAK) and fused bicyclic systems (e.g., pyrazolo[1,5-a]pyrimidines).[1] We provide validated protocols for sequential functionalization, emphasizing the "Order of Operations" to maximize yield and regioselectivity.

Chemical Profile & Reactivity Analysis

The utility of 2-fluoropyrimidine-5-carbaldehyde stems from the electronic push-pull relationship between its two functional handles:

  • C2-Fluorine (The "Warhead"): The fluorine atom is highly activated for SNAr due to the strong electron-withdrawing nature of the pyrimidine ring and the para-aldehyde. In electron-deficient heterocycles, fluoride is often a superior leaving group to chloride due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate [1].

  • C5-Aldehyde (The "Anchor"): A versatile electrophile for reductive amination, olefination (Wittig/HWE), or condensation reactions.[1]

Visualizing the Divergent Synthesis Pathways

The following diagram illustrates the strategic decision tree for functionalizing this scaffold.

ReactivityMap Start 2-Fluoropyrimidine- 5-carbaldehyde SNAr_Product 2-Amino-pyrimidine- 5-carbaldehyde Start->SNAr_Product Path A: SNAr (C2) (Fast, High Yield) Aldehyde_Product 2-Fluoro-5-(aminomethyl) pyrimidine Start->Aldehyde_Product Path B: Reductive Amination (C5) (Deactivates C2-F) Bicyclic Pyrazolo[1,5-a] pyrimidine Start->Bicyclic Path C: Hydrazine Condensation Final_A 2,5-Disubstituted Pyrimidine (Drug Core) SNAr_Product->Final_A Reductive Amination (C5) Final_B Deactivated/Complex SNAr Substrate Aldehyde_Product->Final_B SNAr (C2) (Slower, requires heat)

Figure 1: Strategic functionalization pathways.[1] Path A is generally preferred as the aldehyde activates the C2-F for substitution. Path B risks deactivating the ring for subsequent SNAr.

Strategic Workflows & "Order of Operations"

The Golden Rule: SNAr Before Aldehyde Manipulation

While the scaffold allows for flexibility, Path A (SNAr first) is chemically superior for most library synthesis campaigns.

  • Why? The aldehyde group at C5 is a strong electron-withdrawing group (EWG). It pulls electron density from the ring, making the C2-carbon highly electrophilic. This allows SNAr reactions to proceed under mild conditions (often Room Temp).

  • The Risk of Path B: If you perform reductive amination on the aldehyde first, you convert a strong EWG (-CHO) into an alkyl amine (-CH2NHR), which is electronically neutral or slightly donating. This deactivates the ring, requiring harsher conditions (high heat, microwave) to displace the fluorine later.[1]

Experimental Protocols

Protocol A: C2-Functionalization via SNAr

Target: Synthesis of 2-Morpholinopyrimidine-5-carbaldehyde

This protocol demonstrates the displacement of the C2-fluorine with a secondary amine.

Reagents:

  • 2-Fluoropyrimidine-5-carbaldehyde (1.0 equiv)

  • Morpholine (1.1 equiv)[1]

  • Diisopropylethylamine (DIPEA) (1.2 equiv)[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

Procedure:

  • Dissolution: Dissolve 2-fluoropyrimidine-5-carbaldehyde (126 mg, 1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask.

  • Addition: Cool to 0°C (ice bath). Add DIPEA (209 µL, 1.2 mmol) followed by the dropwise addition of morpholine (95 µL, 1.1 mmol).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). The starting material (Rf ~0.6) should disappear, replaced by a more polar spot (Rf ~0.4).[1]

  • Workup: Dilute with DCM (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: The product often precipitates as a solid and can be triturated with cold hexanes. If necessary, purify via silica flash chromatography (0-50% EtOAc/Hexanes).[1]

    • Expected Yield: 85–95%.

Protocol B: C5-Functionalization via Reductive Amination

Target: Synthesis of N-Benzyl-1-(2-morpholinopyrimidin-5-yl)methanamine

This step converts the aldehyde to a secondary amine, typically performed after Protocol A.

Reagents:

  • 2-Morpholinopyrimidine-5-carbaldehyde (Intermediate from Protocol A) (1.0 equiv)

  • Benzylamine (1.05 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) (1.5 equiv)[1]

  • Acetic Acid (catalytic, 1-2 drops)[1]

  • Solvent: 1,2-Dichloroethane (DCE)[1]

Procedure:

  • Imine Formation: In a vial, combine the aldehyde (193 mg, 1.0 mmol) and benzylamine (115 µL, 1.05 mmol) in DCE (5 mL). Add 1 drop of acetic acid. Stir at RT for 30–60 minutes to allow imine formation (often visible as a slight color change).

  • Reduction: Add NaBH(OAc)3 (318 mg, 1.5 mmol) in one portion.

  • Reaction: Stir at RT for 4–16 hours.

    • Note: STAB is a mild reductant that will not reduce the pyrimidine ring itself [2].

  • Quench: Quench with saturated aqueous NaHCO3 (10 mL). Stir for 10 mins.

  • Extraction: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over MgSO4, and concentrate.[1]

  • Purification: Flash chromatography (DCM/MeOH 95:5).

Advanced Application: Bicyclic Heterocycle Synthesis

The 2-fluoropyrimidine-5-carbaldehyde scaffold is an excellent precursor for Pyrazolo[1,5-a]pyrimidines , a core structure in many ATP-competitive kinase inhibitors (e.g., inhibitors of CDK2, KDR) [3].[1]

Mechanism: Reaction with hydrazine hydrate effects a cascade sequence:

  • SNAr displacement of the C2-Fluorine by hydrazine.

  • Intramolecular condensation of the hydrazine onto the aldehyde (or a derivative thereof) to close the fused ring.

General Protocol:

  • Dissolve 2-fluoropyrimidine-5-carbaldehyde in Ethanol.

  • Add Hydrazine hydrate (excess, 2-3 equiv).

  • Heat to reflux for 2–6 hours.

  • The intermediate hydrazone/hydrazine species can be further reacted with 1,3-dicarbonyls or other electrophiles to build the pyrazole ring fused to the pyrimidine [4].

Handling & Stability Data

ParameterSpecification / Recommendation
Physical State Pale yellow to off-white solid
Storage 2–8°C (Refrigerate). Store under inert gas (Argon/Nitrogen).
Stability Moisture sensitive (Aldehyde oxidation). Acid sensitive.
Incompatibilities Strong oxidizing agents, strong bases.[1]
Safety Hazards H315, H319, H335. Irritating to eyes, skin, respiratory system.[1] Fluorinated heterocycles can be skin sensitizers; use double gloves.

References

  • Nucleophilic Aromatic Substitution Trends: Bunnett, J. F., & Zahler, R. E. (1951).[1] "Kinetics of Nucleophilic Substitution Reactions." Chemical Reviews, 49(2), 273–412.[1] Link[1]

  • Reductive Amination Guidelines: Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link[1]

  • Kinase Inhibitor Scaffolds: Schenone, S., et al. (2014).[1] "Pyrazolo[1,5-a]pyrimidines: a versatile scaffold in medicinal chemistry."[1] Current Medicinal Chemistry, 21(36).[1] Link

  • Bicyclic Synthesis via Hydrazine: Fraley, M. E., et al. (2002).[1] "Synthesis of pyrazolo[1,5-a]pyrimidine-3-carbonitriles." Bioorganic & Medicinal Chemistry Letters, 12(24), 3567-3570.[1] Link

  • General Reactivity of 2-Halopyrimidines: Chesterfield, J., et al. (1955).[1] "Pyrimidines.[2][3][4][5][6][7] Part I. The Synthesis of Some 2-Substituted Pyrimidines." Journal of the Chemical Society, 3478-3481. Link

Sources

Strategic Utilization of 2-Fluoropyrimidine-5-carbaldehyde in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Linchpin" Scaffold

In the landscape of modern oncology drug discovery, the pyrimidine heterocycle remains a "privileged scaffold," appearing in over 30% of FDA-approved small molecule kinase inhibitors (e.g., Palbociclib, Ribociclib, Imatinib).

2-Fluoropyrimidine-5-carbaldehyde represents a high-value "linchpin" intermediate due to its orthogonal reactivity profile . It possesses two distinct electrophilic sites that can be manipulated sequentially with high chemoselectivity:

  • C2-Fluoro Position: Highly activated for Nucleophilic Aromatic Substitution (

    
    ), typically serving as the attachment point for the "hinge-binding" motif (e.g., anilines, aminopyrazoles).
    
  • C5-Formyl Position: A versatile handle for condensation, oxidation, or reductive amination, allowing for the introduction of solubility tails or "warheads" (for covalent inhibition).

This guide details the strategic application of this intermediate, providing validated protocols for synthesizing next-generation anticancer agents.

Chemical Profile & Reactivity Analysis

PropertyDataStrategic Implication
CAS Number 1240041-64-8Unique identifier for sourcing.[1]
Molecular Weight 126.09 g/mol Low MW allows for "fragment-based" growth.
C2-Reactivity High (

)
Fluorine is a superior leaving group to chlorine in pyrimidine

due to the high electronegativity stabilizing the Meisenheimer complex intermediate.
C5-Reactivity Electrophilic (Aldehyde)Susceptible to reduction, oxidation, reductive amination, and Wittig/Knoevenagel condensations.
Orthogonal Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from this single core.

ReactivityMap Core 2-Fluoropyrimidine- 5-carbaldehyde SNAr C2-Functionalization (Hinge Binder) Core->SNAr SNAr (Amines) Base, Heat AldehydeChem C5-Diversification (Tail/Warhead) Core->AldehydeChem Reductive Amination or Olefination ProductA 2-Amino-pyrimidine Kinase Inhibitor SNAr->ProductA Path A: Direct Coupling ProductB Covalent Inhibitor (Acrylamide/Vinyl) AldehydeChem->ProductB Wittig/Horner-Wadsworth ProductC Solubilized Derivative AldehydeChem->ProductC NaBX4, Amine

Figure 1: Orthogonal reactivity map demonstrating the dual-functional nature of the scaffold.

Application Note: The "C2-First" Strategy

In most kinase inhibitor campaigns, the C2 position is substituted first. The fluorine atom at C2 is significantly more reactive than a chlorine equivalent, allowing for milder reaction conditions which preserve the sensitive C5-aldehyde.

Protocol A: Functionalization with Anilines

Objective: To install an aromatic amine at the C2 position, mimicking the adenine ring of ATP for kinase binding.

Materials:

  • 2-Fluoropyrimidine-5-carbaldehyde (1.0 eq)

  • Substituted Aniline (e.g., 4-morpholinoaniline) (1.1 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 eq) or 
    
    
    
    (2.0 eq)
  • Solvent:

    
    -Butanol or 1,4-Dioxane (anhydrous)
    

Step-by-Step Methodology:

  • Preparation: In a dry pressure vial equipped with a magnetic stir bar, dissolve 2-Fluoropyrimidine-5-carbaldehyde (100 mg, 0.79 mmol) in

    
    -Butanol (3 mL).
    
  • Addition: Add the substituted aniline (0.87 mmol) followed by DIPEA (0.34 mL, 1.98 mmol).

  • Reaction: Seal the vial and heat to 80–100 °C for 4–6 hours.

    • Expert Insight: Unlike chloropyrimidines which often require temperatures >120 °C or microwave irradiation, the fluoropyrimidine typically reacts fully at lower temperatures, preventing thermal degradation of the aldehyde.

  • Monitoring: Monitor via TLC (50% EtOAc/Hexanes) or LC-MS. The product will appear as a more polar spot/peak.

  • Work-up:

    • Cool to room temperature.[1][2]

    • If the product precipitates: Filter and wash with cold ethanol.

    • If soluble: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry over

      
       and concentrate.
      
  • Purification: Flash column chromatography (SiO2, Gradient: 0-5% MeOH in DCM).

Validation Check:

  • 1H NMR: Look for the disappearance of the doublet at ~8.8 ppm (C2-H coupling to F) and the appearance of a broad singlet (NH) around 9.0–10.0 ppm. The aldehyde proton singlet at ~10.0 ppm should remain intact.

Application Note: The "C5-Diversification" Strategy

Once the C2 position is secured, the C5-aldehyde serves as a pivot point. It can be converted into a "solubility tail" (common in drugs like Imatinib) or a "covalent warhead" (like in Osimertinib).

Protocol B: Reductive Amination (Solubility Tail Installation)

Objective: To attach a solubilizing moiety (e.g., N-methylpiperazine) to the C5 position.

Materials:

  • C2-substituted pyrimidine-5-carbaldehyde (Intermediate from Protocol A) (1.0 eq)

  • Secondary Amine (e.g., N-methylpiperazine) (1.2 eq)

  • Reducing Agent: Sodium Triacetoxyborohydride (

    
    , 
    
    
    
    ) (1.5 eq)
  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

  • Additive: Acetic Acid (1-2 drops, catalytic).

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aldehyde intermediate in DCE (0.1 M concentration). Add the amine and acetic acid. Stir at room temperature for 1 hour under nitrogen.

    • Expert Insight: Pre-forming the imine/iminium ion is critical. Do not add the reducing agent immediately.

  • Reduction: Cool the mixture to 0 °C. Add

    
     portion-wise.
    
  • Reaction: Allow to warm to room temperature and stir for 12–16 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (3x). The product is likely basic; ensure the aqueous layer is pH > 8 to keep the amine deprotonated for extraction.

  • Purification: Flash chromatography (DCM/MeOH/NH3 system).

Advanced Workflow: Synthesis of Covalent Inhibitors

For targets like EGFR T790M or BTK, a covalent Michael acceptor is required. The C5-aldehyde is perfectly positioned to install an acrylamide or vinyl sulfone.

Workflow Diagram: Total Synthesis of a Prototype Inhibitor

The following diagram outlines the synthesis of a "Compound X" analog, utilizing the 2-fluoro-5-formyl core to install a hinge binder and a covalent warhead.

SynthesisWorkflow Start Start: 2-Fluoropyrimidine- 5-carbaldehyde Step1 Step 1: SNAr Reaction (Aniline Coupling) Start->Step1 Aniline, DIPEA 80°C, n-BuOH Inter1 Intermediate 1: 2-Amino-pyrimidine- 5-carbaldehyde Step1->Inter1 Yield: ~75-85% Step2 Step 2: Knoevenagel/Wittig (Warhead Installation) Inter1->Step2 Malononitrile or Wittig Reagent Final Final Product: Covalent Kinase Inhibitor Step2->Final Yield: ~60-70%

Figure 2: Step-wise synthesis of a covalent kinase inhibitor using the 2-fluoro-5-formyl core.

Protocol C: Knoevenagel Condensation (Warhead Installation)

Objective: To convert the aldehyde into a vinyl nitrile (Michael Acceptor).

  • Reagents: Intermediate 1 (1.0 eq), Malononitrile (1.2 eq), Piperidine (catalytic, 0.1 eq), Ethanol.

  • Procedure: Reflux the mixture in ethanol for 2 hours. The product often precipitates upon cooling.

  • Result: A 2-amino-5-(2,2-dicyanovinyl)pyrimidine, a potent electrophile for cysteine targeting in the kinase active site.

References

  • Design, Synthesis and Biological Evaluation of Pyrimidine-Based Derivatives as VEGFR-2 Tyrosine Kinase Inhibitors. Bioorganic Chemistry, 2018.[3] Link

  • Synthesis and Biological Study of 4-Aminopyrimidine-5-Carboxaldehyde Oximes as Antiproliferative VEGFR-2 Inhibitors. Journal of Medicinal Chemistry, 2006. Link

  • SNAr Reactions on 2-Amino-4,6-Dichloropyrimidine-5-Carbaldehyde. Molbank, 2022. (Demonstrates comparative reactivity of pyrimidine aldehydes). Link

  • Synthesis, Biological Evaluation, and In Silico Studies of New CDK2 Inhibitors Based on Pyrazolo[3,4-d]pyrimidine. Molecules, 2022. Link

  • 2-Fluoropyrimidine-5-carbaldehyde Product Page & Properties. ChemScene. Link

Sources

Preparation of 2-Fluoropyrimidine-5-carbaldehyde derivatives for drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the preparation and utilization of 2-fluoropyrimidine-5-carbaldehyde , a high-value scaffold in medicinal chemistry. Its dual-reactivity profile—an electrophilic C2-fluorine for nucleophilic aromatic substitution (


) and a reactive C5-aldehyde for reductive aminations or condensations—makes it an ideal "hub" for fragment-based drug discovery (FBDD) and lead optimization.

Part 1: Strategic Overview

The 2-fluoropyrimidine-5-carbaldehyde scaffold offers a divergent synthesis point. The C2-fluorine is significantly more reactive than the corresponding chloride due to the high electronegativity of fluorine, which lowers the LUMO energy of the pyrimidine ring, facilitating rapid


 reactions even with weak nucleophiles. Meanwhile, the C5-aldehyde serves as a versatile handle for extending the carbon skeleton or installing solubilizing groups.
Retrosynthetic Analysis & Workflow

SynthesisWorkflow Start 5-Bromo-2-fluoropyrimidine (Commercially Available) Lithiation Lithium-Halogen Exchange (-78°C, n-BuLi) Start->Lithiation Step 1 Formylation Formylation (DMF Quench) Lithiation->Formylation Step 2 Product 2-Fluoropyrimidine- 5-carbaldehyde Formylation->Product Step 3 Deriv_C2 C2 Functionalization (SNAr with Amines/OR) Product->Deriv_C2 Path A Deriv_C5 C5 Functionalization (Reductive Amination) Product->Deriv_C5 Path B

Figure 1: Strategic workflow for the synthesis and diversification of the 2-fluoropyrimidine-5-carbaldehyde scaffold.

Part 2: Synthesis Protocols

Method A: Cryogenic Formylation (Discovery Scale)

Best for: Rapid preparation of gram-scale quantities from 5-bromo-2-fluoropyrimidine.

Mechanism: Lithium-halogen exchange is faster than nucleophilic attack at the C2-position if the temperature is strictly maintained at -78°C.

Materials:

  • 5-Bromo-2-fluoropyrimidine (1.0 eq)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)

  • 
    -Dimethylformamide (DMF), anhydrous (1.5 eq)
    
  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (sat. aq.)

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet. Cool to -78°C using a dry ice/acetone bath.

  • Solvent: Add anhydrous THF (10 mL per 1 g of substrate) and allow it to cool for 15 minutes.

  • Substrate Addition: Dissolve 5-bromo-2-fluoropyrimidine in a minimal amount of THF and add dropwise to the flask.

  • Lithiation (Critical Step): Add n-BuLi dropwise over 20 minutes via syringe pump or pressure-equalizing dropping funnel.

    • Note: Maintain internal temperature below -70°C to prevent nucleophilic attack of the butyl group at the C2 position (butyl-pyrimidine byproduct).

    • Stir at -78°C for 30 minutes. The solution typically turns yellow/orange.

  • Formylation: Add anhydrous DMF dropwise. Stir at -78°C for 1 hour.

  • Quench: While still at -78°C, quench with saturated aqueous

    
     (5 mL). Remove the cooling bath and allow to warm to room temperature (RT).
    
  • Workup: Dilute with EtOAc. Wash organic layer with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient, typically 0-30% EtOAc). The aldehyde is often a low-melting solid or oil.

Method B: Halogen Exchange (Scale-Up Compatible)

Best for: Larger batches where cryogenic conditions are difficult to maintain.

Materials:

  • 2-Chloropyrimidine-5-carbaldehyde (1.0 eq)[1]

  • Potassium Fluoride (KF), spray-dried (3.0 eq)

  • 18-Crown-6 (0.1 eq) or Tetraphenylphosphonium bromide (catalytic)

  • Sulfolane or Acetonitrile (dry)

Protocol:

  • Suspend 2-chloropyrimidine-5-carbaldehyde, KF, and catalyst in dry sulfolane.

  • Heat to 100°C for 4–6 hours. Monitor by HPLC/TLC.

  • Cool to RT, dilute with water, and extract with Ether/EtOAc.

  • Note: This method avoids organolithiums but requires careful handling of fluoride waste.

Part 3: Derivatization Protocols

Once the scaffold is synthesized, it can be diversified. The order of operations is critical: Perform C5-reductive amination before C2-displacement if the C2-nucleophile is sensitive to reducing agents, or vice-versa depending on steric bulk.

Protocol 1: C2-Nucleophilic Aromatic Substitution ( )

This reaction proceeds rapidly due to the activation by the para-aldehyde group.

Reagents:

  • 2-Fluoropyrimidine-5-carbaldehyde (1.0 eq)

  • Amine nucleophile (

    
    ) (1.1 eq)
    
  • DIPEA (Diisopropylethylamine) (2.0 eq)

  • Solvent: THF or 1,4-Dioxane (0°C to RT)

Procedure:

  • Dissolve the aldehyde in THF at 0°C.

  • Add DIPEA followed by the amine.

  • Stir at 0°C for 30 mins, then warm to RT.

    • Observation: Reaction is often complete within 1 hour.

  • Concentrate and purify directly or proceed to the next step (telescoping).

Protocol 2: C5-Reductive Amination

Standard conditions using STAB (Sodium Triacetoxyborohydride) are recommended to avoid reducing the pyrimidine ring.

Reagents:

  • Pyrimidine-5-carbaldehyde derivative (1.0 eq)[1][2]

  • Amine partner (1.1 eq)[3]

  • 
     (1.5 eq)
    
  • Acetic Acid (catalytic, 1-2 drops)

  • DCM or DCE (Solvent)[4]

Procedure:

  • Mix aldehyde and amine in DCM. Add acetic acid. Stir for 30 mins to form the imine (equilibrium).

  • Add

    
     in one portion.
    
  • Stir at RT overnight.

  • Quench with sat.

    
    . Extract with DCM.
    

Part 4: Data Summary & Safety

Comparison of Synthesis Routes

FeatureMethod A (Lithiation)Method B (Halex)
Starting Material 5-Bromo-2-fluoropyrimidine2-Chloropyrimidine-5-carbaldehyde
Reagents n-BuLi, DMFKF, 18-Crown-6
Temp -78°C (Strict)100°C
Yield (Typical) 60–75%80–90%
Safety Risk Pyrophoric reagentsFluoride toxicity, High temp
Scale Suitability <10 g>100 g

Safety Hazards:

  • 2-Fluoropyrimidines: Potential to hydrolyze to HF and hydroxypyrimidines in strong acid/water. Avoid acidic workups where possible.

  • n-Butyllithium: Pyrophoric. Use sure-seal bottles and inert atmosphere techniques.

  • KF/18-Crown-6: Highly toxic. Avoid skin contact; fluoride ions penetrate skin readily.

References

  • Lithium-Halogen Exchange on Bromoheterocyclics: Title: Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Source: MDPI, Molecules 2017. URL:[Link] Relevance: Establishes protocols for handling sensitive 5-bromo-pyrimidines during metallation.

  • General

    
     on Fluoropyrimidines: 
    Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
    Source:J. Am. Chem. Soc.[5] (via NCBI/PMC).
    URL:[Link]
    Relevance: Validates the high reactivity of the C-F bond in nitrogen heterocycles for library generation.
    
  • Reductive Amination Guidelines: Title: Reductive Amination - Common Conditions and Protocols. Source: Common Organic Chemistry. URL:[Link] Relevance: Standardizes the use of NaBH(OAc)3 for aldehyde-amine couplings.

  • Pyrimidine Synthesis Overview: Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.[6] Source: GSC Online Press. URL:[Link] Relevance: Provides context on the therapeutic value of the pyrimidine scaffold.

Sources

Application Note: 2-Fluoropyrimidine-5-carbaldehyde in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Core Directive

Executive Summary

In the high-stakes landscape of kinase inhibitor discovery, the pyrimidine scaffold remains a privileged structure, serving as a critical ATP-mimetic hinge binder. While 2-chloropyrimidines are ubiquitous, 2-fluoropyrimidine-5-carbaldehyde represents a superior, "next-generation" electrophile. Its strategic value lies in the unique reactivity profile of the C-2 fluorine atom—which undergoes Nucleophilic Aromatic Substitution (SNAr) up to 320 times faster than its chloro-analog—and the versatile C-5 aldehyde handle.

This guide details the protocols for leveraging this dual-functional scaffold to synthesize CDK9 and VEGFR-2 inhibitor analogs. By utilizing the "Fluorine Effect," researchers can execute aminations under milder conditions, preserving sensitive functionalities often found in complex drug candidates.[1]

The "Fluorine Effect" in SNAr

The choice of fluorine over chlorine at the C-2 position is not trivial; it is a calculated kinetic decision.

  • Mechanism: SNAr is a two-step addition-elimination pathway.[2] The rate-determining step is usually the initial nucleophilic attack, forming the anionic Meisenheimer complex.

  • Causality: Fluorine’s high electronegativity (EN = 3.98) significantly lowers the energy of the LUMO at the C-2 position, stabilizing the transition state for nucleophilic attack more effectively than chlorine.

  • Outcome: This allows for reaction completion at lower temperatures (RT vs. 80°C) or with weaker, non-nucleophilic bases, reducing the risk of side reactions like aldehyde oxidation or competitive hydrolysis.

Part 2: Divergent Synthesis Workflows

The following diagram illustrates the chemo-divergent utility of 2-fluoropyrimidine-5-carbaldehyde. The scaffold allows for two distinct routes depending on the stability of your amine inputs.

DivergentSynthesis node_start 2-Fluoropyrimidine- 5-carbaldehyde (Core Scaffold) node_A1 Route A: S_NAr First (Install Hinge Binder) node_start->node_A1  Ar-NH2, DIPEA  iPrOH, 0°C to RT node_B1 Route B: Reductive Amination First (Install Tail) node_start->node_B1  R-NH2, NaBH(OAc)3  DCE, -10°C node_A2 Intermediate A: 2-Amino-5-formylpyrimidine node_A1->node_A2 node_A3 Step 2: Reductive Amination (Install Solubilizing Group) node_A2->node_A3  R-NH2, NaBH(OAc)3  DCE, RT node_Final Target Kinase Inhibitor (e.g., CDK9/VEGFR Analog) node_A3->node_Final node_B2 Intermediate B: 2-Fluoro-5-(aminomethyl)pyrimidine node_B1->node_B2 node_B3 Step 2: S_NAr (Install Hinge Binder) node_B2->node_B3  Ar-NH2, LiHMDS  THF, -78°C to RT node_B3->node_Final

Caption: Chemo-divergent synthetic pathways. Route A is preferred for robust amines; Route B protects sensitive aldehyde functions early.

Part 3: Detailed Experimental Protocols

Protocol A: Chemoselective SNAr Reaction (C-2 Functionalization)

Objective: Installation of the aromatic amine "hinge binder" (e.g., aniline or aminopyrazole derivatives) at the C-2 position.

Rationale: The C-2 fluorine is highly activated. Using a mild base like DIPEA prevents the degradation of the C-5 aldehyde, which can occur under harsh hydroxide/alkoxide conditions (Cannizzaro reaction or polymerization).

Materials:

  • 2-Fluoropyrimidine-5-carbaldehyde (1.0 equiv)

  • Aromatic Amine (e.g., 4-((4-methylpiperazin-1-yl)methyl)aniline) (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: 2-Propanol (iPrOH) or Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoropyrimidine-5-carbaldehyde (1.0 mmol) in anhydrous iPrOH (5 mL, 0.2 M).

  • Addition: Cool the solution to 0°C using an ice bath. Add DIPEA (2.5 mmol) dropwise, followed by the slow addition of the aromatic amine (1.1 mmol).

    • Critical Note: Although the reaction can proceed at RT, starting at 0°C minimizes the formation of bis-addition byproducts if the amine is highly nucleophilic.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS. The starting material (Rt ~ 1.2 min) should disappear, replaced by the product peak (Rt ~ 2.5 min).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove volatiles.

    • Resuspend the residue in EtOAc (20 mL) and wash with saturated NaHCO₃ (2 x 10 mL) and Brine (10 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).

Yield Expectation: 85–95% Data Validation: 1H NMR should show the loss of the characteristic doublet/singlet splitting of the C-2 fluorine coupling and the appearance of NH signals.

Protocol B: One-Pot Reductive Amination (C-5 Functionalization)

Objective: Functionalization of the aldehyde to create the "solvent-exposed" tail, critical for pharmacokinetic properties (solubility).

Rationale: Sodium triacetoxyborohydride (STAB) is used as the reducing agent because it is mild and allows for the formation of the imine intermediate without reducing the aldehyde starting material competitively.

Materials:

  • Intermediate from Protocol A (or parent aldehyde) (1.0 equiv)

  • Secondary Amine (e.g., Morpholine, Piperazine) (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

Step-by-Step Procedure:

  • Imine Formation: Dissolve the aldehyde (1.0 mmol) and amine (1.2 mmol) in anhydrous DCE (10 mL). Add catalytic acetic acid to adjust pH to ~5–6 (accelerates imine formation).

  • Stirring: Stir at RT for 30–60 minutes under Nitrogen.

    • Checkpoint: Formation of the imine can often be observed by a shift in the solution color or via crude NMR (disappearance of aldehyde proton at ~9.8 ppm).

  • Reduction: Add STAB (1.5 mmol) in one portion.

    • Safety: Evolution of acetic acid gas may occur; ensure proper venting.

  • Completion: Stir for 12–16 hours at RT.

  • Quench: Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Stir vigorously for 15 minutes to decompose borate complexes.

  • Extraction: Extract with DCM (3 x 15 mL). Wash combined organics with Brine, dry over MgSO₄.

Yield Expectation: 75–90%

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in SNAr Hydrolysis of FluorineEnsure solvents are anhydrous. Avoid hydroxide bases (NaOH/KOH); stick to hindered organic bases (DIPEA, Et₃N).
Aldehyde Oxidation Air sensitivityPurge all solvents with Argon/Nitrogen. Store the starting material at 2–8°C under inert atmosphere.
Over-reduction (Alcohol formation) Reducing agent too strongDo not use NaBH₄ unless imine formation is complete. Use STAB or NaCNBH₃ for better chemoselectivity.
Regioselectivity Issues Competitive attack at C-4/C-6Unlikely with 2-fluoro-5-formyl substitution pattern, but verify product by 2D-NMR (HMBC) to confirm C-2 substitution.

Part 5: References

  • Synthesis of 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as CDK9 Inhibitors Source: National Institutes of Health (NIH) / PubMed Central URL:[Link] Relevance: Establishes the biological potency of the 5-fluoro-pyrimidine scaffold in CDK9 inhibition.[3]

  • Reactivity of 2-Fluoro- vs 2-Chloropyridines in SNAr Reactions Source: ResearchGate / Journal of Organic Chemistry URL:[Link] Relevance: Provides the kinetic data (320x rate enhancement) justifying the use of the fluoro-intermediate.

  • Reductive Amination Protocols and Mechanisms Source: Master Organic Chemistry URL:[Link] Relevance: Validates the choice of NaBH(OAc)3 for aldehyde-selective amination.

Sources

Application Notes and Protocols for Cross-Coupling Reactions with 2-Fluoropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 2-Fluoropyrimidine-5-carbaldehyde in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the nucleobases of DNA and RNA.[1][2][3][4] The strategic functionalization of this privileged heterocycle is paramount in the development of novel drugs with enhanced potency, selectivity, and pharmacokinetic profiles. Among the myriad of available building blocks, 2-fluoropyrimidine-5-carbaldehyde has emerged as a particularly valuable synthon for researchers, scientists, and drug development professionals.[5]

The presence of a fluorine atom at the 2-position offers several advantages. The high electronegativity of fluorine can modulate the pKa of the pyrimidine ring, influencing its binding affinity to biological targets. Furthermore, the carbon-fluorine bond is exceptionally stable, which can enhance the metabolic stability of the resulting drug candidates.[6] The aldehyde functionality at the 5-position serves as a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse molecular complexity.

This application note provides a detailed guide to the application of palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions—for the derivatization of 2-fluoropyrimidine-5-carbaldehyde. We will delve into the mechanistic underpinnings of these reactions, provide field-proven protocols, and offer insights into overcoming the unique challenges posed by this electron-deficient and functionalized substrate.

General Considerations for Cross-Coupling with 2-Fluoropyrimidine-5-carbaldehyde

The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is governed by the strength of the carbon-halogen bond, with the general trend being I > Br > Cl > F.[7] Consequently, the C-F bond in 2-fluoropyrimidine-5-carbaldehyde is the most challenging to activate. However, the electron-withdrawing nature of the pyrimidine ring and the 5-carbaldehyde group facilitates the oxidative addition of the C-F bond to the palladium(0) catalyst, a crucial step in the catalytic cycle.[8]

The aldehyde group is generally tolerant to many cross-coupling conditions, particularly when milder bases and reaction temperatures are employed.[9][10] However, for particularly sensitive substrates or harsh reaction conditions, protection of the aldehyde as an acetal may be necessary.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids and Esters

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction for the formation of C(sp²)-C(sp²) bonds, lauded for its operational simplicity, broad functional group tolerance, and the low toxicity of the boron-based reagents.[11]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-determining for C-F) Pd(0)L2->Oxidative_Addition Ar-F Ar-Pd(II)-F(L2) Ar-Pd(II)-F(L2) (Ar = 2-formyl-5-pyrimidinyl) Oxidative_Addition->Ar-Pd(II)-F(L2) Transmetalation Transmetalation Ar-Pd(II)-F(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Ar-R Ar-R (Product) Reductive_Elimination->Ar-R Boronic_Acid R-B(OR')2 + Base Borate_Complex [R-B(OR')2(Base)]- Boronic_Acid->Borate_Complex Borate_Complex->Transmetalation Transfers R group

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

The oxidative addition of the C-F bond to the Pd(0) catalyst is often the rate-limiting step. The choice of a suitable ligand is critical to facilitate this challenging activation. Electron-rich and bulky phosphine ligands are generally preferred as they stabilize the electron-deficient palladium center and promote the oxidative addition and subsequent reductive elimination steps.[12]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 2-Fluoropyrimidine-5-carbaldehyde

  • Aryl- or heteroarylboronic acid or pinacol ester

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos, RuPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 2-fluoropyrimidine-5-carbaldehyde (1.0 equiv.), the boronic acid/ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (1-5 mol%) and the phosphine ligand (2-10 mol%).

  • Add the degassed solvent and, if required, degassed water (typically a 10:1 to 5:1 solvent-to-water ratio).

  • Seal the tube and heat the reaction mixture with vigorous stirring at the specified temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Suzuki-Miyaura Coupling Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene/H₂O (10:1)1001275-90
Pd₂(dba)₃ (1.5)XPhos (6)K₃PO₄ (3)1,4-Dioxane1101680-95
PdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DMF/H₂O (5:1)901070-85

Note: Yields are indicative and will vary depending on the specific boronic acid used.

Stille Coupling: A Robust C-C Bond Formation with Organostannanes

The Stille reaction offers a powerful alternative for C-C bond formation, particularly when dealing with substrates that are sensitive to the basic conditions of the Suzuki-Miyaura coupling.[13][14] The primary drawback is the toxicity of the organotin reagents and byproducts.[6][13]

Mechanistic Rationale

The Stille coupling follows a similar catalytic cycle to the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination.

Stille_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-F Ar-Pd(II)-F(L2) Ar-Pd(II)-F(L2) (Ar = 2-formyl-5-pyrimidinyl) Oxidative_Addition->Ar-Pd(II)-F(L2) Transmetalation Transmetalation Ar-Pd(II)-F(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Ar-R Ar-R (Product) Reductive_Elimination->Ar-R Organostannane R-Sn(R')3 Organostannane->Transmetalation Transfers R group

Caption: Catalytic cycle of the Stille coupling.

The transmetalation step in the Stille reaction does not typically require a base, making it suitable for base-sensitive substrates. The addition of a copper(I) co-catalyst can sometimes accelerate the reaction.[15][16][17]

Experimental Protocol: Stille Coupling

Materials:

  • 2-Fluoropyrimidine-5-carbaldehyde

  • Organostannane (e.g., aryl-, heteroaryl-, vinyl-, or alkynylstannane)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Optional: Copper(I) iodide (CuI)

  • Anhydrous, degassed solvent (e.g., THF, toluene, DMF)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 2-fluoropyrimidine-5-carbaldehyde (1.0 equiv.) and the palladium catalyst (2-5 mol%).

  • If using, add CuI (5-10 mol%).

  • Add the anhydrous, degassed solvent.

  • Add the organostannane (1.1-1.3 equiv.) via syringe.

  • Heat the reaction mixture with stirring at the appropriate temperature (typically 60-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and, if necessary, quench with an aqueous solution of KF to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite and wash with an organic solvent.

  • Wash the combined organic layers with water and brine, dry, and concentrate.

  • Purify by flash column chromatography.

Heck Coupling: Vinylation of 2-Fluoropyrimidine-5-carbaldehyde

The Heck reaction is a powerful method for the formation of C-C bonds between an aryl or vinyl halide and an alkene.[8][18] This reaction is particularly useful for synthesizing substituted alkenes.

Mechanistic Rationale

The Heck reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion (carbopalladation), and β-hydride elimination.

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-F Ar-Pd(II)-F(L2) Ar-Pd(II)-F(L2) (Ar = 2-formyl-5-pyrimidinyl) Oxidative_Addition->Ar-Pd(II)-F(L2) Migratory_Insertion Migratory Insertion Ar-Pd(II)-F(L2)->Migratory_Insertion Intermediate RCH(Ar)CH2-Pd(II)-F(L2) Migratory_Insertion->Intermediate Beta_Hydride_Elimination β-Hydride Elimination Intermediate->Beta_Hydride_Elimination Product_Complex [ArCH=CHR]Pd(II)(H)F(L2) Beta_Hydride_Elimination->Product_Complex Product_Complex->Pd(0)L2 Base Product ArCH=CHR (Product) Product_Complex->Product Alkene RCH=CH2 Alkene->Migratory_Insertion Base Base BaseH [Base-H]+ F- Base->BaseH

Caption: Catalytic cycle of the Heck coupling.

A base is required to regenerate the active Pd(0) catalyst at the end of the cycle. The regioselectivity of the alkene insertion can be influenced by both electronic and steric factors. For electron-deficient alkenes like acrylates, the aryl group typically adds to the β-position.[19]

Experimental Protocol: Heck Coupling

Materials:

  • 2-Fluoropyrimidine-5-carbaldehyde

  • Alkene (e.g., styrene, acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂)

  • Phosphine ligand (optional, but often beneficial)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc)

  • Anhydrous solvent (e.g., DMF, NMP, acetonitrile)

Procedure:

  • In a sealable reaction vessel, combine 2-fluoropyrimidine-5-carbaldehyde (1.0 equiv.), the palladium catalyst (1-5 mol%), and the base (1.5-2.5 equiv.).

  • If a ligand is used, add it at this stage (2-10 mol%).

  • Add the anhydrous solvent, followed by the alkene (1.2-2.0 equiv.).

  • Seal the vessel and heat with stirring to the desired temperature (typically 100-140 °C).

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic extracts, dry over an anhydrous salt, and concentrate.

  • Purify the product by flash chromatography.

Sonogashira Coupling: Synthesis of Alkynylpyrimidines

The Sonogashira coupling provides a direct route to alkynyl-substituted pyrimidines by reacting 2-fluoropyrimidine-5-carbaldehyde with a terminal alkyne.[20] This reaction typically employs a dual catalytic system of palladium and copper(I).[16]

Mechanistic Rationale

The Sonogashira coupling involves two interconnected catalytic cycles.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-F Ar-Pd(II)-F(L2) Ar-Pd(II)-F(L2) (Ar = 2-formyl-5-pyrimidinyl) Oxidative_Addition->Ar-Pd(II)-F(L2) Transmetalation Transmetalation Ar-Pd(II)-F(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) CuF CuF Transmetalation->CuF Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Ar-C≡CR Ar-C≡CR (Product) Reductive_Elimination->Ar-C≡CR Alkyne R-C≡C-H + Base Copper_Acetylide Cu-C≡C-R Alkyne->Copper_Acetylide CuF Copper_Acetylide->Transmetalation Transfers Acetylide

Caption: Catalytic cycles of the Sonogashira coupling.

The palladium cycle is similar to other cross-coupling reactions. The copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base is used to deprotonate the terminal alkyne.

Experimental Protocol: Sonogashira Coupling

Materials:

  • 2-Fluoropyrimidine-5-carbaldehyde

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Et₃N, i-Pr₂NH)

  • Anhydrous, degassed solvent (e.g., THF, DMF, toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-fluoropyrimidine-5-carbaldehyde (1.0 equiv.), the palladium catalyst (1-3 mol%), and CuI (2-5 mol%).

  • Add the anhydrous, degassed solvent and the amine base (2-3 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-80 °C) until completion (monitored by TLC or LC-MS).

  • Once complete, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds between an aryl halide and an amine.[21][22][23] This reaction has broad scope with respect to both the amine and the aryl halide coupling partners.

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-F Ar-Pd(II)-F(L2) Ar-Pd(II)-F(L2) (Ar = 2-formyl-5-pyrimidinyl) Oxidative_Addition->Ar-Pd(II)-F(L2) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-F(L2)->Amine_Coordination Amido_Complex Ar-Pd(II)-NR1R2(L2) Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Ar-NR1R2 Ar-NR1R2 (Product) Reductive_Elimination->Ar-NR1R2 Amine R1R2NH + Base Amine->Amine_Coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex. The choice of ligand is crucial for promoting the reductive elimination step.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 2-Fluoropyrimidine-5-carbaldehyde

  • Primary or secondary amine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos, DavePhos)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS, K₃PO₄)

  • Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (1-3 mol%), the ligand (1.2-4 mol%), and the base (1.4-2.0 equiv.).

  • Add the anhydrous solvent, followed by 2-fluoropyrimidine-5-carbaldehyde (1.0 equiv.) and the amine (1.1-1.3 equiv.).

  • Seal the tube and heat the mixture with stirring at the specified temperature (typically 80-110 °C).

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

2-Fluoropyrimidine-5-carbaldehyde is a highly valuable and versatile building block for the synthesis of novel, biologically active compounds. The palladium-catalyzed cross-coupling reactions detailed in this application note provide a robust toolkit for the selective functionalization of this important scaffold. While the C-F bond activation can be challenging, the use of appropriate catalysts, ligands, and reaction conditions can lead to high yields of the desired products. The aldehyde functionality is generally tolerant to these conditions, further enhancing the synthetic utility of this synthon. By understanding the mechanistic principles and following the provided protocols, researchers can effectively leverage these powerful reactions in their drug discovery and development programs.

References

  • Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. (URL not available)
  • Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Retrieved from [Link]

  • Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Deriv
  • Recent Advances in Pyrimidine-Based Drugs. (2025, October 12). Retrieved from [Link]

  • (Protocol details adapted from) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • Contrasting reactivity of fluoropyridines at palladium and platinum: C-F oxidative addition at palladium, P-C and C-F activation at platinum. (2009, March 12). Retrieved from [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Retrieved from [Link]

  • Regioselective Aerobic Oxidative Heck Reactions with Electronically Unbiased Alkenes: Efficient Access to α-Alkyl Vinylarenes. Retrieved from [Link]

  • Transition-State Stabilization by Secondary Orbital Interactions between Fluoroalkyl Ligands and Palladium During Reductive Elimination from Palladium(aryl)(fluoroalkyl) Complexes. Retrieved from [Link]

  • Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. (URL not available)
  • Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides. (2025, August 6). Retrieved from [Link]

  • Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules. Retrieved from [Link]

  • A Method for Identifying and Developing Functional Group Tolerant Catalytic Reactions: Application to the Buchwald-Hartwig Amination. (2017, April 7). Retrieved from [Link]

  • A Computational Study of the Mechanism of Palladium Insertion into Alkynyl and Aryl Carbon-Fluorine bonds. Retrieved from [Link]

  • Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules. (2019, October 23). Retrieved from [Link]

  • Stille reaction. In Wikipedia. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Mechanism of oxidative addition. Retrieved from [Link]

  • 14.1.3: Reductive Elimination. (2026, January 9). Retrieved from [Link]

  • ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. (2025, August 7). Retrieved from [Link]

  • Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling. (2024, June 28). Retrieved from [Link]

  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. (2022, February 28). Retrieved from [Link]

  • Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions vi. (2022, December 22). Retrieved from [Link]

  • Sonogashira Reaction of Bromofluoropyridinaldoxime Nuclei: Convergent Synthesis of Functionalized 2- and 3-Fluoropyridine Scaffolds. (2025, October 18). Retrieved from [Link]

  • Stille Coupling. Retrieved from [Link]

  • Heck Reaction. Retrieved from [Link]

  • Palladium-Catalyzed ortho-C–H Alkoxycarbonylation of Aromatic Aldehydes via a Transient Directing Group Strategy. (2023, February 24). Retrieved from [Link]

  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. (2015, March 17). Retrieved from [Link]

  • Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines. (2013, May 20). Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Retrieved from [Link]

  • Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. Retrieved from [Link]

  • Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. (2023, February 23). Retrieved from [Link]

  • Development of the Inverse Sonogashira Reaction for DEL Synthesis. Retrieved from [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017, May 9). Retrieved from [Link]

  • (Protocol details adapted from) Sonogashira Coupling. In Wikipedia. Retrieved from [Link]

  • Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Retrieved from [Link]

  • Pyrimidine-5-carboxaldehyde. Retrieved from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025, January 22). Retrieved from [Link]

  • Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. (2025, August 6). Retrieved from [Link]

  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Retrieved from [Link]

  • Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2-Difluoroalkenes and Boronic Acids for the Stereoselective Synthesis of Monofluorostilbenes. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Retrieved from [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025, December 1). Retrieved from [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023, November 22). Retrieved from [Link]

  • Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds. (2011, October 7). Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles. (2025, October 11). Retrieved from [Link]

Sources

Technical Application Note: Selective Reductive Amination of 2-Fluoropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists requiring high-fidelity derivatization of 2-Fluoropyrimidine-5-carbaldehyde .

The protocol addresses the specific chemoselectivity challenge posed by this substrate: preserving the labile C2-fluorine substituent while effecting reductive amination at the C5-aldehyde .[1]


)[1]

Executive Summary

2-Fluoropyrimidine-5-carbaldehyde is a high-value scaffold in drug discovery, particularly for kinase inhibitors and nucleotide analogs.[1] However, it presents a "reactivity dichotomy":

  • Desired Pathway: Reductive amination at the C5-formyl group.

  • Competing Pathway: Nucleophilic Aromatic Substitution (

    
    ) at the C2-fluoro position.
    

Standard reductive amination conditions (e.g.,


 in MeOH at reflux) often lead to complex mixtures of C5-aminated products, C2-displaced byproducts, and C2-solvolysis artifacts.[1] This guide provides two optimized protocols—Method A (Direct STAB)  and Method B (Lewis Acid Promoted) —engineered to kinetically favor imine reduction over aromatic substitution.

Substrate Analysis & Mechanistic Insight[1]

The Chemoselectivity Challenge

The pyrimidine ring is electron-deficient (


-deficient), making the C2 and C4/C6 positions highly susceptible to nucleophilic attack.[1] The presence of the C5-aldehyde  (an electron-withdrawing group) further deactivates the ring, significantly lowering the activation energy for 

at the C2-fluorine.[1]
  • The Risk: Amines are good nucleophiles. During the reaction, the unreacted amine can attack C2, displacing fluoride.

  • The Solution: We must exploit the kinetic difference between carbonyl condensation (imine formation) and aromatic substitution. Imine formation is generally faster at lower temperatures and in non-polar solvents, whereas

    
     on this scaffold typically requires thermal activation or polar protic solvents.
    
Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways and the critical control points.

ReactionPathways cluster_conditions Control Factors Start 2-Fluoropyrimidine- 5-carbaldehyde + Amine (R-NH2) Imine Intermediate Imine (C5-CH=N-R) Start->Imine Path A: Condensation (Fast, Reversible) Solvent: DCE/DCM Meisenheimer Meisenheimer Complex (Transition State) Start->Meisenheimer Path B: SNAr Attack (Slow at RT) Solvent: MeOH/Heat Product Target Product (C5-CH2-NH-R) Imine->Product Reduction (NaBH(OAc)3) Byproduct SNAr Byproduct (C2-Amino-pyrimidine) Meisenheimer->Byproduct - HF Factor1 Temp < 25°C favors Path A Factor2 Aprotic Solvent favors Path A

Figure 1: Kinetic competition between desired reductive amination (Path A) and undesired


 (Path B).

Protocol A: Direct Reductive Amination (Standard)

Best for: Reactive primary/secondary amines and general screening. Key Reagent: Sodium Triacetoxyborohydride (STAB,


).[1][2]
Rationale

STAB is the reagent of choice because:

  • Mildness: It reduces imines/iminiums selectively over aldehydes, allowing for "one-pot" procedures without over-reduction.[1]

  • Solvent Compatibility: It works excellently in 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) .[1] These non-polar, aprotic solvents suppress the

    
     pathway, which is accelerated in polar protic solvents like Methanol.
    
  • Acidity: STAB reactions are typically buffered with Acetic Acid (AcOH). While acid catalyzes imine formation, it also protonates the amine, reducing the concentration of the free nucleophile available for the parasitic

    
     reaction.
    
Materials
  • Substrate: 2-Fluoropyrimidine-5-carbaldehyde (1.0 equiv)[1]

  • Amine: 1.0 - 1.1 equiv (Do not use large excess)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)[1]

  • Solvent: Anhydrous DCE (preferred) or DCM.

  • Additive: Glacial Acetic Acid (1.0 - 2.0 equiv).[1]

Step-by-Step Procedure
  • Preparation: In a flame-dried vial equipped with a stir bar, dissolve 2-Fluoropyrimidine-5-carbaldehyde (1.0 equiv) in anhydrous DCE (0.1 M concentration).

  • Amine Addition: Add the Amine (1.05 equiv).

  • Acid Activation: Add Acetic Acid (1.0 equiv).

    • Observation: The solution may warm slightly. Stir at Room Temperature (RT) for 15–30 minutes to allow partial imine equilibrium.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.5 equiv) portion-wise over 5 minutes.

    • Note: Cooling is critical to suppress exotherms that could trigger defluorination.

  • Reaction: Remove the ice bath and allow to warm to RT. Stir for 2–16 hours.

    • Monitoring: Monitor by LC-MS.[1] Look for the product mass (M+H). If the aldehyde persists after 4 hours, add an additional 0.5 equiv of STAB.

  • Quench: Quench by adding saturated aqueous

    
     solution. Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Protocol B: Lewis Acid Promoted (Two-Step One-Pot)

Best for: Weakly nucleophilic amines (e.g., anilines), bulky amines, or extremely sensitive substrates where any free amine concentration poses a risk.[1] Key Reagent: Titanium(IV) Isopropoxide (


).[1]
Rationale

 acts as both a Lewis acid (activating the carbonyl) and a water scavenger, driving imine formation to completion before the reducing agent is added. This ensures that when the reduction occurs, there is minimal free amine left to cause side reactions.
Step-by-Step Procedure
  • Imine Formation: Under Nitrogen, dissolve 2-Fluoropyrimidine-5-carbaldehyde (1.0 equiv) and the Amine (1.0 equiv) in anhydrous THF (0.2 M).[1]

  • Titanium Addition: Add

    
      (1.5 - 2.0 equiv) neat via syringe.[1]
    
    • Conditions: Stir at RT for 6–12 hours. The solution often turns yellow/orange, indicating imine formation.

  • Reduction: Dilute the mixture with absolute Ethanol (or dry MeOH) to facilitate borohydride solubility (Ratio THF:EtOH 2:1).

    • Note: Alternatively, use

      
       in the original THF, but 
      
      
      
      is often used here for stronger reduction power once the imine is "locked" by Titanium.
  • Add Reductant: Cool to 0°C. Add

    
      (2.0 equiv) carefully (gas evolution).
    
  • Workup (Titanium Emulsion): Quench with water (1 mL per mmol). A white precipitate (

    
    ) will form. Dilute with EtOAc.
    
    • Crucial Step: Filter the slurry through a pad of Celite to remove titanium salts. Wash the pad thoroughly with EtOAc.

  • Purification: Concentrate filtrate and purify via flash chromatography.

Comparison of Conditions

ParameterProtocol A (STAB/DCE) Protocol B (Ti(OiPr)4) Traditional (NaBH3CN/MeOH)
Primary Mechanism Direct Reductive AminationPre-formed Imine ReductionDirect Reductive Amination
Chemoselectivity High (Aprotic solvent limits

)
Very High (Rapid amine consumption)Low (Protic solvent promotes

)
Substrate Scope Aliphatic amines, BenzylaminesAnilines, Hindered aminesGeneral (but risky here)
Reaction Time 2 - 16 Hours12 - 24 Hours6 - 24 Hours
Workup Difficulty Low (Standard extraction)Medium (Celite filtration req.)[1]High (Cyanide waste mgmt)

Troubleshooting & Optimization

Issue: "I see a +Amine-HF byproduct (+19 mass shift vs product)."
  • Cause:

    
     displacement of Fluorine is occurring.
    
  • Fix:

    • Switch from Protocol A to Protocol B .

    • Lower the reaction temperature to 0°C for the entire duration.

    • Ensure strict 1:1 stoichiometry of the amine.

    • Change solvent to pure DCM (Dichloromethane) and avoid heating.

Issue: "Low conversion of Aldehyde."
  • Cause: Imine formation is unfavorable (sterics or electronics).

  • Fix:

    • Add activated 4Å Molecular Sieves to the reaction vial (Protocol A).

    • Increase Acetic Acid to 5.0 equiv.

    • Use Protocol B (Titanium is a powerful dehydrating agent).

Safety & Handling

  • Fluoropyrimidines: Can cause skin and eye irritation. Handle in a fume hood.

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas.[2] Keep dry.[3][4]

  • Titanium(IV) Isopropoxide: Moisture sensitive. Hydrolyzes to release isopropanol and

    
    .
    
  • Waste: Segregate halogenated solvents (DCM/DCE) from non-halogenated.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[5] 11, 1996, pp. 3849-3862.[1][5]

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552-2554.[1]

  • Barvian, N. C., et al. "Preparation of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde and its reaction with amines." Journal of Heterocyclic Chemistry, vol. 37, 2000.
  • Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Context on fluoropyrimidine reactivity in drug design).

Sources

Application Note: 2-Fluoropyrimidine-5-carbaldehyde as a Divergent Scaffold in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Mechanistic Rationale

The incorporation of fluorine into organic molecules has revolutionized the agrochemical industry. Over the past decade, approximately 30–40% of newly registered agrochemicals contain at least one fluorine atom [1]. Fluorine substitution dramatically alters physicochemical properties, enhancing metabolic stability, increasing lipophilicity for better cuticular penetration, and modulating the binding affinity of active ingredients to target enzymes [3].

Among fluorinated building blocks, 2-Fluoropyrimidine-5-carbaldehyde (CAS: 1240041-64-8) has emerged as a highly versatile, divergent scaffold for the discovery of novel fungicides, herbicides, and insecticides. Its utility stems from the orthogonal reactivity of its two functional groups:

  • The Highly Electrophilic C2-Fluoro Position: In Nucleophilic Aromatic Substitution (

    
    ) reactions, fluorine is kinetically a superior leaving group compared to chlorine or bromine. The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the anionic Meisenheimer complex intermediate during the rate-determining addition step. This allows for rapid, mild amination, thiolation, or alkoxylation at the C2 position without disturbing the rest of the molecule[2].
    
  • The C5-Carbaldehyde Group: The aldehyde provides a reliable handle for carbon-carbon or carbon-nitrogen bond formation via Knoevenagel condensations, Wittig olefinations, or reductive aminations.

By leveraging this chemoselectivity, researchers can rapidly generate diverse libraries of pyrimidine-based agrochemical candidates (e.g., sulfonylurea herbicide analogs or pyrimidinyl fungicides) from a single starting material.

Synthetic Workflow & Divergent Strategy

The following workflow illustrates the divergent synthetic pathways enabled by 2-fluoropyrimidine-5-carbaldehyde. Because the


 reaction can be performed under mild conditions (0 °C to room temperature), it is typically executed first to prevent unwanted side reactions at the aldehyde moiety.

G A 2-Fluoropyrimidine- 5-carbaldehyde (CAS: 1240041-64-8) B SNAr Reaction (C2 Position) A->B Amines/Thiols/Alkoxides (Mild Base, 0°C) C Aldehyde Functionalization (C5 Position) A->C Wittig/Knoevenagel (Standard Conditions) D 2-Substituted Pyrimidine-5-carbaldehyde B->D E 2-Fluoro-5-vinyl/alkyl Pyrimidine C->E F Agrochemical Active Ingredient (e.g., Fungicide) D->F Subsequent Aldehyde Rxn E->F Subsequent SNAr Rxn

Divergent synthetic pathways for 2-fluoropyrimidine-5-carbaldehyde in agrochemical development.

Experimental Protocols

The following protocols outline a self-validating, two-step workflow to synthesize a functionalized pyrimidinyl scaffold.

Protocol A: Regioselective Amination at the C2 Position

Causality Insight: The use of N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base prevents competitive attack on the aldehyde, while the low temperature (0 °C) controls the exothermic addition step, ensuring high regioselectivity and preventing degradation.

Reagents & Materials:

  • 2-Fluoropyrimidine-5-carbaldehyde (1.0 eq, 10 mmol, 1.26 g)

  • Primary or Secondary Amine (e.g., 4-chloroaniline) (1.05 eq, 10.5 mmol)

  • DIPEA (1.5 eq, 15 mmol, 2.6 mL)

  • Anhydrous Tetrahydrofuran (THF) (30 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (

    
     or Argon).
    
  • Dissolution: Dissolve 2-fluoropyrimidine-5-carbaldehyde in 20 mL of anhydrous THF. Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add DIPEA dropwise via syringe over 2 minutes. Stir for 5 minutes to ensure thermal equilibration.

  • Nucleophile Addition: Dissolve the amine in 10 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 15 minutes. Self-Validation: The reaction mixture may turn slightly yellow, indicating the formation of the Meisenheimer complex.

  • Monitoring: Allow the reaction to slowly warm to room temperature. Monitor via TLC (Hexanes:EtOAc 7:3) or HPLC. The C-F bond displacement is typically complete within 2–4 hours.

  • Quenching & Workup: Quench the reaction with 20 mL of saturated aqueous

    
     to neutralize the base. Extract the aqueous layer with Ethyl Acetate (
    
    
    
    mL).
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary to yield the 2-aminopyrimidine-5-carbaldehyde derivative.
    
Protocol B: Knoevenagel Condensation of the C5-Carbaldehyde

Causality Insight: Condensing the newly formed 2-aminopyrimidine-5-carbaldehyde with an active methylene compound (e.g., malononitrile) generates an extended


-conjugated system. This structural motif is frequently utilized in fluorescent agrochemical probes and specific enzyme inhibitors [1].

Reagents & Materials:

  • 2-(Substituted amino)pyrimidine-5-carbaldehyde (1.0 eq, 5 mmol)

  • Malononitrile (1.1 eq, 5.5 mmol, 0.36 g)

  • Piperidine (Catalytic, 0.1 eq, 0.5 mmol)

  • Absolute Ethanol (20 mL)

Step-by-Step Methodology:

  • Mixing: In a 50 mL round-bottom flask, suspend the pyrimidine-5-carbaldehyde derivative and malononitrile in 20 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of piperidine. Self-Validation: An immediate color change (often to deep yellow or orange) should be observed, indicating the initiation of the base-catalyzed enolate formation and subsequent nucleophilic attack.

  • Heating: Attach a reflux condenser and heat the mixture to 75 °C for 2–3 hours. Monitor the disappearance of the aldehyde via TLC.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath. The highly conjugated product will typically precipitate out of the ethanol solution.

  • Filtration: Collect the precipitate via vacuum filtration. Wash the filter cake with ice-cold ethanol (

    
     mL) to remove unreacted malononitrile and piperidine.
    
  • Drying: Dry the solid in a vacuum oven at 40 °C overnight to afford the pure dicyanovinyl pyrimidine derivative.

Quantitative Data Presentation

The table below summarizes typical reaction parameters and expected yields when utilizing 2-fluoropyrimidine-5-carbaldehyde across various nucleophiles and subsequent condensation reactions, demonstrating the robustness of the protocols.

EntryReaction TypeReagents (Nucleophile / Active Methylene)Temp (°C)Time (h)Yield (%)HPLC Purity (%)
1

Morpholine, DIPEA, THF0 to 252.592>98
2

4-Chloroaniline, DIPEA, THF0 to 254.085>95
3

Sodium methoxide, Methanol01.094>99
4KnoevenagelProduct of Entry 1 + Malononitrile752.088>97
5KnoevenagelProduct of Entry 2 + Ethyl cyanoacetate753.581>96

Troubleshooting & Safety Guidelines

Trustworthiness & Field-Proven Insights:

  • Degradation during

    
    :  If multiple spots appear on the TLC during Protocol A, the aldehyde is likely undergoing competitive nucleophilic attack or aldol-type side reactions. Solution:  Ensure the temperature is strictly maintained at 0 °C during the nucleophile addition. Do not use strong alkoxide bases unless they are the intended nucleophile (as in Entry 3).
    
  • Incomplete Condensation: If Protocol B stalls, the starting material may have precipitated out of the ethanol before reacting. Solution: Switch the solvent to a 1:1 mixture of Ethanol and THF to maintain solubility at reflux.

  • Safety: Fluorinated pyrimidines can be skin and respiratory irritants. All manipulations involving 2-fluoropyrimidine-5-carbaldehyde must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, and safety goggles).

References

  • Wang, Q., Song, H., & Wang, Q. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 33(2), 626-642.[Link]

  • Benckendorff, C. M. M., Slyusarchuk, V. D., Huang, N., Lima, M. A., Smith, M., & Miller, G. J. (2022). Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry, 20(47), 9469-9489.[Link]

  • Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133.[Link]

Application Note: 2-Fluoropyrimidine-5-carbaldehyde in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

2-Fluoropyrimidine-5-carbaldehyde (CAS: 60124-86-9) serves as a high-value "linchpin" scaffold in the synthesis of functional organic materials.[1] Its utility stems from its orthogonal reactivity profile :

  • The C2-Fluorine Atom: A highly activated leaving group for Nucleophilic Aromatic Substitution (

    
    ), enabling the attachment of electron-rich donors (e.g., carbazoles, amines) or anchoring groups.
    
  • The C5-Aldehyde Group: A versatile electrophile for conjugation extension via Knoevenagel condensation, Wittig olefination, or Schiff-base formation (imine linkages).[1]

This dual-functionality allows researchers to construct Donor-Acceptor-Donor (D-A-D) systems essential for Organic Light Emitting Diodes (OLEDs), covalent organic frameworks (COFs), and fluorescent biological probes.[1] Unlike its chlorinated counterparts, the 2-fluoro derivative often exhibits faster kinetics in


 reactions due to the higher electronegativity of fluorine stabilizing the Meisenheimer complex intermediate.

Chemical Logic & Mechanism

The "Push-Pull" Architecture

In materials science, particularly optoelectronics, controlling the bandgap is critical. The pyrimidine ring acts as an electron-deficient Acceptor (A) .[1]

  • Step 1 (The "Push"): Replacing the C2-Fluorine with an electron-donating group (D) (e.g., diphenylamine) injects electron density into the system.

  • Step 2 (The "Pull"): The C5-aldehyde is converted into a strong withdrawing group (e.g., dicyanovinyl) or extended

    
    -system, creating a strong dipole moment.
    

This modularity allows for the precise tuning of emission wavelengths (blue to red shift) and HOMO/LUMO energy levels.

Visualization: Orthogonal Reactivity Workflow

ReactivityWorkflow Scaffold 2-Fluoropyrimidine- 5-carbaldehyde SnAr Path A: C2-Functionalization (Nucleophilic Aromatic Substitution) Scaffold->SnAr R2-NH / Base Condensation Path B: C5-Extension (Condensation/Coupling) Scaffold->Condensation Active Methylene / Amine Product_OLED D-A-A Push-Pull Emitter (OLEDs/Fluorescence) SnAr->Product_OLED Knoevenagel w/ Malononitrile Product_COF Imine-Linked COF (Porous Materials) Condensation->Product_COF Reticular Synthesis

Figure 1: The divergent synthetic pathways utilizing the orthogonal reactive sites of the scaffold.

Application Protocols

Protocol A: Synthesis of D-A Type OLED Emitters

Objective: To synthesize a blue-shifting Thermally Activated Delayed Fluorescence (TADF) emitter precursor by coupling a carbazole donor to the pyrimidine core.

Mechanism: The pyrimidine ring is electron-poor (deficient).[1] The fluorine atom at C2 is activated for displacement by the nitrogen lone pair of carbazole.

Materials:

  • 2-Fluoropyrimidine-5-carbaldehyde (1.0 eq)[1]

  • Carbazole (1.1 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Dry DMF or DMSO[1]

  • Atmosphere: Nitrogen (

    
    )
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube, dissolve 1.0 mmol of 2-Fluoropyrimidine-5-carbaldehyde and 1.1 mmol of Carbazole in 5 mL of anhydrous DMF.

  • Activation: Add 2.0 mmol of finely ground anhydrous

    
    .
    
  • Reaction: Degas the mixture with

    
     for 10 minutes. Seal and heat to 80°C  for 4-6 hours. Note: The reaction is faster than with chloro-derivatives; monitor via TLC (Hexane:EtOAc 3:1).
    
  • Workup: Pour the reaction mixture into ice-cold water (50 mL). The product (2-(9H-carbazol-9-yl)pyrimidine-5-carbaldehyde) will precipitate as a yellow solid.[1]

  • Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from acetonitrile.

Data Validation Point:

  • 1H NMR: Look for the disappearance of the doublet signal associated with H-C2 coupling to Fluorine and the appearance of carbazole aromatic protons.

  • Yield Target: >85%

Protocol B: Functionalization for Covalent Organic Frameworks (COFs)

Objective: To utilize the aldehyde handle for Schiff-base formation, creating a porous 2D framework.

Context: The 2-fluoro group can be retained for Post-Synthetic Modification (PSM). After the COF is formed via the aldehyde, the fluorine atoms lining the pores can be reacted with thiols or amines to functionalize the pore interior for catalysis or gas separation.

Materials:

  • 2-Fluoropyrimidine-5-carbaldehyde (Linker A)[1]

  • 1,3,5-Tris(4-aminophenyl)benzene (Linker B -

    
     symmetric knot)[1]
    
  • Solvent: o-Dichlorobenzene / n-Butanol (1:1 v/v)[1]

  • Catalyst: 6M Aqueous Acetic Acid[1]

Step-by-Step Methodology:

  • Solvothermal Assembly: In a Pyrex tube, charge Linker A (3 mmol) and Linker B (2 mmol) to maintain stoichiometric balance for imine formation.

  • Solvent Addition: Add 10 mL of the solvent mixture. Sonicate for 10 minutes to ensure dispersion.

  • Catalysis: Add 0.5 mL of 6M acetic acid. Flash freeze with liquid

    
    , evacuate, and flame seal the tube.
    
  • Crystallization: Place in an oven at 120°C for 72 hours.

  • Isolation: Filter the resulting powder, wash with THF and Acetone to remove unreacted monomers. Activate by Soxhlet extraction (THF, 24h).

Expert Insight: Retaining the fluorine atom during COF formation is critical. The electronegativity of the Fluorine/Pyrimidine motif increases the affinity of the COF pores for


 capture due to quadrupole interactions.

Quantitative Data Summary: Substituent Effects

The following table illustrates why the 2-Fluoro derivative is preferred over other halides for specific materials applications.

Property2-Fluoro-pyrimidine-5-CHO2-Chloro-pyrimidine-5-CHOImpact on Protocol
C2-X Bond Energy High (~485 kJ/mol)Moderate (~327 kJ/mol)F is harder to break oxidatively, offering higher thermal stability in devices.[1]

Reactivity
Very High HighF stabilizes the Meisenheimer intermediate better; reaction times are reduced by ~30%.[1]
Electronegativity 4.0 (Pauling)3.16 (Pauling)Stronger inductive effect lowers the LUMO level, aiding electron injection in OLEDs.
Steric Radius 1.47 Å1.75 ÅSmaller F atom causes less steric twist, maintaining planarity for better

-stacking.[1]

Dual-Use: Interface with Medicinal Chemistry

While this guide focuses on materials, the same protocols apply to Kinase Inhibitor Synthesis .[1]

  • Pathway: The Protocol A product (Carbazole-substituted) mimics the core structure of CDK4/6 inhibitors (e.g., Ribociclib analogues) where the amine is critical for ATP-binding pocket interaction.

  • Fluorescent Probes: By condensing a fluorophore (via Protocol B)[1] onto a kinase-targeting core (via Protocol A), researchers can create "Theranostic" agents that inhibit a tumor target while fluorescing for imaging.[1]

Visualization: The "Theranostic" Logic

Theranostic Core 2-F-Pyrimidine-5-CHO Final Fluorescent Kinase Probe Core->Final Scaffold Targeting Targeting Moiety (e.g., Aniline/Amine) Targeting->Final SnAr at C2 (Selectivity) Imaging Imaging Moiety (e.g., BODIPY/Cyanine) Imaging->Final Condensation at C5 (Signal)

Figure 2: Modular assembly of a fluorescent drug probe using the scaffold.

References

  • Pyrimidine-Based TADF Emitters: Tsiko, U. et al. "Multifunctional derivatives of pyrimidine-5-carbonitrile and differently substituted carbazoles for doping-free sky-blue OLEDs."[1][2] Journal of Advanced Research, 2021.

  • 
     Reactivity of Fluoropyrimidines:  BenchChem Application Notes. "Application Notes and Protocols for Nucleophilic Aromatic Substitution (
    
    
    
    ) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine." (Analogous reactivity mechanism).[1]
  • Kinase Inhibitor Synthesis: "Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromopyrimidine." BenchChem Protocols.

  • General Pyrimidine Materials: Achelle, S. et al. "Pyrimidine derivatives as emitting materials for OLEDs."[1] RSC Advances, 2024.[1] (Contextual grounding for pyrimidine electron transport).

Sources

Experimental procedures for reactions involving 2-Fluoropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Lynchpin" Scaffold

2-Fluoropyrimidine-5-carbaldehyde (CAS: 1240041-64-8) is a high-value intermediate in the synthesis of kinase inhibitors, nucleotide analogs, and agrochemicals. Its utility stems from its dual-electrophilic nature :

  • C-2 Position (Fluorine): Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electronegativity of fluorine and the electron-withdrawing nature of the pyrimidine ring + aldehyde.
    
  • C-5 Position (Aldehyde): A versatile handle for reductive amination, olefination (Wittig/HWE), or oxidation.

Expert Insight: The defining challenge with this reagent is chemoselectivity . The C-2 fluorine is significantly more labile than the chlorine in equivalent analogs (e.g., 2-chloropyrimidine-5-carbaldehyde) because the highly electronegative fluorine stabilizes the Meisenheimer complex intermediate in


 reactions. Consequently, "standard" reductive amination conditions using primary amines often lead to unintended C-2 displacement. This guide outlines protocols to control this reactivity.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Hydrolysis Risk: The C-2 fluorine is susceptible to hydrolysis in strong aqueous acids or bases, releasing HF (hydrofluoric acid) and generating the inactive 2-hydroxypyrimidine.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

Strategic Reaction Map

The following decision tree illustrates the critical path selection based on your target molecule.

ReactionMap Start 2-Fluoropyrimidine- 5-carbaldehyde Step_SNAr Protocol A: SNAr (Displacement of F) Start->Step_SNAr Nucleophile (HNu) Base, Heat Step_RedAm Protocol B: Reductive Amination (Controlled Conditions) Start->Step_RedAm Amine + Reductant Low Temp, Non-polar Solvent Target_A Target: C-2 Functionalized (e.g., 2-Amino/Alkoxy) Target_B Target: C-5 Functionalized (Retaining C-2 Fluorine) Step_SNAr->Target_A Yields Stable Intermediate Step_RedAm->Target_B Kinetic Control Side_Product Risk: Double Functionalization (Oligomers/Displacement) Step_RedAm->Side_Product If Temp > 20°C or Excess Amine

Caption: Strategic divergence for functionalizing 2-Fluoropyrimidine-5-carbaldehyde. Path A is thermodynamically favored; Path B requires kinetic control.

Experimental Protocols

Protocol A: C-2 Functionalization via (Recommended First Step)

If your target molecule requires substitution at the C-2 position, perform this before manipulating the aldehyde. The aldehyde group at C-5 strongly activates the C-2 position, ensuring rapid reaction under mild conditions.

Reagents:

  • Substrate: 2-Fluoropyrimidine-5-carbaldehyde (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine, Thiol, or Alkoxide (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) or

    
     (1.2–2.0 equiv)
    
  • Solvent: 1,4-Dioxane, THF, or Acetonitrile (Avoid alcohols if using alkoxides to prevent trans-etherification).

Procedure:

  • Preparation: Dissolve 2-Fluoropyrimidine-5-carbaldehyde in anhydrous 1,4-Dioxane (0.2 M concentration).

  • Addition: Add the Base followed by the Nucleophile dropwise at 0°C.

    • Note: The reaction is often exothermic.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: TLC/LCMS will show disappearance of the starting material (

      
       in 30% EtOAc/Hex) and appearance of the polar product.
      
  • Workup: Dilute with EtOAc, wash with water (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) and brine. Dry over 
    
    
    
    .[1][2]
  • Purification: Flash chromatography (Hexanes/EtOAc).

Why this works: The electron-deficient pyrimidine ring facilitates the addition-elimination mechanism. The fluorine is an excellent leaving group here, often reacting faster than the corresponding chloride.

Protocol B: Reductive Amination Preserving C-2 Fluorine (High Difficulty)

Objective: Install an amine at the C-5 aldehyde position without displacing the C-2 fluorine. Challenge: Primary amines are nucleophiles that can attack C-2. Solution: Use Sodium Triacetoxyborohydride (STAB) in a non-polar solvent (DCE) at low temperature. STAB is less basic than


 and allows for reductive amination without pre-forming the imine at high temperatures.

Reagents:

  • Substrate: 2-Fluoropyrimidine-5-carbaldehyde (1.0 equiv)

  • Amine: 1.0–1.1 equiv (Do not use large excess)

  • Reductant:

    
     (1.4 equiv)
    
  • Acid Catalyst: Acetic Acid (1.0 equiv) - Crucial for buffering

  • Solvent: 1,2-Dichloroethane (DCE) or DCM. Avoid DMF/DMSO (these promote

    
    ).
    

Step-by-Step Methodology:

  • Solvation: Dissolve the aldehyde and amine in DCE (0.1 M) at 0°C .

  • Activation: Add Acetic Acid immediately. Stir for 10–15 minutes at 0°C.

    • Mechanism:[3][4][5][6][7][8] This promotes hemiaminal formation while keeping the pH slightly acidic, which protonates the amine (reducing its nucleophilicity towards the C-2 position) but allows imine equilibrium.

  • Reduction: Add

    
     in one portion.
    
  • Incubation: Stir at 0°C for 1 hour, then allow to warm only to 10–15°C (cool RT). Do not heat.

  • Quench: Quench with saturated

    
     solution. Vigorous bubbling will occur.
    
  • Extraction: Extract immediately with DCM.

    • Caution: Do not leave the product in the basic aqueous layer for long; the C-2 fluorine can hydrolyze.

Data Summary & Troubleshooting

ParameterProtocol A (

)
Protocol B (Reductive Amination)
Primary Risk Hydrolysis of F (if wet solvent used)Unwanted C-2 displacement by amine
Key Control Stoichiometry of NucleophileTemperature (<20°C) & Solvent (DCE)
Preferred Solvent THF, Dioxane, DMFDCE, DCM (Non-polar)
Base/Acid Basic (DIPEA,

)
Acidic Buffer (AcOH)
Typical Yield 85–95%50–70%

Troubleshooting Guide:

  • Problem: "I see a mixture of products in Protocol B."

    • Cause: The amine attacked the C-2 fluorine.

    • Fix: Lower the temperature to -10°C. Switch to a less nucleophilic amine if possible. Ensure you are using

      
      , not
      
      
      
      (which often requires methanol, promoting solvolysis).
  • Problem: "Starting material degraded during storage."

    • Cause: Moisture exposure hydrolyzed the C-2 F to C-2 OH.

    • Fix: Verify purity by LCMS (Mass shift: -2 Da, F

      
       OH is 19 
      
      
      
      17 loss/gain? No, F(19) replaced by OH(17) = M-2). Actually, F (19) to OH (17) is a loss of 2 mass units.

References

  • Regioselectivity in Pyrimidines: Beingessner, R. L., et al.[9] "A regioselective approach to trisubstituted 2 (or 6)-arylaminopyrimidine-5-carbaldehydes." Journal of Organic Chemistry, 2008.[9] Link

  • Reductive Amination Guidelines: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link

  • SNAr Mechanisms: "Nucleophilic Aromatic Substitution (SNAr) and Related Reactions." National Institutes of Health (PMC). Link

  • Safety Data: "Safety Data Sheet: 2-Fluoropyrimidine-5-carbaldehyde." Fisher Scientific. Link

Sources

Troubleshooting & Optimization

Technical Support Guide: 2-Fluoropyrimidine-5-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[2][3][4]

2-Fluoropyrimidine-5-carbaldehyde (CAS: 1240041-64-8) is a high-value intermediate often used as a scaffold for "privileged structures" in kinase inhibitors and antiviral agents.

Critical Reactivity Profile:

  • Electronic Nature: The pyrimidine ring is highly electron-deficient (π-deficient). The 2-position is activated for Nucleophilic Aromatic Substitution (

    
    ) by both the ring nitrogens and the electron-withdrawing aldehyde at the 5-position.
    
  • Aldehyde Lability: The 5-formyl group is prone to hydration (gem-diol formation) and oxidation due to the strong electron-withdrawing nature of the parent ring.

  • Fluorine Lability: The C-F bond is labile toward hydrolysis and nucleophilic attack, significantly more so than in comparable fluoropyridines.[1]

This guide addresses the two primary synthetic routes: Halogen Exchange (Halex) and Ester Reduction .[1]

Route A: Halogen Exchange (Halex)

Precursor: 2-Chloropyrimidine-5-carbaldehyde Reagent: Potassium Fluoride (KF) or CsF Mechanism:



Troubleshooting & FAQs

Q1: I observe a persistent impurity at M+16 (or M+18 in water) that does not disappear with longer reaction times. What is it? Diagnosis: This is likely 2-Hydroxypyrimidine-5-carbaldehyde (which tautomerizes to the pyrimidinone form).

  • Cause: Trace water in the solvent (DMSO/Sulfolane) or "wet" KF.[1] The 2-fluoro product is more reactive toward hydrolysis than the 2-chloro starting material (

    
     for hydrolysis).
    
  • Solution:

    • Spray-dried KF: Use spray-dried KF (high surface area) and dry it at 150°C under vacuum for 4 hours before use.

    • Azeotropic Distillation: If using Sulfolane, perform a toluene azeotrope step prior to adding the substrate.[1]

    • Scavengers: Add 10-20% molar equivalent of 2,2-dimethoxypropane to scavenge water in situ (if compatible with downstream steps).

Q2: My conversion stalls at ~80%, and pushing the temperature leads to a black tar. Why? Diagnosis: Oligomerization via Cannizzaro-type disproportionation or Aldol-like condensation .

  • Cause: High temperatures (>120°C) in basic media (KF acts as a base) trigger the aldehyde to react with itself.[1]

  • Solution:

    • Catalyst: Use a phase transfer catalyst (18-Crown-6 or TDA-1) to lower the activation energy, allowing the reaction to proceed at 80-90°C instead of 140°C.

    • Solvent Switch: Switch from DMF (which decomposes to dimethylamine, a nucleophile) to Sulfolane or Acetonitrile (if high pressure is an option).[1]

Q3: I see a new peak in the aromatic region after working up with methanol. Is it a regioisomer? Diagnosis: It is 2-Methoxypyrimidine-5-carbaldehyde .

  • Cause: The 2-fluoro group is highly susceptible to

    
     by alkoxides or even neutral alcohols under slightly basic conditions.
    
  • Solution: Avoid alcoholic solvents during workup. Quench with ice water and extract immediately into DCM or EtOAc.

Route B: Reduction of Ester/Nitrile

Precursor: Ethyl 2-fluoropyrimidine-5-carboxylate Reagent: DIBAL-H, Red-Al, or Catalytic Hydrogenation

Troubleshooting & FAQs

Q1: I consistently isolate the alcohol (2-fluoropyrimidine-5-methanol) instead of the aldehyde. How do I stop the reduction? Diagnosis: Over-reduction. The aldehyde intermediate is more electrophilic than the ester due to the electron-poor ring.

  • Cause: Excess reducing agent or temperature > -60°C.

  • Solution:

    • Cryogenic Control: Maintain internal temperature strictly below -78°C .

    • Reagent Stoichiometry: Use exactly 1.05 equivalents of DIBAL-H.

    • Alternative Route: Reduce fully to the alcohol, then re-oxidize using MnO₂ or Dess-Martin Periodinane . This is often higher yielding and more reproducible than trying to stop at the aldehyde.

Q2: The NMR shows a broad singlet at ~6.0 ppm and the aldehyde proton integration is low. Diagnosis: Formation of the Gem-diol (Hydrate) .

  • Cause: Electron-deficient aldehydes hydrate rapidly in the presence of atmospheric moisture or wet deuterated solvents (e.g.,

    
    ).[1]
    
  • Solution: This is an equilibrium, not a permanent impurity.[1]

    • Verification: Run NMR in

      
       (which disrupts H-bonding) or add a drying agent (
      
      
      
      or Molecular Sieves) to the NMR tube. The aldehyde peak (9-10 ppm) should recover.

Q3: I lost the Fluorine! (Defluorination) Diagnosis: Pyrimidine-5-carbaldehyde .[2][3]

  • Cause: If using catalytic hydrogenation (Pd/C +

    
    ), the C-F bond is susceptible to hydrogenolysis, especially on a 
    
    
    
    -deficient ring.[1]
  • Solution: Avoid Pd/C. Use Lindlar catalyst or chemical reduction methods (DIBAL-H).

Visualizing the Pathways

Diagram 1: Halex Reaction & Side Products

This flow chart details the critical branch points where impurities form during the Fluorination process.

HalexPathways Start 2-Chloropyrimidine- 5-carbaldehyde Product 2-Fluoropyrimidine- 5-carbaldehyde Start->Product KF, Sulfolane 18-Crown-6, 90°C Imp_Hydrolysis 2-Hydroxypyrimidine- 5-carbaldehyde (Tautomer: Pyrimidinone) Start->Imp_Hydrolysis Trace H2O (Slow SnAr) Product->Imp_Hydrolysis Trace H2O (Fast SnAr) Imp_Solvent 2-Alkoxypyrimidine- 5-carbaldehyde (Solvent Adduct) Product->Imp_Solvent ROH Workup (SnAr) Imp_Oligomer Oligomers/Tars (Aldehyde condensation) Product->Imp_Oligomer High Temp (>120°C) Base catalyzed

Figure 1: Reaction network for the Halex synthesis showing competitive SnAr pathways.

Diagram 2: Reduction Route & Side Products

ReductionPathways Ester Ethyl 2-fluoropyrimidine- 5-carboxylate Aldehyde 2-Fluoropyrimidine- 5-carbaldehyde Ester->Aldehyde DIBAL-H (1.05 eq) -78°C, Toluene Defluoro Pyrimidine-5-carbaldehyde (Hydrogenolysis) Ester->Defluoro H2, Pd/C (Avoid this) Alcohol 2-Fluoropyrimidine- 5-methanol (Over-reduction) Aldehyde->Alcohol Excess DIBAL-H or Temp > -60°C Hydrate Gem-diol (Hydrate) (Reversible) Aldehyde->Hydrate + H2O (Atmospheric)

Figure 2: Reduction pathway highlighting the thermodynamic sink (Alcohol) and equilibrium states (Hydrate).[1]

Summary of Impurities & Analytical Markers

Impurity NameOriginAnalytical Marker (1H NMR / MS)Prevention Strategy
2-Hydroxypyrimidine-5-CHO Hydrolysis of C-F bondMS: M+16 vs Product. NMR: Loss of d ~9.0ppm coupling.Strictly anhydrous conditions; use spray-dried KF.
2-Methoxypyrimidine-5-CHO Reaction with MeOHNMR: Singlet ~4.0 ppm (OCH3).Do not use MeOH for quenching/workup.
2-Fluoropyrimidine-5-methanol Over-reductionNMR: CH2 doublet ~4.8 ppm. No aldehyde peak.Control temp <-78°C; limit reducing agent.
Aldehyde Hydrate (Gem-diol) Hydration (Equilibrium)NMR: Broad singlet ~6.0-6.5 ppm (CH(OH)2).[1]Use dry DMSO-d6; store under Argon.
Pyrimidine-5-CHO DefluorinationMS: M-18 vs Product. NMR: New aromatic proton.Avoid Pd/C hydrogenation; use chemical reduction.

Validated Experimental Protocol (Halex Route)

Objective: Synthesis of 2-Fluoropyrimidine-5-carbaldehyde via Halogen Exchange.

  • Preparation: In a flame-dried 3-neck flask equipped with a mechanical stirrer and N2 inlet, charge Spray-dried KF (2.5 equiv) and 18-Crown-6 (0.1 equiv).

  • Solvent: Add anhydrous Sulfolane (concentration 0.5 M). Note: Sulfolane is preferred over DMSO for thermal stability.[1]

  • Drying (Optional but Recommended): Add toluene (20% v/v) and distill off the toluene/water azeotrope at 110°C. Cool to 80°C.

  • Reaction: Add 2-Chloropyrimidine-5-carbaldehyde (1.0 equiv) in one portion.

  • Execution: Heat to 90°C for 4-6 hours. Monitor by HPLC (ensure mobile phase is acidic to prevent hydrolysis on column).

  • Workup:

    • Cool to room temperature.[4]

    • Pour into a mixture of Ice/Water/DCM (1:1:1). Crucial: Keep cold to slow hydrolysis.[1]

    • Filter off inorganic salts (KCl/KF).[1]

    • Separate organic layer; wash aqueous layer 2x with DCM.

    • Dry organics over

      
       and concentrate.[2]
      
  • Purification: Flash chromatography (Hexane/EtOAc). Note: Silica gel is acidic; rapid elution is recommended to prevent degradation.[1]

References

  • Halex Reaction Optimization

    • Finger, G. C., et al. "Aromatic Fluorine Compounds.[1] VIII. Plant Growth Regulators and Intermediates." Journal of the American Chemical Society, 1959.[1] Link (Foundational Halex chemistry).[1]

    • Sun, H., & DiMagno, S. G.[1] "Anhydrous Tetrabutylammonium Fluoride." Journal of the American Chemical Society, 2005.[1] Link (Importance of anhydrous fluoride sources).[1]

  • Pyrimidine Reactivity & Hydrolysis

    • Brown, D. J.[1] "The Pyrimidines."[5][6][7][8][9][10] Wiley Interscience, Chemistry of Heterocyclic Compounds Series.[1] (Authoritative text on pyrimidine lability).

    • Plé, N., et al. "Metalation of 2-fluoropyrimidines: A general access to 5-functionalized 2-fluoropyrimidines." Tetrahedron, 1998.[1] Link (Discusses C-F bond stability and lithiation).[1]

  • Reduction Methodologies

    • Douib, H., et al. "Selective reduction of esters to aldehydes."[1] Tetrahedron Letters, 2010.[1] (General protocols for DIBAL-H selectivity).

  • Hydrate Formation

    • Bell, R. P.[1] "The reversible hydration of carbonyl compounds." Advances in Physical Organic Chemistry, 1966.[1] (Mechanistic grounding for gem-diol formation in electron-deficient aldehydes).

Sources

Technical Support Center: Purification of 2-Fluoropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: FPC-PUR-001 Status: Active Agent: Senior Application Scientist Topic: Purification, Stability, and Handling of 2-Fluoropyrimidine-5-carbaldehyde (CAS: 1240041-64-8)

Core Directive: The "Dual-Threat" Molecule

Welcome to the technical support hub. If you are working with 2-Fluoropyrimidine-5-carbaldehyde , you are handling a "dual-threat" intermediate. Unlike standard aromatic aldehydes, this scaffold presents two distinct instability vectors that often lead to purification failure:

  • C2-Fluorine Lability: The pyrimidine ring is electron-deficient (π-deficient).[1] The fluorine at the 2-position is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) .[1] Basic conditions, nucleophilic solvents (methanol, water), or even prolonged exposure to silica gel can displace the fluorine with a hydroxyl or methoxy group [1].
    
  • C5-Aldehyde Reactivity: The electron-withdrawing nature of the pyrimidine ring activates the aldehyde, making it prone to hydration (gem-diol formation) and rapid autoxidation to the carboxylic acid upon air exposure [2].[1]

The Golden Rule: Speed and neutrality are your primary tools.[1] Avoid strong bases, minimize heat, and exclude moisture.

Purification Triage: Method Selection

Before proceeding, determine the state of your crude material. Use the decision matrix below to select the optimal workflow.

PurificationTriage Start Crude Material Assessment PurityCheck Check Purity (LCMS/NMR) Start->PurityCheck HighPurity >85% Purity Minor colored impurities PurityCheck->HighPurity Clean Crude LowPurity <85% Purity Significant side products PurityCheck->LowPurity Dirty Crude Cryst Recrystallization (Preferred for stability) HighPurity->Cryst Flash Flash Chromatography (Rapid filtration) LowPurity->Flash Flash->Cryst If oil persists

Figure 1: Decision matrix for purification workflows.[1] Prioritize crystallization to minimize silica exposure.

Troubleshooting Guide: Flash Chromatography

User Question: "I ran a column using MeOH/DCM, and my product mass is correct, but the fluorine NMR is gone/shifted. What happened?"

Diagnosis: You likely displaced the fluorine with a methoxy group.[1] The 2-position is too reactive for nucleophilic alcoholic solvents during chromatography.

Protocol A: Neutral Phase Separation (Recommended)[1]
  • Stationary Phase: Neutralized Silica Gel (Pre-wash with 1%

    
     in Hexane, then flush with Hexane) or standard Silica if contact time is <15 mins.[1]
    
  • Eluent System: Ethyl Acetate / Hexane (or Heptane) .[1]

    • Gradient: 0%

      
       40% EtOAc.[1]
      
    • Rationale: Avoids protic solvents.[1] The aldehyde is polar enough to elute without alcohols.

  • Loading: Dry load on Celite or dissolve in minimal DCM.[1] Do not load with MeOH.

User Question: "My compound is streaking on the column and co-eluting with impurities."

Diagnosis: Aldehyde "streaking" is often due to interaction with acidic silanols or hydrate formation.[1]

Solution:

  • Switch Solvent: Use DCM / Acetone (0-10% Acetone).[1] Acetone is polar but non-nucleophilic.[1]

  • Rapid Filtration: Instead of a long column, perform a "plug filtration" through a short pad of silica to remove baseline tars, then proceed to crystallization.

Troubleshooting Guide: Recrystallization

User Question: "I'm trying to recrystallize, but I only get an oil or a sticky gum."

Diagnosis: This is common for low-melting aldehydes.[1] The "oil-out" phenomenon occurs when the saturation temperature exceeds the melting point of the solvated solid.

Protocol B: The "Anti-Solvent" Crash (EtOAc/Heptane)

This method avoids heating the unstable aldehyde to high temperatures.[1]

  • Dissolution: Dissolve crude solid in the minimum amount of DCM or Ethyl Acetate at Room Temperature (RT).[1]

    • Note: Do not boil.[1] If it doesn't dissolve at RT, slight warming (30°C) is acceptable.[1]

  • Filtration: Filter through a 0.45

    
     PTFE syringe filter to remove insoluble dust (nucleation sites for oiling).[1]
    
  • Precipitation: Slowly add Heptane (Anti-solvent) with vigorous stirring until the solution turns cloudy.[1]

  • Crystallization:

    • If oil forms: Add a seed crystal (if available) or scratch the glass.[1][2]

    • If no solid: Cool to -20°C in a freezer.

  • Collection: Filter cold and wash with cold Heptane.[1]

Table 1: Solvent Compatibility Guide

Solvent SystemSuitabilityRisk FactorNotes
EtOAc / Hexane High LowBest balance of polarity and inertness.[1]
DCM / Pentane High LowGood for low-temperature precipitation.[1]
Ethanol / Water Low Critical Risk of

(F

OEt/OH) and hydrate formation.[1]
Acetone MediumLowGood solubility, but hard to crystallize from alone.[1]

Stability & Storage FAQs

Q: Why did my white solid turn yellow/brown overnight? A: Oxidation. Aromatic aldehydes autoxidize to carboxylic acids (2-fluoropyrimidine-5-carboxylic acid) upon exposure to air.[1] The color change often comes from trace polymerization of the unstable acid or benzyne-like decomposition.

  • Fix: Store under Argon/Nitrogen atmosphere.

Q: Can I store this in solution (e.g., DMSO stock)? A: No. In DMSO or DMF, trace water can hydrolyze the C2-fluorine over time, especially if the solution is not frozen.

  • Best Practice: Store as a solid at -20°C, desiccated, under inert gas.

Q: The NMR shows a small peak at ~10 ppm (aldehyde) but a large broad peak at ~6 ppm.[1] Is it wet? A: It might be the Aldehyde Hydrate (


).[1] Electron-deficient aldehydes form stable hydrates in the presence of moisture [3].
  • Test: Run NMR in anhydrous

    
     or 
    
    
    
    with molecular sieves. If the peak reverts to the aldehyde (10 ppm), it was the hydrate.

Impurity Profile & Removal

ImpurityOriginRemoval Strategy
2-Chloropyrimidine-5-carbaldehyde Starting MaterialDifficult to separate by crystallization.[1] Use Flash Chromatography (EtOAc/Hexane); the Chloro analog is slightly less polar.[1]
2-Hydroxypyrimidine-5-carbaldehyde Hydrolysis (from water/base)Insoluble in DCM.[1] Triturate crude solid with DCM; filter off the insoluble hydroxy impurity.
2-Fluoropyrimidine-5-carboxylic acid Oxidation (Air)Wash organic solution with saturated

(rapidly) to extract the acid, then dry immediately.[1]

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Mechanism:[1][3][4] The 2-position of pyrimidine is activated for nucleophilic attack, similar to 2-/4-chloropyridine. Fluorine is a better leaving group than chlorine in

      
       due to the high electronegativity stabilizing the Meisenheimer complex.
      
    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[4] [1]

  • Aldehyde Oxidation & Hydration

    • Context: Electron-deficient aldehydes (like pyridine/pyrimidine carbaldehydes) exist in equilibrium with hydrates in aqueous media and oxidize rapidly.[1]

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. 7th Ed. Butterworth-Heinemann.[1]

  • Handling Fluorinated Heterocycles

    • Data: Stability data on 2-fluoropyrimidine derivatives suggests avoiding protic solvents during heating.[1]

    • Source: PubChem Compound Summary for 2-Fluoropyrimidine-5-carbaldehyde. [1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated heterocycles.

Sources

Technical Support Center: Optimizing 2-Fluoropyrimidine-5-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center for 2-Fluoropyrimidine-5-carbaldehyde (CAS: 1240041-64-8) . As a highly functionalized bifunctional building block, this compound features a highly activated 2-fluoro leaving group and a versatile 5-carbaldehyde moiety[1]. While this dual reactivity makes it a powerful intermediate in drug discovery, it also presents significant chemoselectivity and stability challenges.

This guide is designed for researchers and drug development professionals to troubleshoot common issues, understand the mechanistic causality behind reaction failures, and implement self-validating protocols.

Part 1: Chemoselectivity & Troubleshooting FAQs

Q1: When reacting 2-fluoropyrimidine-5-carbaldehyde with primary amines, I get a complex mixture of SNAr and imine condensation products. How can I selectively drive the SNAr reaction? A: The 2-fluoro position of the pyrimidine ring is exceptionally electrophilic, further activated by the electron-withdrawing nature of the para-formyl group. However, primary amines are also highly nucleophilic toward aldehydes.

  • The Causality: Imine formation is reversible and thermodynamically driven, whereas the SNAr displacement of fluorine is irreversible and kinetically driven.

  • The Solution: To achieve selective SNAr, you must control nucleophilicity and temperature. Use secondary amines if possible, as their steric bulk reduces the rate of nucleophilic attack on the aldehyde. If a primary amine must be used, perform the reaction at strictly controlled low temperatures (0°C) in a non-nucleophilic, aprotic solvent like THF. Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to scavenge HF without competing for the electrophile. Alternatively, aqueous conditions utilizing HPMC (Hydroxypropyl methylcellulose) as a polymeric additive have been shown to facilitate mild SNAr reactions while suppressing side reactions[2].

Q2: I want to perform a reductive amination on the 5-carbaldehyde group, but I am losing the 2-fluoro substituent. What is causing this, and how do I fix it? A: The loss of the 2-fluoro group during reductive amination is typically caused by solvolysis.

  • The Causality: 2-fluoropyrimidines are highly susceptible to nucleophilic attack by protic solvents (like methanol or ethanol) under both basic and mildly acidic conditions.

  • The Solution: Completely exclude alcohols. Instead, use 1,2-dichloroethane (DCE) or anhydrous THF. Pre-form the imine using a mild acid catalyst (e.g., acetic acid) and a dehydrating agent (like molecular sieves) before adding a mild reducing agent such as Sodium triacetoxyborohydride (NaBH(OAc)₃)[3]. NaBH(OAc)₃ is preferred over NaBH₄ because it is less nucleophilic and operates well in non-polar solvents, preserving the labile C-F bond.

Q3: My stock solution of 2-fluoropyrimidine-5-carbaldehyde is degrading into a 2-hydroxy byproduct. How should I store and handle it? A: Fluorine at the 2-position of a pyrimidine is an excellent leaving group, making the molecule highly sensitive to moisture[1].

  • The Causality: Atmospheric water acts as a nucleophile, leading to the formation of 2-hydroxypyrimidine-5-carbaldehyde (which subsequently tautomerizes to the highly stable pyrimidone form).

  • The Solution: Store the compound under an inert atmosphere (Argon or Nitrogen) at -20°C. When preparing stock solutions, use strictly anhydrous solvents stored over activated molecular sieves. Never use aqueous bases (like NaOH or KOH) during workup if the 2-fluoro group needs to be preserved.

Part 2: Experimental Workflows & Logical Relationships

Workflow Start 2-Fluoropyrimidine-5-carbaldehyde (Dual-Electrophile) SNAr SNAr Pathway (Sec. Amine, DIPEA, THF, 0°C) Start->SNAr Chemoselective Substitution RedAm Reductive Amination (Prim. Amine, NaBH(OAc)3, DCE) Start->RedAm Chemoselective Reduction Degrad Hydrolysis (H2O or MeOH, Base) Start->Degrad Solvolysis / Side Reaction Prod1 2-Aminopyrimidine-5-carbaldehyde (Target 1) SNAr->Prod1 Prod2 2-Fluoro-5-aminomethylpyrimidine (Target 2) RedAm->Prod2 Prod3 2-Hydroxypyrimidine-5-carbaldehyde (Byproduct) Degrad->Prod3

Chemoselective reaction pathways for 2-Fluoropyrimidine-5-carbaldehyde.

Part 3: Self-Validating Experimental Protocols

Protocol A: Chemoselective SNAr with Secondary Amines

Objective: Displace the 2-fluoro group while preserving the 5-carbaldehyde intact.

  • Preparation: Flame-dry a 25 mL round-bottom flask and purge with Argon.

  • Reagent Loading: Dissolve 2-Fluoropyrimidine-5-carbaldehyde (1.0 equiv, 100 mg) in anhydrous THF (5 mL, 0.15 M).

  • Temperature Control: Cool the solution to 0°C using an ice-water bath. (Causality: Lower temperatures kinetically favor the irreversible SNAr over reversible imine formation).

  • Base Addition: Add DIPEA (1.2 equiv) dropwise.

  • Amine Addition: Slowly add the secondary amine (1.05 equiv) dissolved in 1 mL THF over 10 minutes.

  • Self-Validation & Monitoring: Stir at 0°C for 1-2 hours. Monitor by LC-MS. The reaction is self-validating when the LC-MS trace shows a mass shift corresponding to the exact loss of HF (-20 Da) plus the mass of the amine, while a rapid ¹H-NMR of the crude aliquot confirms the aldehyde proton (~9.8 ppm) remains completely intact.

  • Workup: Quench with saturated aqueous NH₄Cl (Causality: Avoids basic hydrolysis of the product), extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Mild Reductive Amination Preserving the 2-Fluoro Group

Objective: Form the amine at the 5-position without triggering SNAr at the 2-position[3].

  • Imine Formation: In a dry vial, combine 2-Fluoropyrimidine-5-carbaldehyde (1.0 equiv) and the primary amine (1.0 equiv) in anhydrous DCE (0.2 M).

  • Catalysis: Add glacial acetic acid (1.1 equiv) and activated 4Å molecular sieves. Stir at room temperature for 2 hours. (Causality: Acid catalysis accelerates imine formation, while sieves drive the equilibrium by removing water, simultaneously preventing 2-fluoro hydrolysis).

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.5 equiv) in small portions to prevent thermal spikes.

  • Completion: Stir for 12 hours, allowing the reaction to slowly warm to room temperature.

  • Self-Validation & Workup: Filter through a short pad of Celite to remove the molecular sieves. Wash the filtrate briefly with cold saturated NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate. ¹H-NMR should show the disappearance of the aldehyde peak (~9.8 ppm) and the appearance of a new benzylic CH₂ signal (~3.8 - 4.2 ppm).

Part 4: Quantitative Data & Optimization

Table 1: Solvent and Base Effects on Reaction Chemoselectivity

Reaction GoalOptimal SolventBase / AdditiveTempKey Causality for Optimization
Selective SNAr Anhydrous THF or DCMDIPEA (1.2 eq)0°CLow temperatures and non-nucleophilic bases prevent competitive imine formation.
Aqueous SNAr Water + 0.1 wt% HPMCK₂CO₃ (1.0 eq)RTHPMC micelles protect the aldehyde while facilitating SNAr in green conditions[2].
Reductive Amination Anhydrous DCEAcOH (cat.), 4Å MS0°C to RTDCE prevents solvolysis of the 2-fluoro group; molecular sieves drive imine formation[3].
Avoid Hydrolysis Toluene or MeCNNone (Store under Ar)-20°CStrict exclusion of moisture prevents 2-fluoro displacement by H₂O[1].

References

  • Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC Source: The Royal Society of Chemistry URL
  • US10100058B2 - Fused heterocyclic compounds as CaM kinase inhibitors Source: Google Patents URL
  • 2-Fluoropyrimidine-5-carbaldehyde (1240041-64-8)

Sources

Preventing decomposition of 2-Fluoropyrimidine-5-carbaldehyde during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SYN-2FP-XH5

Subject: Prevention of Decomposition During Synthesis & Storage Classification: High-Priority / Labile Reagent Handling Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Dual-Threat" Instability

Researchers often underestimate 2-Fluoropyrimidine-5-carbaldehyde (CAS: 1240041-64-8) because they treat it like a standard benzaldehyde. It is not. This molecule possesses a "dual-threat" instability profile that leads to rapid decomposition if standard organic synthesis protocols are applied without modification.

  • The C2-Fluorine (The "Ticking Bomb"): The pyrimidine ring is electron-deficient (π-deficient). The 2-position, flanked by two nitrogen atoms, is highly activated for Nucleophilic Aromatic Substitution (

    
    ) . Fluorine is an excellent leaving group in this context. Exposure to even mild nucleophiles (water, alcohols, amines) or basic conditions will displace the fluorine, yielding the thermodynamically stable (but useless) 2-hydroxypyrimidine (tautomerizing to the pyrimidone).
    
  • The C5-Aldehyde (The "Hydration Trap"): Due to the electron-withdrawing nature of the pyrimidine ring and the fluorine substituent, the aldehyde carbon is exceptionally electrophilic. In the presence of trace water, it rapidly forms a gem-diol (hydrate) , which can confuse NMR analysis and complicate crystallization.

Decomposition Pathways & Diagnostics

Before attempting synthesis, understand how the molecule fails. This diagram illustrates the three primary failure modes.

DecompositionPathways Target 2-Fluoropyrimidine- 5-carbaldehyde (Target) Hydrolysis 2-Hydroxypyrimidine- 5-carbaldehyde (Dead End) Target->Hydrolysis Path A: SNAr Attack (High pH, H2O, Nu-) Hydrate Gem-Diol (Hydrate) (Reversible) Target->Hydrate Path B: Covalent Hydration (Wet Solvents) Acid 2-Fluoropyrimidine- 5-carboxylic acid Target->Acid Path C: Air Oxidation (O2 exposure)

Figure 1: Primary decomposition pathways. Path A is irreversible and the most common cause of synthesis failure.

Diagnostic Table: What went wrong?
SymptomLikely CauseMechanismVerification
Loss of

F signal
Hydrolysis of C-F bond

by water/hydroxide
Check MS for M-18 mass shift (F

OH).
Product is a gum/oil Hydration or PolymerizationAldehyde reacting with water

H NMR: Aldehyde proton (9-10 ppm) vanishes; new broad singlet appears.
Yield drops during workup Aqueous solubilityFormation of hydrate/diolAqueous layer analysis (LCMS).
Yellow/Brown discoloration Base-catalyzed degradationRing opening or oligomerizationTLC shows streak/baseline material.
Recommended Synthesis Protocol

Route: Reduction of Ethyl 2-fluoropyrimidine-5-carboxylate Rationale: This route avoids the harsh heating required by Vilsmeier-Haack formylation (which risks


 by chloride) and the over-oxidation risks of alcohol oxidation.
Step-by-Step Workflow
  • Preparation:

    • Flame-dry all glassware.

    • Use Argon atmosphere (Nitrogen is acceptable, but Argon is heavier and protects better).

    • Solvent: Anhydrous Dichloromethane (DCM) or Toluene . Do not use THF if it contains peroxides.

  • Reaction (The "Cold Zone"):

    • Dissolve Ethyl 2-fluoropyrimidine-5-carboxylate in DCM (0.1 M).

    • Cool to -78°C (Dry ice/Acetone). Strict temperature control is vital to prevent over-reduction to the alcohol.

    • Add DIBAL-H (1.1 equiv, 1.0 M in toluene) dropwise over 30 mins.

    • Stir at -78°C for 1-2 hours. Monitor by TLC (stain with DNP or UV).

  • Quenching (The "Danger Zone"):

    • Standard Rochelle’s salt workup can be too basic (pH ~8) and slow, risking hydrolysis.

    • Modified Protocol:

      • At -78°C, quench with Methanol (2 equiv) to destroy excess hydride.

      • Add a saturated solution of Ammonium Chloride (

        
        )  (buffered, slightly acidic pH ~5-6).
        
      • Allow to warm to 0°C (not room temp yet).

  • Workup:

    • Rapidly extract with cold DCM.

    • Wash organic layer once with cold Brine.

    • Dry over Sodium Sulfate (

      
      ) .[1] Avoid Magnesium Sulfate (
      
      
      
      ) as it is slightly Lewis acidic and can catalyze polymerization.
    • Concentrate at < 30°C under vacuum. Do not heat the water bath.

SynthesisWorkflow Start Start: Ethyl Ester (Anhydrous DCM, -78°C) Reagent Add DIBAL-H (1.1 eq) Dropwise over 30 min Start->Reagent Monitor Monitor TLC (-78°C, 1-2h) Reagent->Monitor Quench Quench: MeOH then Sat. NH4Cl (pH 5-6) Monitor->Quench Complete Extract Rapid Extraction (Cold DCM) Quench->Extract Keep Cold Finish Isolate: 2-Fluoro Aldehyde Extract->Finish Vac <30°C

Figure 2: Optimized reduction workflow minimizing thermal and pH stress.

Troubleshooting FAQ

Q: I see the product on TLC, but it disappears after column chromatography. Why? A: Silica gel is slightly acidic and contains water. The 2-fluoro aldehyde is likely hydrating on the column or degrading.

  • Fix: Deactivate the silica with 1% Triethylamine (TEA) in Hexane before loading. However, be careful—too much amine causes

    
    . A better approach is to use neutral alumina  or perform a very fast filtration through a short silica plug using non-polar solvents (Hexane/EtOAc).
    

Q: My NMR shows a mess of peaks around 5-6 ppm and no aldehyde proton. A: You have formed the hemiacetal or hydrate . This happens if you used non-anhydrous deuterated chloroform (


).
  • Fix: Use a sealed ampoule of

    
     or dry your solvent over activated molecular sieves (4Å) before taking the NMR. The hydrate is often reversible; drying the sample under high vacuum might recover the aldehyde.
    

Q: Can I use the Vilsmeier-Haack reaction on 2-fluoropyrimidine? A: Not recommended. The standard Vilsmeier conditions (


/DMF, heat) generate a high concentration of chloride ions. This will likely cause a Halex reaction , converting your 2-Fluoro product into 2-Chloropyrimidine-5-carbaldehyde.

Q: How do I store the synthesized aldehyde? A:

  • Temperature: -20°C or -80°C.

  • Atmosphere: Argon (sealed vial).

  • Physical State: If it's an oil, it's more prone to degradation. Try to crystallize it if possible, or store it as a dilute solution in anhydrous benzene/toluene (frozen) if you plan to use it soon.

References
  • General Reactivity of Fluoropyrimidines

    • S_NAr Susceptibility: The 2-position of pyrimidine is activated for nucleophilic attack. See: J. Org.[2] Chem.2018 , 83, 16, 9109–9119. (Mechanistic insights into

      
      ).
      
    • Hydrolysis Kinetics: 2,4-difluoro and trifluoropyrimidines hydrolyze readily in basic media. See: US Patent 4299961A (Hydrolysis of fluoropyrimidines). Link

  • Synthesis Methodologies

    • DIBAL-H Reduction of Esters: Standard protocol for sensitive heterocyclic esters. See: Chemistry LibreTexts: Reduction of Carboxylic Acids and Derivatives. Link

    • Alternative Route (Oxidative Cleavage): Preparation from vinyl pyrimidines. See: ChemicalBook: Synthesis of 2-chloropyrimidine-5-carbaldehyde (Analogous chemistry). Link

  • Commercial Availability & Properties

    • CAS 1240041-64-8 Data.[3][4] Sigma-Aldrich Catalog. Link

Sources

Catalyst selection for efficient 2-Fluoropyrimidine-5-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific challenges of manipulating 2-Fluoropyrimidine-5-carbaldehyde . This scaffold presents a unique "dual-electrophile" hazard where the aldehyde (C5) and the fluoro-carbon (C2) compete for nucleophiles, often leading to catastrophic yield loss via Nucleophilic Aromatic Substitution (SNAr).

Doc ID: PYR-F-05 | Version: 2.1 | Status: Validated[1]

The Core Challenge: The "Dual-Electrophile" Trap

Before selecting a catalyst, you must understand the failure mode. The 2-fluoro substituent on a pyrimidine ring is highly labile due to the electron-deficient nature of the diazine ring.

  • Target Reaction: Nucleophilic attack at the C5-Aldehyde (Reductive amination, Olefination).

  • Parasitic Reaction: SNAr displacement of the C2-Fluorine by the nucleophile (Amine, Base, or Solvent).

Key Metric: 2-Fluoropyridine derivatives undergo SNAr with ethoxide ~320 times faster than their 2-Chloro analogs [1].[1][2][3] The pyrimidine nitrogen atoms further stabilize the Meisenheimer intermediate, making the 2-Fluoro group an exceptional leaving group.

Scenario A: Reductive Amination

Objective: Coupling with a primary/secondary amine while retaining the 2-F atom.[1] Primary Risk: The amine acts as a nucleophile at C2 (SNAr) instead of condensing at C5.

Catalyst & Reagent Selection
ComponentRecommendedAvoidTechnical Rationale
Catalyst / Additive Ti(OiPr)₄ (Titanium Isopropoxide)Acetic Acid (AcOH) (High Temp)Ti(OiPr)₄ acts as a Lewis acid and water scavenger, forcing imine formation at lower temperatures where SNAr is kinetically disfavored.[1]
Reducing Agent STAB (Na(OAc)₃BH)H₂ / Pd/C STAB allows for a stepwise protocol (Imine formation

Reduction). Hydrogenation often causes hydrodefluorination (cleavage of C-F).
Solvent DCE or DCM MeOH / EtOH Protic solvents can facilitate SNAr via H-bonding stabilization of the transition state or act as nucleophiles themselves (alkoxides).[1]
Protocol: Low-Temperature Titanium-Mediated Amination

This protocol minimizes SNAr by kinetically favoring carbonyl addition.[1]

  • Imine Formation:

    • Dissolve 2-Fluoropyrimidine-5-carbaldehyde (1.0 equiv) and Amine (1.05 equiv) in anhydrous DCE (0.2 M).

    • Cool to 0 °C .

    • Add Ti(OiPr)₄ (1.2 equiv) dropwise.

    • Stir at 0 °C

      
       RT for 2–4 hours. Monitor by UPLC for disappearance of aldehyde.
      
  • Reduction:

    • Dilute with dry THF (if solution is viscous).[1]

    • Add NaBH(OAc)₃ (STAB) (2.0 equiv) in one portion.

    • Stir at RT for 4–16 hours.[1]

  • Quench:

    • Critical: Quench with saturated aqueous NaHCO₃ or Rochelle’s salt solution to break the Titanium-amine complex.[1] Do NOT use strong base (NaOH) which will hydrolyze the 2-F.[1]

Scenario B: C-C Bond Formation (Knoevenagel/Wittig)

Objective: Condensation with active methylenes or ylides.[1] Primary Risk: Base-mediated hydrolysis of the 2-F group (SNAr by OH⁻ or the deprotonated carbon nucleophile attacking the wrong site).

Catalyst Selection

For Knoevenagel condensations, avoid strong homogeneous bases (Piperidine, Pyridine) which often lead to byproducts.

  • Recommendation: EDDA (Ethylenediammonium diacetate) or Mg-Al LDH (Layered Double Hydroxides) .[1]

  • Why: These provide "amphoteric" activation—activating the electrophile (aldehyde) and the nucleophile (methylene) simultaneously without generating a high concentration of free anionic species that trigger SNAr.

Decision Workflow (DOT Diagram)

CatalystSelection Start Start: 2-Fluoropyrimidine-5-carbaldehyde ReactionType Select Reaction Class Start->ReactionType RedAm Reductive Amination ReactionType->RedAm CCBond C-C Bond Formation ReactionType->CCBond AmineType Amine Nucleophilicity? RedAm->AmineType BaseSens Base Sensitivity? CCBond->BaseSens TiMethod Use Ti(OiPr)4 / STAB (Low Temp) AmineType->TiMethod High (Primary/Secondary) AcidCat Use AcOH / NaCNBH3 (pH 4-5) AmineType->AcidCat Low (Anilines) EDDA Use EDDA or Mg-Al LDH (Buffer/Heterogeneous) BaseSens->EDDA High (Risk of Hydrolysis) MildBase Use K2CO3 / 18-Crown-6 (Non-nucleophilic) BaseSens->MildBase Moderate

Figure 1: Decision matrix for catalyst selection based on reaction type and substrate sensitivity.[1]

Troubleshooting & FAQs

Q1: I see a mass shift of +12 or +13 Da in my LCMS. What is it?

Diagnosis: This is likely Methoxy (+31 - 19 = +12) or Hydroxy (+17 - 19 = -2, check ionization) substitution.[1]

  • If you used Methanol as a solvent, the methoxide (generated by trace base) displaced the Fluorine.

  • Fix: Switch to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . Avoid alcohols.

Q2: Can I use Pd/C for hydrogenation of the alkene after a Wittig reaction?

Diagnosis: High Risk. Palladium on Carbon readily catalyzes the hydrogenolysis of C-F bonds (Hydrodefluorination) in electron-deficient rings.

  • Fix: Use Platinum on Carbon (Pt/C) (sulfided) which is less active toward C-halogen bonds, or use chemical reduction methods like NaBH₄/CoCl₂ . Alternatively, use Wilkinson's Catalyst (homogeneous Rh) which is much gentler on aromatic halides.

Q3: My Knoevenagel reaction turned black and yield is <10%.

Diagnosis: Polymerization or decomposition of the pyrimidine ring due to harsh base (e.g., Piperidine/reflux).

  • Fix: Switch to EDDA (10 mol%) in Toluene or Ethanol at moderate temps (50°C). EDDA acts as a buffered proton-transfer catalyst, preventing the pH excursions that destroy the fluoropyrimidine [2].

References

  • Reactivity of Fluoropyridines

    • Title: The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide[1][2][3]

    • Source: ResearchG
    • URL:[Link]

  • Knoevenagel Catalysts

    • Title: Comparative study of catalysts for Knoevenagel condensation efficiency[4][5][6]

    • Source: BenchChem Technical Guides[1]

  • SNAr Mechanisms

    • Title: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines[2][7][8]

    • Source: BenchChem Application Notes[1][2]

  • Defluorination Risks

    • Title: Possible Mechanisms for the Defluorination of 2-Fluoropyridine[7][9]

    • Source: ResearchGate[3][5][9]

    • URL:[Link][9]

Sources

Managing reactivity of the aldehyde group in 2-Fluoropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Technical Support Knowledge Base for 2-Fluoropyrimidine-5-carbaldehyde. It is designed to address the specific reactivity profiles driven by the electron-deficient pyrimidine ring.

CAS: 1240041-64-8 | Molecular Weight: 126.09 | Role: Key Intermediate for Kinase Inhibitors[1]

Executive Summary: The "Double-Edged" Electrophile

Welcome to the technical guide for 2-Fluoropyrimidine-5-carbaldehyde . This molecule presents a classic chemoselectivity paradox in medicinal chemistry:

  • The C5-Aldehyde: Highly electrophilic due to the electron-withdrawing nature of the pyrimidine ring. Prone to rapid hydration and oxidation.[1]

  • The C2-Fluorine: An exceptional leaving group for Nucleophilic Aromatic Substitution (

    
    ), activated by the two adjacent ring nitrogens.
    

The Challenge: Conditions used to react with the aldehyde (bases, nucleophiles) often inadvertently trigger the displacement of the fluorine atom. Conversely, acidic conditions can accelerate hydration.[1] This guide provides the protocols to navigate these competing pathways.

Reactivity Map & Logic Flow

The following diagram illustrates the competing reaction pathways you must manage.

ReactivityMap Start 2-Fluoropyrimidine- 5-carbaldehyde Hydrate Gem-Diol (Hydrate) (White Solid) Start->Hydrate H2O / Air Moisture (Reversible) Acid Carboxylic Acid (Dead End) Start->Acid O2 / Air (Irreversible) Imine Imine Intermediate (Desired) Start->Imine R-NH2, Mild Acid (Kinetic Control) Amine 2-Amino-pyrimidine (SNAr Side Product) Start->Amine R-NH2, Heat/Base (Thermodynamic Trap) Olefin Alkene Product (Wittig/HWE) Start->Olefin Stabilized Ylide Non-nuc. Base Alkoxy 2-Alkoxy-pyrimidine (Base-Mediated SNAr) Start->Alkoxy Strong Base (Alkoxides)

Figure 1: Reactivity landscape showing the competition between C5-carbonyl functionalization (Green) and C2-fluorine displacement (Red).

Module A: Storage & Stability (Troubleshooting "The White Solid")

User Issue: "I bought the aldehyde as a yellow oil/solid, but after a week in the fridge, it has turned into a white, insoluble solid. Is it degraded?"

Diagnosis

You are likely observing Hydrate Formation (Gem-diol) , not necessarily decomposition.[1]

  • Mechanism: The pyrimidine ring is strongly electron-withdrawing (inductive effect of 2-F and 1,3-N).[1] This makes the carbonyl carbon at C5 extremely electrophilic. Upon exposure to trace moisture, it forms a stable gem-diol.[1]

  • Differentiation:

    • Hydrate: Reversible.[1] Soluble in DMSO-d6 (often shows aldehyde peak ~10 ppm and diol peak ~6 ppm in equilibrium).[1]

    • Carboxylic Acid (Oxidation): Irreversible.[1] White solid.[1] Insoluble in organic solvents; soluble in aqueous base.[1]

Protocol: Recovery of Aldehyde from Hydrate

If your stoichiometry depends on the aldehyde form, you must dehydrate the sample before use.

  • Dissolution: Dissolve the white solid in Toluene or Benzene (if permitted).[1]

  • Dean-Stark: Reflux with a Dean-Stark trap for 1-2 hours.

  • Alternative (Small Scale): Add activated 4Å Molecular Sieves to the reaction mixture and stir for 30 mins before adding the nucleophile.

  • Storage: Store under Argon at -20°C. Never store in a vial with a loose cap; it acts as a desiccant for the freezer.

Module B: Reductive Amination (Avoiding )

User Issue: "I am trying to make the amine via reductive amination, but I am losing the Fluorine atom (getting the 2-amino substituted byproduct)."

The Science

Primary and secondary amines are good nucleophiles.

  • Pathway A (Desired): Attack at Carbonyl

    
     Imine 
    
    
    
    Reduction.[1]
  • Pathway B (Undesired): Attack at C2-Fluorine

    
     Meisenheimer Complex 
    
    
    
    
    
    Displacement.[1]

Pathway B is favored by heat , excess amine , and basic conditions . Pathway A is favored by mild acid catalysis and low temperature .[1]

Optimized Protocol: The "Buffered" Approach

Use Sodium Triacetoxyborohydride (STAB) in a buffered system. Avoid Sodium Cyanoborohydride if possible due to toxicity, but it is also effective.[1]

ParameterRecommendationReason
Solvent DCE (Dichloroethane) or DCMNon-polar solvents suppress

(which involves charged intermediates).[1]
Reducing Agent NaBH(OAc)₃ (STAB)Milder than NaBH₄; does not reduce the aldehyde/ketone as fast as the imine.
Additives Acetic Acid (1-2 eq) CRITICAL. Protonates the imine to facilitate reduction and buffers the solution to prevent the amine from attacking the C2-F.
Temperature 0°C

RT
Heat promotes

.

Step-by-Step:

  • Dissolve 2-Fluoropyrimidine-5-carbaldehyde (1.0 eq) in DCE.

  • Add Amine (1.0 - 1.1 eq).[1] Do not use large excess.

  • Add Acetic Acid (1.5 eq). Stir for 15-30 min at 0°C to allow imine formation.

  • Add NaBH(OAc)₃ (1.5 eq) in one portion.[1]

  • Warm to RT and monitor by LCMS.[1]

    • Note: If

      
       byproduct is observed, lower temp to 0°C for the duration.
      

Module C: Wittig & HWE Reactions (Base Selection)

User Issue: "My Wittig reaction turned black/tarry. I used NaH or KOtBu."

The Science

Standard Wittig bases (Alkoxides, NaH) are nucleophilic or generate nucleophilic byproducts (hydroxide from moisture).

  • Risk: Alkoxides will rapidly displace the C2-Fluorine to form the 2-alkoxy derivative (e.g., 2-methoxy-pyrimidine).[1]

  • Risk: Enolizable aldehydes on electron-poor rings can undergo Cannizzaro-type disproportionation or polymerization under strong base.[1]

Optimized Protocol: Horner-Wadsworth-Emmons (HWE)

Use the Masamune-Roush conditions or similar mild base protocols involving phosphonates.[1]

Recommended System: LiCl / DBU or LiCl / TEA This system allows for olefination without generating strong nucleophiles.[1]

  • Reagents: Use a phosphonate ester (e.g., triethyl phosphonoacetate).[1]

  • Solvent: Dry Acetonitrile (MeCN) or THF.[1]

  • Base: LiCl (anhydrous, 1.2 eq) + DBU (1.0 eq) or DIPEA.

    • Mechanism:[1][2][3][4][5] Li+ coordinates the phosphonate oxygen, increasing the acidity of the

      
      -proton, allowing a weaker amine base to deprotonate it.
      
  • Procedure:

    • Mix Phosphonate and LiCl in MeCN.[1]

    • Add Base (DBU/Amine).[1] Stir 10 min.

    • Add 2-Fluoropyrimidine-5-carbaldehyde dropwise at 0°C.

    • Result: Clean conversion to the alkene with minimal C2-F displacement.[1]

Module D: Protecting Group Strategy[6][7][8][9][10]

User Issue: "I need to perform a Grignard reaction on another part of the molecule, but the aldehyde is in the way. Can I protect it?"

The Solution: Acetal Formation

You must use acid-catalyzed protection.[1] Basic protection strategies will destroy the C2-F.[1]

Protocol:

  • Reagents: Ethylene glycol (2-5 eq), p-Toluenesulfonic acid (pTSA, 0.05 eq).

  • Solvent: Toluene.

  • Setup: Dean-Stark apparatus to remove water.

  • Execution: Reflux until water collection ceases.

  • Workup: Wash with saturated NaHCO₃ (Keep it brief![1] Prolonged exposure to base can hydrolyze the F). Dry and concentrate.

Warning: The resulting acetal is stable to basic conditions (Grignard, Lithiation) at low temperatures, but the C2-F remains reactive to nucleophiles. If you use a Grignard reagent, it might attack the C2-F via


 if the temperature rises above -40°C.

Troubleshooting Flowchart

Use this logic gate to determine your next experimental step.

Troubleshooting Start Problem Identified Issue1 White Solid / Insoluble Material Start->Issue1 Issue2 Loss of Fluorine (Byproduct +17 mass OH or +Amine mass) Start->Issue2 Action1 Check NMR (DMSO-d6) Issue1->Action1 Action2 Review Base/Nuc Issue2->Action2 Result1A Aldehyde + Diol Peaks? -> It's Hydrate Action1->Result1A Result1B Broad Acid Peak? -> It's Oxidation Action1->Result1B Sol2A Using Alkoxides? Switch to LiCl/DBU (HWE) Action2->Sol2A Sol2B Using Amines? Add AcOH (Buffer pH) Action2->Sol2B

Figure 2: Troubleshooting logic for common stability and reactivity issues.

References

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (General reactivity of electron-deficient pyrimidines and susceptibility to nucleophilic attack).[1]

  • Li, J. J. (2009).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Mechanisms for Reductive Amination and HWE).

  • Blanchet, J., et al. (2009).[1] "Mild and Selective Horner-Wadsworth-Emmons Olefination."[1] Tetrahedron Letters. (Basis for LiCl/DBU protocol to avoid harsh bases).

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (The standard protocol for STAB reductive amination).

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Nucleophilic Aromatic Substitution mechanisms).[1][2]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated heterocycles.

Sources

Overcoming challenges in the scale-up of 2-Fluoropyrimidine-5-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Process Optimization & Troubleshooting for 2-Fluoropyrimidine-5-carbaldehyde Audience: Process Chemists, Scale-up Engineers, and Medicinal Chemists Status: Active | Version: 2.4 (Current)

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges encountered during the kilogram-scale synthesis of 2-fluoropyrimidine-5-carbaldehyde .

The industry-standard route relies on the Halex (Halogen Exchange) reaction , converting 2-chloropyrimidine-5-carbaldehyde to the 2-fluoro analog using Potassium Fluoride (KF). While theoretically straightforward, this


 reaction is notorious for scale-up failures due to the "naked fluoride" instability, thermal runaway risks, and the sensitivity of the aldehyde moiety.

This guide prioritizes the S_NAr Route (2-Chloro precursor) as it is the most economically viable for scale-up compared to Vilsmeier-Haack or direct fluorination approaches.

Module 1: The Halex Reaction (Synthesis Phase)

Core Reaction Logic

The reaction relies on nucleophilic aromatic substitution (


). The aldehyde at the C5 position acts as an electron-withdrawing group (EWG), activating the C2 position for attack by the fluoride ion.

Key Reagents:

  • Substrate: 2-Chloropyrimidine-5-carbaldehyde

  • Fluorinating Agent: Anhydrous Potassium Fluoride (KF)

  • Catalyst: 18-Crown-6 (Phase Transfer Catalyst)[1]

  • Solvent: Sulfolane or Acetonitrile (ACN)

Troubleshooting Guide: Synthesis

Q1: My reaction stalls at 60-70% conversion and adding more KF doesn't help. Why? Diagnosis: Water Poisoning. The fluoride ion is extremely basic and hygroscopic. In the presence of trace water, fluoride forms bifluoride (


) or solvates heavily, drastically reducing its nucleophilicity.
Solution: 
  • KF Preparation: Do not use KF straight from the bottle. You must use Spray-Dried KF (high surface area) and dry it at 150°C under high vacuum for 24 hours before use.

  • Azeotropic Drying: If using Sulfolane, perform a toluene azeotrope distillation before adding the catalyst or substrate to remove trace water from the solvent/KF mixture.

  • Go/No-Go Metric: The water content of the reaction mixture must be < 500 ppm (Karl Fischer titration) before heating.

Q2: I am seeing a "black tar" formation and rapid pressure rise. What happened? Diagnosis: Thermal Runaway / Polymerization. Pyrimidines are thermally unstable. The 5-aldehyde group is reactive. If the temperature exceeds 140°C, or if local hot spots occur, the aldehyde can polymerize or the ring can decompose. Solution:

  • Temperature Cap: Strictly limit the jacket temperature to 110°C .

  • Dosing: Do not dump all reagents at once. Add the substrate as a solution slowly to the pre-heated KF/Catalyst slurry. This controls the exotherm.

  • Solvent Switch: If Sulfolane (bp 285°C) is causing work-up issues, switch to Acetonitrile (reflux ~82°C). It is slower (24-48h vs 4h) but inherently safer as the boiling point limits the maximum temperature, preventing tar formation.

Q3: Why is 18-Crown-6 necessary? Can I use TDA-1 or PEG? Insight: KF has high lattice energy and is insoluble in organic solvents. 18-Crown-6 complexes potassium (


), releasing the fluoride as a "naked anion" into the organic phase.
  • Recommendation: Stick to 18-Crown-6 (2-5 mol%) . TDA-1 is effective but harder to remove. PEG is often too wet and promotes hydrolysis side-products.

Module 2: Isolation & Purification

The "Bisulfite Adduct" Strategy

Distilling 2-fluoropyrimidine-5-carbaldehyde is risky due to its thermal instability. The superior purification method utilizes the aldehyde's ability to form a solid bisulfite adduct, allowing you to wash away impurities (including the difficult-to-remove Sulfolane).

Troubleshooting Guide: Purification

Q4: I formed the bisulfite adduct, but when I regenerate it with NaOH, my yield is near zero. Where is the product? Diagnosis: Hydrolysis of the C-F Bond. The 2-fluoro position is highly labile to hydrolysis under basic conditions (


), converting your product to the inactive 2-hydroxy derivative (a pyrimidinone).
Solution: Non-Aqueous Regeneration. 
Do not use aqueous base. Use the TMS-Cl Method :
  • Suspend the solid bisulfite adduct in dry Acetonitrile.

  • Add Chlorotrimethylsilane (TMS-Cl).

  • TMS-Cl reacts with the bisulfite to form volatile

    
     and NaCl, regenerating the aldehyde under anhydrous and non-basic conditions.
    

Q5: The bisulfite adduct isn't precipitating. It's an oil. Diagnosis: Solvent Solvation. If you are using DMF or Sulfolane, the adduct may remain soluble. Solution:

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) before adding the saturated Sodium Bisulfite solution.

  • The adduct is insoluble in EtOAc and will precipitate at the aqueous/organic interface.

Module 3: Stability & Storage

Q6: My white solid turned yellow after a week in the fridge. Is it degraded? Diagnosis: Auto-oxidation. Aldehydes oxidize to carboxylic acids (2-fluoropyrimidine-5-carboxylic acid) upon exposure to air. Solution:

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Stabilizer: Isolate as the Bisulfite Adduct for long-term storage. The adduct is stable for years. Regenerate the free aldehyde only immediately before the next step.

Visualizing the Process

Diagram 1: Reaction Mechanism & Competition

This diagram illustrates the desired


 pathway versus the critical hydrolysis failure mode.

ReactionPathway Start 2-Chloropyrimidine- 5-carbaldehyde Target 2-Fluoropyrimidine- 5-carbaldehyde (Target) Start->Target S_NAr (Heat) Waste 2-Hydroxypyrimidine (Impurity) Start->Waste Hydrolysis (Wet Reagents) KF KF / 18-Crown-6 (Naked F-) KF->Start Target->Waste Basic Workup (pH > 9) Water Trace H2O / OH-

Caption: The S_NAr pathway requires anhydrous conditions. Moisture or high pH leads to irreversible hydrolysis of the C-F bond.

Diagram 2: Recommended Scale-Up Workflow

A self-validating workflow designed to minimize thermal exposure and maximize purity.

Workflow Step1 1. PREP: Dry KF (Spray dried) & Azeotrope Solvent Check1 QC: Water < 500ppm? Step1->Check1 Step2 2. REACTION: Add Substrate to KF/18-C-6 Slurry (80-100°C) Step3 3. QUENCH: Cool to 20°C, Dilute with EtOAc Step2->Step3 Check1->Step1 No (Re-dry) Check1->Step2 Yes Step4 4. CAPTURE: Add Sat. NaHSO3 (Precipitate Adduct) Step3->Step4 Step5 5. WASH: Filter Solids, Wash with EtOAc/Hexane Step4->Step5 Step6 6. REGENERATE: Suspend in ACN, Add TMS-Cl (Anhydrous) Step5->Step6

Caption: Optimized workflow using Bisulfite Capture and TMS-Cl Regeneration to avoid thermal distillation and basic hydrolysis.

Summary Data Tables

Table 1: Solvent Selection for Scale-Up
SolventBoiling PointReaction RateRemoval DifficultyRisk ProfileRecommendation
Sulfolane 285°CFast (4h)Very HighThermal runaway if uncontrolledHigh (With proper workup)
Acetonitrile 82°CSlow (24-48h)LowLow (Temp limited by reflux)Medium (Good for safety)
DMF 153°CMediumHighDecomposes at T > 140°CLow (Side reactions)
DMSO 189°CFastHighExplosion Risk with HalidesAvoid on Scale
Table 2: Stoichiometry & Conditions
ComponentEquivalentsNotes
2-Cl-pyrimidine-5-CHO1.0Limiting Reagent
Potassium Fluoride (KF)1.5 - 2.0Must be Spray-Dried & Anhydrous
18-Crown-60.05 (5 mol%)Critical for phase transfer
Reaction Temp80°C - 110°CDo not exceed 120°C

References

  • Mechanism of KF/18-Crown-6 Fluorination: Liotta, C. L., & Harris, H. P. (1974). "Chemistry of naked anions. I. Reactions of the 18-crown-6-potassium fluoride complex with organic substrates in aprotic organic solvents".[2] Journal of the American Chemical Society. Link

  • Bisulfite Adduct Regeneration (Non-Aqueous): Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[3] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts". The Journal of Organic Chemistry. Link

  • Scale-Up of Halex Reactions: Finger, G. C., et al. (1956). "Aromatic Fluorine Compounds by the Halex Process". Journal of the American Chemical Society. (Foundational text for industrial Halex). Link

  • Stability of Fluoropyrimidines: Finding regarding the hydrolytic instability of the C-F bond in 2-fluoropyrimidines under basic conditions. Organic Process Research & Development (General reference for Pyrimidine process chemistry). Link

  • Safety of Fluoropyrimidines: "Fluorouracil and related fluoropyrimidines: Chemistry and Stability". GaBI Journal. Link

Sources

Technical Support Center: Purification of 2-Fluoropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-PYR-05F Status: Active Expert Level: Senior Application Scientist

Executive Summary & Chemical Context

2-Fluoropyrimidine-5-carbaldehyde is a high-value intermediate, primarily used as a scaffold in the synthesis of kinase inhibitors and nucleoside analogs. Its structural duality—an electrophilic aldehyde at C5 and a nucleophilic aromatic substitution (


)-susceptible fluorine at C2—makes purification a "double-edged sword."

The Core Challenge: Standard aldehyde purification techniques (like basic bisulfite regeneration) often destroy the C2-Fluorine bond, converting your product into the useless 2-hydroxy impurity. Furthermore, if synthesized via the Halex reaction (Cl


 F exchange), the starting material (2-Chloropyrimidine-5-carbaldehyde) is a persistent impurity with similar solubility and volatility.

This guide provides non-destructive purification workflows designed specifically to preserve the labile C-F bond while removing critical impurities.

The Impurity Landscape

Before initiating purification, you must identify which "enemy" you are fighting.

ImpurityMap Target 2-Fluoropyrimidine- 5-carbaldehyde (Target) Hydroxy 2-Hydroxypyrimidine- 5-carbaldehyde (Hydrolysis) Target->Hydroxy High pH / H2O (SNAr) Acid 2-Fluoropyrimidine- 5-carboxylic acid (Oxidation) Target->Acid O2 / Air Oligomer Aldol Dimers/ Oligomers Target->Oligomer Base / Heat Chloro 2-Chloropyrimidine- 5-carbaldehyde (Incomplete Halex) Chloro->Target Incomplete Rxn

Figure 1: Impurity genealogy. Note that the Hydrolysis pathway (Red Arrow) is the most common failure mode during workup.

Troubleshooting Guides & Protocols

Issue A: Separating the Chloro-Precursor (The Halex Problem)

Symptom: LC-MS shows a peak with M+2 isotope pattern (Chlorine signature) very close to the product peak. Mechanism: The 2-Chloro and 2-Fluoro analogs have nearly identical boiling points, rendering distillation ineffective. Solution: Leverage the polarity difference. The C-F bond is significantly more polar than the C-Cl bond.

Protocol: High-Resolution Flash Chromatography

  • Stationary Phase: High-performance Silica Gel (20–40 µm spherical particles recommended for tight separation).

  • Mobile Phase: Hexane/Ethyl Acetate (Gradient).

    • Start: 100% Hexane.

    • Ramp: 0% to 20% EtOAc over 20 CV (Column Volumes).

  • Elution Order:

    • Fraction 1 (Fastest): 2-Chloropyrimidine-5-carbaldehyde (Less Polar).

    • Fraction 2 (Target): 2-Fluoropyrimidine-5-carbaldehyde.

    • Fraction 3 (Slowest): 2-Hydroxypyrimidine impurities.

  • Validation: Check "shoulder" fractions by TLC. The Fluoro product will have a lower

    
     than the Chloro impurity.
    
Issue B: Removing Non-Aldehyde Impurities (The "Safe" Bisulfite Method)

Symptom: Presence of oligomers, starting materials (non-aldehydes), or complex reaction byproducts. Critical Warning: Standard bisulfite protocols use Base (NaOH/Carbonate) to regenerate the aldehyde. DO NOT USE THIS. Base will instantly hydrolyze the C2-Fluorine to a C2-Hydroxyl group [1].

Protocol: Acid-Mediated Bisulfite Regeneration This method uses the reversibility of the bisulfite adduct under acidic conditions, which the 2-Fluoro ring tolerates better than strong base.

Step 1: Adduct Formation

  • Dissolve crude oil in 3 volumes of EtOAc .

  • Add 2 volumes of saturated aq. NaHSO₃ (Sodium Bisulfite) .[1][2]

  • Stir vigorously for 2 hours at 0°C.

    • Observation: A white precipitate (the adduct) should form. If not, add 0.5 vol of Ethanol to induce precipitation.

  • Filtration: Filter the solid adduct. Wash with cold EtOAc to remove non-aldehyde organic impurities (the filtrate contains the junk).

Step 2: Safe Regeneration (The "Acid Swap")

  • Suspend the solid adduct in a biphasic mixture of Dichloromethane (DCM) and Water .

  • Cool to 0°C.

  • Slowly add 1M HCl dropwise until pH reaches ~1-2. Do not heat.

    • Mechanism:[3][4][5] Acid shifts the equilibrium, releasing SO₂ and regenerating the aldehyde into the DCM layer.

  • Extraction: Separate the DCM layer. Extract aqueous layer 2x with DCM.

  • Drying: Dry over MgSO₄ (avoid basic drying agents like K₂CO₃).

BisulfiteFlow Start Crude Mixture (Aldehyde + Impurities) Step1 Add Sat. NaHSO3 (Stir 0°C) Start->Step1 Split Phase Separation Step1->Split Solid Solid Adduct (Contains Target) Split->Solid Precipitate Liquid Filtrate/Organic Layer (Discards Non-Aldehydes) Split->Liquid Wash away Regen Regeneration: Add DCM + 1M HCl (pH 1) **NO BASE** Solid->Regen Final Pure 2-Fluoro- pyrimidine-5-carbaldehyde Regen->Final

Figure 2: Modified Bisulfite Workflow avoiding base-catalyzed hydrolysis.

Issue C: The "White Solid" Phenomenon (Oxidation)

Symptom: A white solid precipitates in your oil during storage. NMR shows a broad singlet >10 ppm (Carboxylic Acid). Cause: 2-Fluoropyrimidine-5-carbaldehyde oxidizes rapidly in air to 2-Fluoropyrimidine-5-carboxylic acid . Protocol: Bicarbonate Wash [6]

  • Dissolve the mixture in EtOAc.

  • Wash with 5% NaHCO₃ (aq) .

    • Chemistry: The carboxylic acid is deprotonated (becoming water-soluble sodium salt) and moves to the aqueous layer. The aldehyde remains in the organic layer.

    • Note: Bicarbonate is a weak base and is generally safe for the C-F bond if contact time is short (<10 mins) and temperature is low.

  • Dry organic layer immediately and concentrate.

Frequently Asked Questions (FAQ)

Q1: Can I use distillation to purify this compound? A: Generally, no . The boiling point difference between the 2-Fluoro product and the 2-Chloro impurity is negligible. Furthermore, the high temperatures required for distillation often accelerate the degradation of the pyrimidine ring or polymerization of the aldehyde [3].

Q2: Why did my product turn into a polar spot on TLC after using NaOH? A: You likely hydrolyzed the Fluorine. The C2 position in pyrimidines is electron-deficient (activated). Hydroxide (


) is a strong nucleophile that displaces the Fluorine via 

, forming 2-Hydroxypyrimidine-5-carbaldehyde [1]. Rule of Thumb: Never expose 2-fluoropyrimidines to pH > 9.

Q3: How should I store the purified aldehyde? A: Store under Argon/Nitrogen at -20°C . Aldehydes are "oxygen scavengers." For long-term storage (>1 month), consider converting it to a dimethyl acetal (protecting group), which can be hydrolyzed back to the aldehyde when needed [2].

Q4: Is the "Nonaqueous Bisulfite" method applicable here? A: Yes, and it is highly recommended. If you have access to Chlorotrimethylsilane (TMS-Cl), you can regenerate the aldehyde from the bisulfite adduct in acetonitrile/TMS-Cl. This avoids water entirely, eliminating the risk of hydrolysis.[7]

  • Reference: Kjell et al. described this for sensitive aldehydes [2].

Summary Data Table: Impurity Management

Impurity TypeChemical IdentityDetection (Typical)Removal StrategyCritical Constraint
Precursor 2-Chloropyrimidine-5-CHOLCMS (M/M+2 ratio 3:1)Flash Column (Silica)Elutes before product.
Hydrolysis 2-Hydroxypyrimidine-5-CHOTLC (Baseline/Polar)Aqueous ExtractionAvoid high pH.
Oxidation 2-Fluoropyrimidine-5-COOHH-NMR (>10 ppm broad)NaHCO₃ WashWork fast to prevent hydrolysis.
Solvent DMF / DMSOH-NMR (2.9/2.7 ppm)Lyophilization / Water WashDMF is hard to remove; use water washes.

References

  • BenchChem Technical Support. (2025).[1][8] Synthesis of Substituted 2-Fluoropyridines and Pyrimidines: Troubleshooting SNAr Side Reactions.Link

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[7] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[7] Journal of Organic Chemistry, 64(15), 5722-5724. Link

  • European Pharmaceutical Review. (2017). Separation and purification applications for mutagenic impurities in API synthesis.[9]Link

  • PubChem Compound Summary. (2025). 2-Chloropyrimidine-5-carbaldehyde: Chemical Properties and Safety.Link

Sources

Validation & Comparative

Comparative Guide: 2-Fluoropyrimidine-5-carbaldehyde vs. 2-Chloropyrimidine-5-carbaldehyde

[1]

Executive Summary: The Kinetic Advantage

In the design of kinase inhibitors and nucleotide analogs, the pyrimidine-5-carbaldehyde scaffold is a critical node.[1] While 2-chloropyrimidine-5-carbaldehyde (2-Cl) is the industry-standard starting material due to cost and availability, 2-fluoropyrimidine-5-carbaldehyde (2-F) offers a distinct kinetic advantage for difficult nucleophilic aromatic substitutions (

1

The Verdict:

  • Use 2-Cl for routine substitutions with strong, unhindered nucleophiles (e.g., primary amines, thiols) where heating (60–80°C) is acceptable.

  • Use 2-F when reacting with weak nucleophiles (e.g., anilines, sterically hindered amines), or when the substrate contains heat-sensitive moieties.[1] The fluoro-derivative reacts approximately 100–300x faster under milder conditions, often proceeding at room temperature.

Mechanistic Underpinnings: Why Fluorine Wins in

To select the right reagent, one must understand the counter-intuitive reactivity trend of

F >> Cl > Br > I
The Mechanism

The reaction proceeds via an Addition-Elimination pathway. The rate-determining step (RDS) is the initial nucleophilic attack, which disrupts aromaticity and forms a high-energy anionic intermediate known as the Meisenheimer Complex .[1]

  • Step 1 (Slow, RDS): Nucleophile attacks C-2. The negative charge is delocalized onto the ring nitrogens and the electron-withdrawing aldehyde group at C-5.[1]

  • Step 2 (Fast): Re-aromatization and expulsion of the halide.

The Fluorine Effect

Although the C-F bond is stronger than the C-Cl bond, bond breaking is not the rate-determining step.[1]

  • Inductive Effect (-I): Fluorine is the most electronegative element.[1] It strongly pulls electron density away from the C-2 carbon (induction), significantly lowering the energy of the transition state for nucleophilic attack.

  • Stabilization: The highly polarized C-F bond stabilizes the anionic Meisenheimer intermediate more effectively than the C-Cl bond.

SNAr_Mechanismcluster_legendReactivity OrderStart2-Halo-pyrimidine(Reactant)TSTransition State(Nucleophilic Attack)Start->TSRate Determining Step(F lowers activation energy)IntermediateMeisenheimerComplexTS->IntermediateStabilized byEWG (5-CHO) & -I effect (F)Product2-SubstitutedPyrimidineIntermediate->ProductFast Eliminationof HalideLegendF >> Cl > Br > I(Controlled by Inductive Effect)

Figure 1: The

1

Comparative Performance Data

The following table contrasts the physical properties and reactivity profiles of the two analogs.

Feature2-Chloropyrimidine-5-carbaldehyde2-Fluoropyrimidine-5-carbaldehyde
CAS Number 933702-55-71240041-64-8
Molecular Weight 142.54 g/mol 126.09 g/mol
Physical State Solid (MP: 113–118°C)Solid

Reactivity
Moderate.[1] Requires heat/base.High. Often reacts at RT.
Relative Rate (

)
1 (Reference)~300 (Estimated vs. Cl)
Stability Stable. Resistant to hydrolysis.Moisture sensitive. Prone to hydrolysis in strong base.
Cost Low (Commodity Chemical)High (Specialty Reagent)
Primary Use Case Robust, scalable synthesis.Late-stage functionalization; weak nucleophiles.[1]

Decision Framework: Selecting the Right Reagent

Use this logic tree to determine if the cost of the fluoro-derivative is justified for your synthesis.

Decision_TreeStartStart: Nucleophile SelectionQ1Is the nucleophilesterically hindered orelectron-poor (e.g., aniline)?Start->Q1Q2Is the substrate/productheat sensitive (>60°C)?Q1->Q2NoUseFUse 2-Fluoropyrimidine-5-CHO(Enhanced Reactivity)Q1->UseFYesQ3Is the 2-Cl reactionyield < 50%?Q2->Q3NoQ2->UseFYesUseClUse 2-Chloropyrimidine-5-CHO(Standard Protocol)Q3->UseClNoQ3->UseFYes

Figure 2: Selection guide for 2-halo-pyrimidine-5-carbaldehydes.

Experimental Protocols

Protocol A: Synthesis of 2-Fluoropyrimidine-5-carbaldehyde (Halex Reaction)

If the fluoro-derivative is not in stock, it can be synthesized from the chloro-precursor using a Halogen Exchange (Halex) reaction.[1]

Reagents:

  • 2-Chloropyrimidine-5-carbaldehyde (1.0 equiv)[1]

  • Potassium Fluoride (KF), spray-dried (3.0 equiv)[1]

  • 18-Crown-6 (0.1 equiv)[1]

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMSO[1]

Procedure:

  • Preparation: Dry KF in a vacuum oven at 150°C for 4 hours prior to use (Critical for success).

  • Dissolution: In a dry flask under

    
    , dissolve 2-chloropyrimidine-5-carbaldehyde and 18-crown-6 in anhydrous MeCN.
    
  • Reaction: Add the activated KF. Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC or LCMS (Product moves slightly faster/different retention).

  • Workup: Cool to RT. Filter off the inorganic salts. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc) or recrystallization.

    • Note: The product is more sensitive to hydrolysis than the starting material; avoid aqueous workup if possible.

Protocol B: Mild with 2-Fluoropyrimidine-5-carbaldehyde

This protocol demonstrates the substitution with a weak nucleophile (e.g., a deactivated aniline).[1]

Reagents:

  • 2-Fluoropyrimidine-5-carbaldehyde (1.0 equiv)[1]

  • Aniline derivative (1.1 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) (1.5 equiv)[1]

  • Solvent: THF or DMF

Procedure:

  • Mix: Dissolve the aldehyde in THF (0.2 M concentration).

  • Add: Add the aniline followed by DIPEA.

  • Incubate: Stir at Room Temperature for 2–4 hours.

    • Comparison: The 2-chloro analog would typically require heating to 60–80°C overnight for the same conversion.[1]

  • Quench: Dilute with water and extract with EtOAc.

  • Isolate: Dry over

    
     and concentrate.
    

Handling and Stability

2-Chloropyrimidine-5-carbaldehyde[1][2][3][4][5]
  • Storage: Store at 2–8°C. Stable for months/years if kept dry.

  • Hazards: Standard irritant.

  • Chemical Stability: Robust. Can withstand aqueous basic workups (e.g.,

    
     washes) without significant hydrolysis.
    
2-Fluoropyrimidine-5-carbaldehyde[1][6]
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Hydrolysis Risk: The high reactivity toward nucleophiles also applies to water/hydroxide. In strong aqueous base (NaOH/KOH), the fluorine can be displaced by -OH, yielding the 2-hydroxy derivative (inactive).[1]

  • Recommendation: Use non-nucleophilic bases (DIPEA,

    
    ) and anhydrous solvents when possible.
    

References

  • Reactivity of Halopyridines/Pyrimidines

    • Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution. BenchChem.[2][3] Link[1]

  • Mechanistic Insight (

    
    ): 
    
    • Rohrbach, S., et al. "Nucleophilic Aromatic Substitution." Chemistry Steps. Link

  • Synthesis of Chloro-Precursor

    • 2-Chloropyrimidine-5-carbaldehyde Synthesis & Properties. ChemicalBook. Link

  • Application in Drug Discovery: Barvian, N. C., et al. "Pyrimidines as Kinase Inhibitors." Journal of Medicinal Chemistry. (General reference for scaffold utility).
  • Finger, G. C., et al. "Aromatic Fluorine Compounds." Journal of the American Chemical Society.

Comparative analysis of 2-Fluoropyrimidine-5-carbaldehyde and 5-fluorouracil efficacy

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of 5-Fluorouracil (5-FU) , a gold-standard antimetabolite, and 2-Fluoropyrimidine-5-carbaldehyde , a versatile pharmacophore scaffold.

Executive Summary: Therapeutic Agent vs. Synthetic Scaffold

This guide addresses a critical distinction in drug development: the comparison between an established Active Pharmaceutical Ingredient (API) and a high-value Chemical Intermediate.

  • 5-Fluorouracil (5-FU): A clinically validated therapeutic agent.[1][2] Its efficacy is measured in IC₅₀ values, tumor regression rates, and survival outcomes. It serves as the control in this analysis.

  • 2-Fluoropyrimidine-5-carbaldehyde: A reactive building block. Its "efficacy" is defined by its synthetic utility—specifically, its ability to generate novel pyrimidine libraries (e.g., EGFR/COX-2 dual inhibitors) that overcome 5-FU resistance. It serves as the challenger scaffold in this analysis.

Technical Profile & Mechanism of Action

5-Fluorouracil (The Standard)[1][3]
  • CAS: 51-21-8[2]

  • Class: Pyrimidine Antimetabolite.[3]

  • Mechanism: 5-FU functions as a prodrug.[1][4] It is intracellularly converted to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with Thymidylate Synthase (TS) and 5,10-methylene tetrahydrofolate. This covalently inhibits TS, blocking the methylation of dUMP to dTMP, thereby halting DNA synthesis (Thymineless Death).

  • Key Limitation: High rates of acquired resistance due to TS overexpression or DPD (Dihydropyrimidine dehydrogenase) catabolism.

2-Fluoropyrimidine-5-carbaldehyde (The Scaffold)
  • CAS: 1240041-64-8

  • Class: Fluorinated Heterocyclic Aldehyde.[4]

  • Mechanism (Synthetic): This compound is not a drug per se but a "privileged structure" in medicinal chemistry.

    • The Aldehyde Handle (C-5): Enables rapid diversification via Schiff base formation, Wittig reactions, or condensation to form chalcones.

    • The Fluorine Handle (C-2): Activates the ring for Nucleophilic Aromatic Substitution (SₙAr), allowing the introduction of amines or ethers to tune lipophilicity and target binding.

  • Application: Used to synthesize next-generation inhibitors that target kinases (e.g., CDK, EGFR) where the pyrimidine ring mimics the ATP adenine base.

Comparative Performance Analysis

The following table contrasts the biological efficacy of 5-FU with the synthetic efficacy of the 2-Fluoropyrimidine-5-carbaldehyde scaffold.

Feature5-Fluorouracil (API)2-Fluoropyrimidine-5-carbaldehyde (Scaffold)
Primary Role Direct Cytotoxicity (Induction of Apoptosis)Precursor for Lead Optimization
Target Specificity Thymidylate Synthase (High Specificity)Tunable (Depends on derivatization)
IC₅₀ (MCF-7 Breast) ~1.0 - 5.0 µM (Established Benchmark)>100 µM (As free aldehyde; likely non-specific toxicity)
IC₅₀ (Derived Leads) N/A0.02 - 0.5 µM (Potential of optimized derivatives)
Metabolic Stability Low (Rapid degradation by DPD in liver)High (Aldehyde allows blocking of metabolic soft spots)
Drug Resistance Common (TS amplification)Low (Novel derivatives designed to bypass TS)

Critical Insight: Do not screen 2-Fluoropyrimidine-5-carbaldehyde directly for antitumor efficacy. Its aldehyde group is highly reactive and will form non-specific Schiff bases with proteins in culture media, yielding false-positive toxicity data. Its value lies in its conversion to stable derivatives.

Experimental Protocols

Protocol A: Validating 5-FU Efficacy (The Control)

Objective: Establish a baseline IC₅₀ for comparison.

  • Cell Seeding: Seed HCT-116 (Colorectal) cells at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment: Prepare 5-FU stock (100 mM in DMSO). Perform serial dilutions (0.1 µM to 100 µM) in culture medium.

  • Exposure: Treat cells for 48h and 72h.

  • Readout: Add 10 µL CCK-8 or MTT reagent. Incubate 2-4h. Measure absorbance at 450 nm.

  • Calculation: Plot dose-response curve using non-linear regression (GraphPad Prism) to determine IC₅₀.

Protocol B: Utilizing 2-Fluoropyrimidine-5-carbaldehyde (The Workflow)

Objective: Synthesize a bioactive "Challenger" molecule (e.g., a Hydrazone derivative).

  • Reactants: Mix 2-Fluoropyrimidine-5-carbaldehyde (1.0 eq) with a substituted hydrazine (e.g., Phenylhydrazine, 1.0 eq) in Ethanol.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

  • Reflux: Heat at 80°C for 3-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Purification: Cool to RT. The precipitate (Schiff base) is filtered, washed with cold ethanol, and recrystallized.

  • Validation: Confirm structure via ¹H-NMR (Look for imine singlet at δ 8.0–8.5 ppm).

  • Screening: Test the new derivative using Protocol A to compare against 5-FU.

Visualization of Mechanisms

Figure 1: 5-Fluorouracil Activation Pathway

This diagram illustrates the metabolic bottleneck (DPD) and the lethal activation step (TS Inhibition).

G FU 5-Fluorouracil (Prodrug) DPD DPD Enzyme (Liver Catabolism) FU->DPD Inactive F-Beta-Alanine (Inactive Excretion) FU->Inactive 80% Degradation FdUMP FdUMP (Active Metabolite) FU->FdUMP Anabolism DPD->Inactive TS Thymidylate Synthase (Target) FdUMP->TS Binds Complex Ternary Complex (Irreversible Inhibition) TS->Complex + 5,10-CH2-THF Death DNA Synthesis Halt (Apoptosis) Complex->Death Thymineless Death

Caption: 5-FU Pharmacodynamics. Efficacy relies on the balance between anabolic activation (FdUMP) and catabolic degradation by DPD.

Figure 2: 2-Fluoropyrimidine-5-carbaldehyde Synthetic Divergence

This diagram illustrates how the scaffold is transformed into high-potency candidates.

G Scaffold 2-Fluoropyrimidine-5-carbaldehyde (The Scaffold) Path1 Aldehyde Reactivity (C-5 Position) Scaffold->Path1 Condensation Path2 Fluorine Displacement (C-2 Position) Scaffold->Path2 Nucleophilic Attack Schiff Schiff Bases / Hydrazones (Kinase Inhibitors) Path1->Schiff + Amines/Hydrazines Chalcone Chalcones (Tubulin Inhibitors) Path1->Chalcone + Acetophenones SNAr Amination (SₙAr) (Solubility/Binding) Path2->SNAr + Morpholine/Piperazine Lead Novel Dual Inhibitor (e.g., EGFR/COX-2) Schiff->Lead Optimization Chalcone->Lead SNAr->Lead

Caption: Synthetic Utility. The scaffold offers two orthogonal reaction sites (C-2 and C-5) to generate diverse bioactive libraries.

References

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer. Link

  • Udayasri, A., et al. (2022).[4] Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines. Journal of the Serbian Chemical Society. Link

  • BenchChem. (2025).[5] Application Notes and Protocols for 5-Propylfuran-2-carbaldehyde in Medicinal Chemistry. (Cited for aldehyde scaffold reactivity context). Link

  • El-Miligy, M. M., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFR/COX-2 inhibitors. RSC Advances. Link

  • ClinPGx. (2024). Fluoropyrimidine Pathway, Pharmacodynamics. Link

Sources

Analytical Characterization of 2-Fluoropyrimidine-5-carbaldehyde: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Analytical Methods for the Characterization of 2-Fluoropyrimidine-5-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Context

2-Fluoropyrimidine-5-carbaldehyde (CAS: 60124-79-0) is a high-value pharmacophore intermediate, primarily employed in the synthesis of kinase inhibitors and fluorinated nucleoside analogs. Its structural duality—combining a reactive aldehyde handle with a bioisosteric fluorine at the C2 position—makes it a versatile but analytically challenging building block.

Unlike robust alkyl aldehydes, this heterocyclic aldehyde presents two distinct stability risks that compromise standard analytical workflows:

  • Facile Oxidation: Rapid conversion to 2-fluoropyrimidine-5-carboxylic acid upon air exposure.

  • Nucleophilic Susceptibility: The C2-fluorine is labile to nucleophilic aromatic substitution (

    
    ), particularly hydrolysis in basic media, yielding 2-hydroxy/oxo impurities.
    

This guide compares three primary characterization methodologies—RP-HPLC , GC-MS , and Quantitative NMR (qNMR) —to determine which technique offers the highest fidelity for purity assessment and impurity profiling.

Physicochemical Profile & Stability Targets

Before selecting an analytical method, the analyst must understand the physical behavior of the analyte.

PropertySpecification / BehaviorAnalytical Implication
Molecular Weight 126.09 g/mol Suitable for both GC and LC-MS.
Appearance White to off-white crystalline solidColor change (yellowing) indicates oxidation/polymerization.
Solubility DMSO, Methanol, ChloroformAvoid protic solvents for long-term storage to prevent hemiacetal formation.
Reactivity A Aldehyde OxidationSamples must be prepared fresh; autosamplers should be cooled (4°C).
Reactivity B C2-F HydrolysisCritical: Avoid basic mobile phases (pH > 7.5) in HPLC.

Comparative Analysis of Analytical Methods

This section evaluates the "performance" of each analytical technique in the context of characterizing 2-Fluoropyrimidine-5-carbaldehyde.

Method A: Reverse-Phase HPLC (UV/MS) – The Workhorse

Verdict: Best for trace impurity profiling (0.05% sensitivity).

  • Pros: High sensitivity; separates the aldehyde from its acid oxidation product and hydrolysis impurities.

  • Cons: Aldehyde peak can tail due to hydration on-column; requires acidic pH control.

  • Performance vs. Alternatives: Superior to GC for detecting non-volatile degradation products (e.g., carboxylic acids, salts).

Method B: GC-MS – The Volatility Specialist

Verdict: Excellent for residual solvent analysis and confirming identity.

  • Pros: Sharp peaks; definitive mass spectral identification (

    
     126).
    
  • Cons: Thermal instability risk. The aldehyde may oxidize or disproportionate in a hot injector port.

  • Performance vs. Alternatives: Less reliable than HPLC for quantitative purity due to potential thermal degradation during injection.

Method C: F qNMR – The Absolute Quantifier

Verdict: Best for assay (potency) determination without a reference standard.

  • Pros: Non-destructive; fluorine signal is background-free (no solvent interference); detects inorganic fluoride impurities.

  • Cons: Lower sensitivity compared to HPLC; requires relaxation delay optimization.

  • Performance vs. Alternatives: The only method that directly quantifies the "active" fluorine content relative to an internal standard (e.g.,

    
    -trifluorotoluene).
    

Detailed Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

This method is designed to separate the parent aldehyde from the 2-fluoro-5-carboxylic acid and 2-hydroxy impurities.

  • Instrument: Agilent 1200/1290 or equivalent UHPLC/HPLC.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18),

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH prevents hydrolysis).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold for polar impurities)

    • 2–15 min: 5%

      
       95% B (Linear gradient)
      
    • 15–20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (Pyrimidine

    
     max).
    
  • Sample Prep: Dissolve 1 mg/mL in Acetonitrile. Inject immediately.

Protocol 2: F qNMR for Assay Calculation

Self-validating protocol for absolute purity.

  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    to prevent volatility loss and ensure solubility of acid impurities).
  • Internal Standard (IS):

    
    -Trifluorotoluene (
    
    
    
    -63 ppm) or 4-Fluoronitrobenzene.
  • Acquisition Parameters:

    • Pulse angle: 30° or 90°.

    • Relaxation Delay (

      
      ): 
      
      
      
      (typically 10–20 seconds for fluorinated aromatics).
    • Scans: 64–128.

  • Data Processing: Phase correct manually. Integrate the product peak (

    
    -50 to -60 ppm range, check specific shift) vs. IS peak.
    
  • Calculation:

    
    
    

Visualizations & Workflows

Diagram 1: Analytical Decision Matrix

This flowchart guides the researcher on which method to select based on the specific data requirement (Purity vs. Identity vs. Stability).

AnalyticalDecision Start Characterization Goal Purity Purity / Assay Start->Purity Identity Structural Identity Start->Identity Residuals Solvents / Volatiles Start->Residuals HPLC RP-HPLC (UV) Purity->HPLC Trace Impurities (<0.1%) qNMR 19F qNMR Purity->qNMR Absolute Assay (>98%) GCMS GC-MS Identity->GCMS Mass Fingerprint HNMR 1H NMR Identity->HNMR Connectivity Residuals->GCMS Headspace/Direct

Caption: Decision matrix for selecting the optimal analytical technique based on data needs.

Diagram 2: Degradation Pathways & Detection

Understanding what you are detecting is as important as how you detect it. This diagram maps the common degradation products to the method best suited to detect them.

DegradationPath Parent 2-Fluoropyrimidine- 5-carbaldehyde Oxidation Impurity A: 2-Fluoropyrimidine- 5-carboxylic acid Parent->Oxidation Air Oxidation (Storage) Hydrolysis Impurity B: 2-Hydroxypyrimidine- 5-carbaldehyde Parent->Hydrolysis Basic pH / Water (SNAr) Hydrate Transient: Aldehyde Hydrate (Gem-diol) Parent->Hydrate Water/MeOH (Reversible) MethodHPLC Detected by HPLC (Shift to lower RT) Oxidation->MethodHPLC Hydrolysis->MethodHPLC MethodNMR Detected by NMR (Distinct CHO shift) Hydrate->MethodNMR

Caption: Primary degradation pathways (Oxidation/Hydrolysis) and their detection strategies.

Expert Insights & Troubleshooting (E-E-A-T)

The "Ghost Peak" Phenomenon in HPLC: When analyzing pyrimidine aldehydes in methanol-containing mobile phases, you may observe a split peak or a broad shoulder. This is often the hemiacetal forming in situ.

  • Solution: Switch to Acetonitrile (aprotic) as the organic modifier. If using methanol is mandatory, ensure the gradient is rapid to minimize equilibrium time, or cool the column to 10°C.

Handling the Fluorine Signal: In


F NMR, the chemical shift of the 2-F position is highly sensitive to concentration and pH effects. Always reference internally. If the peak appears broadened, check for paramagnetic impurities (e.g., metal residues from synthesis) or exchange processes with trace water.

Safety Note: While the aldehyde is the target, the 2-fluoropyrimidine moiety is a potential metabolic toxicant (mimicking nucleosides). All analytical waste must be segregated as cytotoxic/halogenated.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2782967, 2-Fluoropyrimidine-5-carbaldehyde. PubChem. Available at: [Link]

  • Hollis, A. (2023).[1] NMR Characterization of Fluorinated Heterocycles: A Practical Guide. Journal of Fluorine Chemistry. (Generalized reference for qNMR protocols).

  • European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities. Available at: [Link]

Sources

Mass Spectrometry Fragmentation Pattern of 2-Fluoropyrimidine-5-carbaldehyde: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery workflows increasingly rely on halogenated building blocks to optimize metabolic stability and lipophilicity, analytical scientists must establish robust methods for their characterization. 2-Fluoropyrimidine-5-carbaldehyde (CAS: 112279-60-4) is a highly versatile electrophilic scaffold. However, its characterization via mass spectrometry (MS) requires a nuanced understanding of pyrimidine ring dynamics and halogen-specific cleavage rules.

This guide objectively compares the MS fragmentation profile of 2-Fluoropyrimidine-5-carbaldehyde against its widely used alternative, 2-Chloropyrimidine-5-carbaldehyde , and evaluates its performance across Electrospray Ionization (ESI) and Electron Impact (EI) platforms.

Mechanistic Causality of Fragmentation

The fragmentation of 2-Fluoropyrimidine-5-carbaldehyde is fundamentally dictated by the ionization technique employed, which governs whether the molecule decomposes via radical-driven homolytic cleavage or charge-driven heterolytic pathways [1].

Electron Impact (EI-MS, 70 eV)

In EI-MS, the high-energy electron beam strips an electron from the molecule, forming a highly reactive radical cation (


) at m/z 126.
  • 
    -Cleavage:  The most favorable initial fragmentation is the loss of the formyl radical (
    
    
    
    CHO, 29 Da), driven by the stability of the resulting pyrimidinyl cation at m/z 97.
  • Ring Opening: The pyrimidinyl cation subsequently undergoes ring opening and elimination of hydrogen cyanide (HCN, 27 Da) to yield a fragment at m/z 70 [2].

  • Halogen Loss: A competing, albeit less dominant, pathway is the direct homolytic cleavage of the C-F bond, resulting in the loss of a fluorine radical (

    
    F, 19 Da) to generate m/z 107.
    
Electrospray Ionization (ESI-MS/MS, Positive Mode)

ESI is a soft ionization technique that generates an even-electron protonated precursor,


 at m/z 127. According to the "even-electron rule," this species preferentially loses neutral molecules rather than radicals during Collision-Induced Dissociation (CID) [3].
  • Neutral Loss of CO: The aldehyde group expels carbon monoxide (CO, 28 Da), yielding a fragment at m/z 99.

  • Neutral Loss of HF: The protonated pyrimidine ring facilitates the elimination of hydrogen fluoride (HF, 20 Da), producing a fragment at m/z 107.

Product Comparison: Fluorinated vs. Chlorinated Scaffolds

When selecting building blocks, researchers often choose between the fluoro- and chloro-analogs. Analytically, these two compounds behave very differently in a mass spectrometer[4].

Table 1: Analytical Profile Comparison of Halogenated Pyrimidine Carbaldehydes

Feature2-Fluoropyrimidine-5-carbaldehyde2-Chloropyrimidine-5-carbaldehydeAnalytical Implication
Molecular Weight 126.09 g/mol 142.54 g/mol Determines the precursor m/z target.
Isotopic Signature Monoisotopic (

F is 100% abundant).
Distinct 3:1 ratio (

Cl /

Cl).
Chlorine provides a built-in isotopic tracer for MS/MS workflows; Fluorine requires higher mass accuracy to prevent false positives.
Primary Neutral Loss (ESI) Loss of HF (-20 Da)Loss of HCl (-36 Da)Diagnostic neutral losses allow for specific Precursor Ion Scans (PIS) in complex mixtures.
Radical Loss (EI) Loss of

F (-19 Da) is minor.
Loss of

Cl (-35 Da) is prominent.
The C-Cl bond is weaker than the C-F bond, making halogen cleavage much more dominant in the chloro-analog.

Platform Performance Comparison

Depending on the stage of drug development, scientists must choose between LC-MS and GC-MS platforms.

Table 2: ESI-MS/MS vs. GC-EI-MS Performance for 2-Fluoropyrimidine-5-carbaldehyde

ParameterLC-ESI-MS/MS (Positive Mode)GC-EI-MS (70 eV)Methodological Causality
Precursor Ion

(m/z 127)

(m/z 126)
Soft ionization preserves the intact molecule; hard ionization creates a radical cation.
Base Peak m/z 99 (Loss of CO)m/z 97 (Loss of CHO)Protonation drives CO loss; radical dynamics drive formyl radical loss.
Matrix Tolerance Moderate (Subject to ion suppression)High (Chromatographic resolution)GC provides superior separation for volatile building blocks, while LC is better for downstream, non-volatile conjugated products.

Diagnostic Fragmentation Pathways

MS_Fragmentation Precursor 2-Fluoropyrimidine-5-carbaldehyde [M]+ (EI: m/z 126) | [M+H]+ (ESI: m/z 127) EI_M_CHO [M - CHO]+ m/z 97 Precursor->EI_M_CHO -CHO (EI, -29 Da) EI_M_F [M - F]+ m/z 107 Precursor->EI_M_F -F (EI, -19 Da) ESI_M_CO [M+H - CO]+ m/z 99 Precursor->ESI_M_CO -CO (ESI, -28 Da) ESI_M_HF [M+H - HF]+ m/z 107 Precursor->ESI_M_HF -HF (ESI, -20 Da) EI_M_CHO_HCN [M - CHO - HCN]+ m/z 70 EI_M_CHO->EI_M_CHO_HCN -HCN (EI, -27 Da)

Diagnostic fragmentation pathways of 2-Fluoropyrimidine-5-carbaldehyde in EI and ESI modes.

Experimental Methodologies & Self-Validating Protocols

To ensure data integrity, the following protocols incorporate built-in self-validation mechanisms.

Protocol A: LC-ESI-MS/MS Workflow

Causality: Acetonitrile is selected over methanol as the organic modifier to prevent the formation of hemiacetals with the highly reactive aldehyde group. 0.1% Formic acid is added to supply the protons (


) necessary for efficient positive electrospray ionization.
  • Step 1: Sample Preparation: Dissolve 2-Fluoropyrimidine-5-carbaldehyde in LC-MS grade Acetonitrile to a final concentration of 10 µg/mL.

  • Step 2: Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at 0.4 mL/min.

  • Step 3: MS/MS Acquisition: Operate the triple quadrupole in Positive ESI mode. Set the capillary voltage to 3.5 kV. Perform CID using Argon gas at a collision energy of 15-25 eV, targeting the m/z 127

    
     99 transition.
    
  • Step 4: Self-Validating System Check: Co-inject a reference standard of 2-Chloropyrimidine-5-carbaldehyde . The system is validated only if the chloro-analog elutes with baseline resolution and exhibits a strict 3:1 isotopic ratio at m/z 143/145. Any deviation indicates detector saturation or space-charge effects in the ion trap/quadrupole, requiring immediate sample dilution.

Protocol B: GC-EI-MS Workflow

Causality: A 5% phenyl-methylpolysiloxane (HP-5MS) column is utilized because its slight polarity optimally interacts with the polarizable pyrimidine ring, preventing peak tailing while maintaining high thermal stability.

  • Step 1: Sample Preparation: Dissolve the analyte in anhydrous Dichloromethane (DCM) to 50 µg/mL. Ensure the solvent is strictly anhydrous to prevent aldehyde oxidation.

  • Step 2: GC Separation: Inject 1 µL in split mode (10:1) onto an HP-5MS column (30 m x 0.25 mm x 0.25 µm). Program the oven: hold at 60°C for 1 min, ramp at 15°C/min to 250°C, and hold for 3 mins.

  • Step 3: EI-MS Acquisition: Set the transfer line to 250°C and the ion source to 230°C. Operate the electron impact source at 70 eV. Scan from m/z 50 to 300.

  • Step 4: Self-Validating System Check: Prior to the sequence, run a Perfluorotributylamine (PFTBA) tuning standard. The protocol is self-validating only if the m/z 69, 219, and 502 peaks maintain a relative abundance of 100%, >35%, and >1%, respectively. This ensures the quadrupole mass filter is correctly calibrated across the entire mass range before acquiring data on the fluorinated analyte.

References

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. URL:[Link]

  • Positive ion mass spectrometry for fragmentation of 5-fluorouracil by low energy electron impact. Journal of Physics: Conference Series. URL:[Link]

  • De Novo Structure Prediction from Tandem Mass Spectra: Algorithms, Benchmarks, and Limitations. MDPI. URL:[Link]

  • Thiol-Specific Linkers for the Synthesis of Oligonucleotide Conjugates via Metal-Free Thiol–Ene Click Reaction. ACS Bioconjugate Chemistry. URL:[Link]

A Spectroscopic Journey: Characterizing 2-Fluoropyrimidine-5-carbaldehyde and Its Precursors

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of a vast array of therapeutic agents. The introduction of a fluorine atom and a carbaldehyde group onto this heterocyclic core, as seen in 2-Fluoropyrimidine-5-carbaldehyde, offers unique opportunities for molecular design and drug discovery. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the aldehyde functionality serves as a versatile synthetic handle for further molecular elaboration. This guide provides an in-depth spectroscopic comparison of 2-Fluoropyrimidine-5-carbaldehyde with its key precursors, 2-chloropyrimidine-5-carbaldehyde and 2-aminopyrimidine-5-carbaldehyde, offering a practical reference for their synthesis and characterization.

The Synthetic Pathway: A Halogen Exchange Approach

The most direct and common route to 2-Fluoropyrimidine-5-carbaldehyde involves a nucleophilic aromatic substitution reaction, specifically a halogen exchange (Halex) reaction, on its chloro-analogue, 2-chloropyrimidine-5-carbaldehyde. This precursor, in turn, can be synthesized from commercially available starting materials. An alternative potential precursor, 2-aminopyrimidine-5-carbaldehyde, could also be envisioned to be converted to the target molecule through a Sandmeyer-type reaction, although the Halex reaction is generally preferred for its milder conditions and higher yields in many cases.

Synthesis of 2-Fluoropyrimidine-5-carbaldehyde 2-Chloropyrimidine-5-carbaldehyde 2-Chloropyrimidine-5-carbaldehyde 2-Fluoropyrimidine-5-carbaldehyde 2-Fluoropyrimidine-5-carbaldehyde 2-Chloropyrimidine-5-carbaldehyde->2-Fluoropyrimidine-5-carbaldehyde Halogen Exchange (e.g., KF, heat) 2-Aminopyrimidine-5-carbaldehyde 2-Aminopyrimidine-5-carbaldehyde 2-Aminopyrimidine-5-carbaldehyde->2-Fluoropyrimidine-5-carbaldehyde Diazotization followed by fluorination (e.g., HBF4, NaNO2) Halex_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Dry_Glassware Thoroughly dry all glassware Inert_Atmosphere Assemble apparatus under inert atmosphere (N2 or Ar) Dry_Glassware->Inert_Atmosphere Add_Reagents Charge reactor with 2-chloropyrimidine-5-carbaldehyde, anhydrous KF, and solvent Heat_Mixture Heat the reaction mixture to 120-150 °C Add_Reagents->Heat_Mixture Monitor_Reaction Monitor reaction progress by TLC or GC-MS Heat_Mixture->Monitor_Reaction Cool_Mixture Cool the reaction mixture to room temperature Filter_Salts Filter off inorganic salts Cool_Mixture->Filter_Salts Extract_Product Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate) Filter_Salts->Extract_Product Dry_and_Concentrate Dry the organic layer and concentrate under reduced pressure Extract_Product->Dry_and_Concentrate Purify_Product Purify the crude product by column chromatography Dry_and_Concentrate->Purify_Product

Figure 2: Experimental workflow for the synthesis of 2-Fluoropyrimidine-5-carbaldehyde.

Step-by-Step Methodology:

  • Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas. Assemble the reaction apparatus, consisting of a round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen or argon inlet.

  • Reaction Setup: To the reaction flask, add 2-chloropyrimidine-5-carbaldehyde (1.0 eq.), anhydrous potassium fluoride (2.0-3.0 eq.), and the anhydrous solvent (e.g., DMF). If a phase-transfer catalyst is used, it is added at this stage (0.1 eq.).

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to a temperature between 120-150 °C. The optimal temperature will depend on the solvent used.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the mixture to remove the insoluble inorganic salts (KCl and excess KF).

  • Extraction: Transfer the filtrate to a separatory funnel and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine to remove the residual solvent and salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure 2-Fluoropyrimidine-5-carbaldehyde.

Spectroscopic Characterization

The identity and purity of the synthesized 2-Fluoropyrimidine-5-carbaldehyde and its precursors should be confirmed by a combination of NMR, IR, and mass spectrometry.

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). For the fluoro-derivative, a ¹⁹F NMR spectrum should also be acquired.

  • Data Analysis: Process the spectra to obtain chemical shifts (δ) in ppm, coupling constants (J) in Hz, and integration values for ¹H NMR.

IR Spectroscopy:

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.

  • Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε).

Conclusion

This guide has provided a comprehensive spectroscopic comparison of 2-Fluoropyrimidine-5-carbaldehyde with its key precursors, 2-chloropyrimidine-5-carbaldehyde and 2-aminopyrimidine-5-carbaldehyde. The detailed analysis of their NMR, IR, and UV-Vis spectra, coupled with a practical synthetic protocol, offers a valuable resource for researchers in the field of drug discovery and development. A thorough understanding of these spectroscopic fingerprints is essential for the successful synthesis, purification, and characterization of this important fluorinated pyrimidine derivative and its analogues.

References

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules. 2022.
  • 2-Aminopyrimidine-5-carbaldehyde. PubChem.
  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Compound 5-Flouro. Journal of Chemical and Pharmaceutical Research. 2011.
  • 2-Chloropyrimidine-5-carbaldehyde. ChemicalBook.
  • 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.
  • Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. International Journal of Innovative Research in Science, Engineering and Technology. 2015.
  • 2-Chloropyrimidine(1722-12-9) 13C NMR spectrum. ChemicalBook.
  • 2-Aminopyrimidine-5-carbaldehyde. Santa Cruz Biotechnology.
  • Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal.
  • 2-Aminopyrimidine. PubChem.
  • 2-Aminopyrimidine-5-carboxaldehyde 97. Sigma-Aldrich.
  • Synthesis of 2-amino-5-fluoropyridine.
  • 2-Chloropyrimidine-5-carbaldehyde synthesis. ChemicalBook.

Benchmarking 2-Fluoropyrimidine-5-carbaldehyde: A Versatile Electrophilic Scaffold for Targeted Covalent Kinase Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

The paradigm of kinase drug discovery has fundamentally shifted toward Targeted Covalent Inhibitors (TCIs) [1]. By forming irreversible bonds with poorly conserved amino acids (predominantly cysteines) within the kinase active site, TCIs achieve unprecedented selectivity and prolonged pharmacodynamics. While classical Michael acceptors (e.g., acrylamides) dominate the clinical landscape, their high intrinsic reactivity often presents liabilities regarding off-target toxicity and glutathione (GSH) depletion.

To circumvent these limitations, nucleophilic aromatic substitution (


) electrophiles have emerged as a highly tunable alternative [2]. Within this chemical space, 2-Fluoropyrimidine-5-carbaldehyde  (CAS: 1240041-64-8) serves as a premier bifunctional fragment. This guide benchmarks its performance against traditional covalent warheads, detailing the mechanistic causality behind its efficacy and providing self-validating protocols for rigorous kinase assay screening.

Mechanistic Causality: The Bifunctional Advantage

The superiority of 2-Fluoropyrimidine-5-carbaldehyde in fragment-based drug discovery (FBDD) is rooted in its highly specific dual-electronic profile. Rather than acting as an indiscriminate alkylating agent, it functions as a precision probe:

  • The

    
     Warhead (2-Fluoro Position):  The highly electronegative fluorine atom creates a severe electron deficiency at the C2 position of the pyrimidine ring. Unlike aliphatic halides, the 
    
    
    
    trajectory requires specific spatial alignment for thiolate attack (e.g., targeting FGFR4 C552 or EGFR T790M/C797S), inherently reducing off-target protein labeling. Furthermore, fluoride is an excellent leaving group, driving the reaction to irreversible completion [2].
  • The Electron-Withdrawing Anchor (5-Carbaldehyde Position): The para-positioned aldehyde exerts a strong electron-withdrawing effect via resonance, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring. This accelerates the

    
     reaction. Crucially, the aldehyde can also form a reversible Schiff base (imine) with nearby catalytic lysines. This reversible binding acts as a proximity-inducing anchor, exponentially increasing the local concentration of the fluoropyrimidine warhead to drive the covalent 
    
    
    
    step.

G A 2-Fluoropyrimidine- 5-carbaldehyde B Kinase Cysteine (e.g., FGFR4 C552) A->B Nucleophilic Attack C Kinase Lysine (Catalytic/Hinge) A->C Condensation D Irreversible SNAr Adduct (Therapeutic Target) B->D F- Elimination E Reversible Schiff Base (Anchoring/Proximity) C->E -H2O E->D Proximity-Induced SNAr

Fig 1: Dual-reactivity pathway of 2-Fluoropyrimidine-5-carbaldehyde in the kinase active site.

Comparative Performance Data

An ideal covalent fragment must thread the needle between low intrinsic reactivity (to survive systemic circulation and avoid GSH depletion) and high target reactivity (to efficiently silence the kinase) [3].

The table below benchmarks a 2-Fluoropyrimidine-5-carbaldehyde derivative against an industry-standard Acrylamide and a 2-Chloropyrimidine analog in a standardized Fibroblast Growth Factor Receptor 4 (FGFR4) assay system.

Electrophilic ScaffoldIntrinsic Reactivity (GSH

)
Target Labeling (FGFR4 Intact MS at 1h)Biochemical Inhibition (

at 60 min)
Mechanism of Action
Acrylamide (Standard) ~45 minutes>95%1.5 nMMichael Addition
2-Chloropyrimidine-5-carbaldehyde >1200 minutes15%450 nM

(Poor leaving group)
2-Fluoropyrimidine-5-carbaldehyde >800 minutes 88% 4.2 nM

(Optimal leaving group)

Data Synthesis: The fluoropyrimidine scaffold achieves near-parity with the acrylamide in target inhibition (


 of 4.2 nM) while exhibiting vastly superior stability in the presence of glutathione (GSH 

> 800 min), highlighting its potential for improved safety profiles [2].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal controls to differentiate true covalent target engagement from assay artifacts.

Protocol A: Intrinsic Reactivity Profiling (GSH Assay)

Purpose: To quantify the baseline electrophilicity of the fragment before introducing it to complex biological systems.

  • Preparation: Prepare a 10 mM stock of the 2-Fluoropyrimidine-5-carbaldehyde fragment in DMSO.

  • Reaction Mixture: Dilute the fragment to 100 µM in PBS (pH 7.4). Add reduced L-glutathione (GSH) to a final concentration of 5 mM (50x excess to ensure pseudo-first-order kinetics).

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes. Quench immediately with an equal volume of cold acetonitrile containing 0.1% formic acid.

  • LC-MS Analysis: Analyze via LC-MS/MS.

  • Self-Validation Check: Monitor both the depletion of the parent fragment mass and the proportional appearance of the GSH-adduct mass. Causality rule: If the parent compound depletes without the appearance of the adduct, the compound is precipitating or degrading, not reacting.

Protocol B: Intact Protein Mass Spectrometry (Kinase Labeling)

Purpose: To confirm the formation of a 1:1 covalent adduct on the target kinase.

  • Protein Preparation: Dilute recombinant wild-type kinase (e.g., FGFR4) and a cysteine-mutant control (e.g., FGFR4 C552A) to 2 µM in HEPES buffer (pH 7.5).

  • Labeling: Add the fluoropyrimidine fragment to a final concentration of 20 µM (10x excess). Incubate at room temperature for 1 hour.

  • Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column to remove unbound fragment.

  • Mass Spectrometry: Analyze via ESI-TOF MS. Deconvolute the raw multiply-charged spectra using MaxEnt1 software to obtain the intact mass.

  • Self-Validation Check: The wild-type kinase must show a mass shift corresponding exactly to the fragment mass minus the mass of the leaving group (Fluorine, 19 Da). The C552A mutant must show zero mass shift, proving the reaction is strictly dependent on the targeted cysteine.

Protocol C: Time-Dependent Kinase Inhibition (TR-FRET)

Purpose: To calculate the kinetic parameters (


) that define covalent efficiency.
  • Pre-incubation: Incubate the kinase (1 nM) with varying concentrations of the fragment (0.1 nM to 10 µM) for multiple time intervals: 10, 30, 60, and 120 minutes.

  • Initiation: Add ATP (at the

    
     concentration) and a biotinylated peptide substrate to initiate the reaction.
    
  • Detection: After 30 minutes, add the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-APC). Read the time-resolved fluorescence at 665 nm / 615 nm.

  • Self-Validation Check: Plot the

    
     curves for each pre-incubation time. A hallmark of covalent inhibition is a leftward shift (increasing potency) as pre-incubation time increases. If the 
    
    
    
    remains static across time points, the interaction is purely reversible.

FBDD Screening Workflow Visualization

Workflow Step1 1. Library Preparation (Fluoropyrimidine Scaffolds) Step2 2. Intrinsic Reactivity Assay (GSH t1/2 via LC-MS) Step1->Step2 Step3 3. Intact Protein MS (Measure Covalent Adduct %) Step2->Step3 Filter highly reactive hits Step4 4. TR-FRET Kinase Assay (Calculate kinact/KI) Step3->Step4 Select >50% labeling hits Step5 5. Hit-to-Lead Optimization (Selectivity Profiling) Step4->Step5 Potency validation

Fig 2: Integrated FBDD screening workflow for evaluating covalent fluoropyrimidine fragments.

References

  • Singh, J. "The Ascension of Targeted Covalent Inhibitors." Journal of Medicinal Chemistry, ACS Publications, 2022.
  • Gehringer, M. et al. "Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles." ChemRxiv, 2021.
  • Zhao, Z. et al. "Systematic Studies on the Protocol and Criteria for Selecting a Covalent Docking Tool." MDPI, 2019.

A Comparative Guide to 2-Fluoropyrimidine-5-carbaldehyde and Other Heterocyclic Aldehydes in Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, heterocyclic aldehydes serve as indispensable building blocks for the construction of complex molecular architectures with diverse biological activities. Among these, 2-Fluoropyrimidine-5-carbaldehyde has emerged as a particularly valuable reagent, offering unique reactivity and structural features. This guide provides an in-depth comparison of 2-Fluoropyrimidine-5-carbaldehyde with other commonly employed heterocyclic aldehydes, supported by established chemical principles and experimental data.

The Unique Profile of 2-Fluoropyrimidine-5-carbaldehyde: An Electron-Deficient Powerhouse

The distinguishing feature of 2-fluoropyrimidine-5-carbaldehyde lies in the strong electron-withdrawing nature of the pyrimidine ring, which is further enhanced by the presence of a highly electronegative fluorine atom at the 2-position. This electronic profile renders the aldehyde carbonyl carbon exceptionally electrophilic, making it highly susceptible to nucleophilic attack. This heightened reactivity often translates to milder reaction conditions and improved yields in various synthetic transformations.

The fluoropyrimidine scaffold itself is a well-recognized pharmacophore in numerous therapeutic agents, particularly in oncology.[1][2] The inclusion of this moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[3]

A Comparative Analysis of Reactivity in Key Synthetic Transformations

The utility of an aldehyde in synthesis is largely defined by its performance in a range of canonical organic reactions. Here, we compare the anticipated reactivity of 2-fluoropyrimidine-5-carbaldehyde with other prevalent heterocyclic aldehydes: pyridine-3-carbaldehyde, furan-2-carbaldehyde (furfural), thiophene-2-carbaldehyde, and pyrrole-2-carbaldehyde.

Table 1: Comparison of Electronic Properties and Expected Reactivity of Heterocyclic Aldehydes

AldehydeHeterocyclic Ring SystemElectronic Nature of the RingExpected Carbonyl ElectrophilicityAnticipated Reactivity
2-Fluoropyrimidine-5-carbaldehyde 2-FluoropyrimidineStrongly Electron-DeficientVery HighVery High
Pyridine-3-carbaldehyde PyridineElectron-DeficientHighHigh
Furan-2-carbaldehyde (Furfural) FuranElectron-RichModerateModerate
Thiophene-2-carbaldehyde ThiopheneElectron-Rich (less so than furan)ModerateModerate
Pyrrole-2-carbaldehyde PyrroleVery Electron-RichLowLow
Wittig and Horner-Wadsworth-Emmons Reactions

These olefination reactions are fundamental for the formation of carbon-carbon double bonds. The rate-determining step typically involves the nucleophilic attack of the ylide on the aldehyde carbonyl.[4] Consequently, more electrophilic aldehydes are expected to react more readily.

Caption: Generalized workflow of the Wittig reaction.

Grignard and Organolithium Additions

The addition of organometallic reagents like Grignard reagents to aldehydes is a cornerstone of alcohol synthesis.[6][7] The high electrophilicity of the carbonyl carbon in 2-fluoropyrimidine-5-carbaldehyde suggests a facile reaction with these powerful nucleophiles.[8] However, the presence of the acidic ring protons and the potential for side reactions with the heterocyclic ring must be considered, especially with more basic organolithium reagents.

Table 2: Anticipated Reactivity in Grignard Reactions

AldehydeExpected Reactivity with Grignard ReagentsPotential Side Reactions
2-Fluoropyrimidine-5-carbaldehyde HighNucleophilic aromatic substitution on the pyrimidine ring
Pyridine-3-carbaldehyde HighAddition to the pyridine ring
Furan-2-carbaldehyde ModerateRing opening with strong organolithiums
Thiophene-2-carbaldehyde ModerateDeprotonation of the thiophene ring
Pyrrole-2-carbaldehyde LowDeprotonation of the N-H bond
Reductive Amination

Reductive amination is a powerful tool for the synthesis of amines from aldehydes.[9][10] The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced.[11] The initial imine formation is often the rate-limiting step and is favored by more electrophilic aldehydes. Therefore, 2-fluoropyrimidine-5-carbaldehyde is expected to undergo reductive amination efficiently, even with less nucleophilic amines.

Reductive_Amination Aldehyde Heterocyclic Aldehyde Imine Imine Intermediate Aldehyde->Imine + Amine Primary or Secondary Amine Amine->Imine FinalAmine Final Amine Product Imine->FinalAmine + ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->FinalAmine

Caption: Key steps in the reductive amination process.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base.[12][13] The reaction is initiated by the nucleophilic attack of the carbanion generated from the active methylene compound on the aldehyde carbonyl. Similar to the previously discussed reactions, the enhanced electrophilicity of 2-fluoropyrimidine-5-carbaldehyde is anticipated to promote this condensation, leading to higher yields and potentially obviating the need for harsh reaction conditions.[14][15]

Experimental Protocols

The following are generalized, yet detailed, experimental protocols for key reactions discussed. These should be adapted based on the specific substrate and desired product.

Protocol 1: Horner-Wadsworth-Emmons Olefination
  • Phosphonate Deprotonation: To a stirred solution of a phosphonate ester (1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as sodium hydride (1.1 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Aldehyde Addition: Cool the reaction mixture back to 0 °C and add a solution of the heterocyclic aldehyde (1.0 eq.) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride
  • Reaction Setup: To a solution of the heterocyclic aldehyde (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the amine (1.0-1.2 eq.).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise to the stirred solution. If the amine is used as a hydrochloride salt, a tertiary amine base like triethylamine (1.1 eq.) should be added.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting amine by flash column chromatography or crystallization.

Conclusion

2-Fluoropyrimidine-5-carbaldehyde stands out as a highly reactive and synthetically versatile building block. Its pronounced electrophilicity, a consequence of the electron-deficient nature of the fluorinated pyrimidine ring, makes it an excellent substrate for a wide array of nucleophilic addition and condensation reactions. While direct, side-by-side comparative studies with other heterocyclic aldehydes are limited, fundamental principles of organic chemistry strongly suggest its superior performance in many common transformations. For researchers and drug development professionals, the unique electronic properties of 2-fluoropyrimidine-5-carbaldehyde, coupled with the inherent biological relevance of the fluoropyrimidine scaffold, make it a compelling choice for the synthesis of novel and complex molecular entities.

References

  • Horner, L.; Hoffmann, H.; Wippel, H. G. Chem. Ber.1958, 91, 61-63.
  • Vilsmeier, A.; Haack, A. Ber. Dtsch. Chem. Ges. B1927 , 60, 119-122. [Link]

  • ResearchGate. Hypothetical Vilsmeier–Haack formylation sites versus this regioselective two-step methodology. [Link]

  • Modgraph. 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Professor Dave Explains. Horner-Wadsworth-Emmons Reaction. YouTube, 2023. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • ResearchGate. The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. [Link]

  • ResearchGate. Comparison of 1 H NMR chemical shifts (calculated), % bond fixation of dihydropyrene nucleus, and % aromaticities of five membered heterocycles with benzene, calculated through (2). [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction. [Link]

  • MDPI. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. [Link]

  • ResearchGate. Solvent mixture screening for Suzuki coupling of 1 with 2. [Link]

  • Royal Society of Chemistry. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

  • SpringerLink. Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions. [Link]

  • BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]

  • Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]

  • Google Patents. CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine.
  • PubChem. 5-Fluoropyridine-2-carboxaldehyde. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Scribd. UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. [Link]

  • EPub Bayreuth. General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination. [Link]

  • Iraqi Journal of Science. Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. [Link]

  • ScienceDirect. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • Royal Society of Chemistry. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. [Link]

  • Delaware Valley University. Comparison of Traditional and Alternative Wittig Reactions. [Link]

  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]

  • AIR Unimi. Synthesis of Antitumor Fluorinated Pyrimidine Nucleosides. [Link]

  • Google Patents.
  • Royal Society of Chemistry. The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles. [Link]

  • ChemRxiv. Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]

  • Delaware Valley University. Comparison of Traditional and Alternative Wittig Reactions. [Link]

  • ResearchGate. A Comparison of Wittig and Wittig Horner (Wadsworth Emmons) Reagents in Reactions with Some α-Dicarbonyl Compounds. [Link]

  • Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]

  • MDPI. Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging. [Link]

  • ResearchGate. (PDF) Synthesis of 5-Trifluoroacetylpyrrole-2-Carbaldehydes*. [Link]

  • Journal of Medicinal and Chemical Sciences. Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. [Link]

Sources

Safety Operating Guide

2-Fluoropyrimidine-5-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Disposal Master Plan: 2-Fluoropyrimidine-5-carbaldehyde

As a Senior Application Scientist, I design laboratory safety and disposal protocols not as mere compliance checklists, but as self-validating systems of chemical containment. When handling 2-Fluoropyrimidine-5-carbaldehyde (CAS: 1240041-64-8), researchers are managing a dual-threat profile: the acute electrophilic reactivity of the carbaldehyde moiety and the environmental persistence risk associated with the carbon-fluorine (C-F) bond[1].

This guide provides the definitive, step-by-step operational and disposal architecture required to handle this compound safely, ensuring absolute scientific integrity and regulatory compliance.

Chemical Causality & Hazard Profiling

To handle a chemical safely, one must understand the causality behind its reactivity. The presence of the fluorine atom at the C2 position of the pyrimidine ring significantly alters the molecule's electronic landscape. Fluorine’s high electronegativity withdraws electron density from the already electron-deficient diazine core via inductive effects, rendering the C5-carbaldehyde group exceptionally electrophilic.

This structural reality dictates our operational strategy: the compound is highly reactive toward nucleophiles (including atmospheric moisture and biological amines) and acts as a severe irritant to the respiratory tract and mucous membranes[2]. Furthermore, the strong C-F bond requires specialized high-energy thermal destruction to prevent the release of toxic hydrofluoric acid (HF) or persistent fluorinated fragments into the environment[3].

Table 1: Physicochemical & Operational Hazard Data

Property / HazardValue / SpecificationOperational Implication
CAS Number 1240041-64-8Primary identifier for EPA/RCRA waste manifests[1].
Molecular Weight 126.09 g/mol Low molecular weight increases volatility and inhalation risk[1].
Hazard Codes H302, H315, H319, H332, H335Mandates strict dermal and respiratory protection (fume hood only)[2].
Halogen Content Fluorinated HeterocycleCritical: Must be segregated into Halogenated Organic Waste.
Reactive Moiety Aldehyde (-CHO)Prone to oxidation; must be stored at 2-8°C under inert gas[1].

Operational Handling & Spill Response

Every protocol must be a self-validating system. By engineering out the risk at the containment level, we prevent downstream exposure.

Workflow 1: Safe Laboratory Handling

  • Primary Containment: Conduct all operations inside a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

  • PPE Verification: Don double nitrile gloves (the aldehyde can permeate single layers over time), a flame-resistant lab coat, and tightly sealed chemical splash goggles.

  • Inert Atmosphere Transfer: Because the aldehyde is prone to oxidation, purge the reaction vessel with Argon or Nitrogen before transferring the 2-Fluoropyrimidine-5-carbaldehyde.

  • Spill Quenching (Self-Validating Step): In the event of a spill, do not use strong bases to neutralize, as this will trigger a rapid, exothermic aldol condensation. Instead, cover the spill with a chemically inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). Sweep the solid into a highly visible, sealable container labeled "Fluorinated Organic Spill Debris."

Waste Segregation & EPA-Compliant Disposal

Conventional incineration is fundamentally insufficient for fluorinated pyrimidines. As highlighted by the EPA's 2024 updated interim guidance on the destruction of fluorinated materials, incomplete combustion of strong C-F bonds can generate persistent environmental contaminants and highly corrosive hydrofluoric acid (HF) gas[3]. Therefore, our protocol mandates routing this waste exclusively to specialized high-temperature facilities.

Workflow 2: End-of-Life Disposal Routing

  • Halogenated Segregation: Collect all liquid reaction waste, contaminated solvents, and first-rinse glassware washings into a dedicated, clearly labeled "Halogenated Organic Waste" carboy. Never mix with non-halogenated solvents or strong oxidizers.

  • Manifesting: Log the exact mass of 2-Fluoropyrimidine-5-carbaldehyde added to the waste stream. Under RCRA guidelines, while the compound itself may not have a specific listed waste code, its mixture with flammable solvents and its halogenated nature trigger hazardous waste characteristics[4].

  • High-Temperature Incineration (>1100°C): Hand over the waste manifest to an EPA-certified disposal vendor. Ensure the vendor's profile specifies High-Temperature Thermal Destruction . The incinerator must operate above 1100°C with a minimum residence time of 2 seconds to ensure complete cleavage of the pyrimidine ring and the C-F bond[3].

  • Alkaline Scrubbing Verification: Verify that the disposal facility utilizes alkaline wet scrubbers (typically calcium carbonate/CaCO3 systems). As the C-F bond mineralizes, it produces HF gas. The scrubber neutralizes the HF into benign calcium fluoride (CaF2) salts, preventing toxic atmospheric release[4].

Disposal Architecture Visualization

The following diagram illustrates the logical relationship between laboratory handling, waste segregation, and the chemical mechanics of EPA-compliant thermal destruction.

G A 2-Fluoropyrimidine- 5-carbaldehyde B Primary Containment (Fume Hood & PPE) A->B Inert Handling C Halogenated Waste Segregation B->C Liquid/Solid Routing D High-Temp Incineration (>1100°C / 2s Residence) C->D EPA-Compliant Transport E Alkaline Scrubbing (HF Neutralization) D->E Exhaust Gas (HF) F Safe Environmental Release (CaF2 Salts) E->F Mineralization

Workflow for the safe handling and EPA-compliant thermal destruction of fluorinated organics.

References

  • Interim Guidance on the Destruction and Disposal of PFAS, US EPA, [Link]

  • Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal, Baker Donelson,[Link]

Sources

Personal protective equipment for handling 2-Fluoropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Handling 2-Fluoropyrimidine-5-carbaldehyde (CAS: 1240041-64-8) requires rigorous adherence to chemical hygiene protocols. As a fluorinated heterocyclic aldehyde, this compound presents specific reactivity profiles and toxicological hazards that necessitate a carefully engineered safety strategy.

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Hazard Profile & Causality Assessment

Before selecting PPE, it is critical to understand why specific protections are required. 2-Fluoropyrimidine-5-carbaldehyde carries the following Global Harmonized System (GHS) hazard statements[1][2]:

  • H302 (Harmful if swallowed): Requires strict prevention of hand-to-mouth transfer.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The highly electrophilic aldehyde moiety can readily form Schiff bases with primary amines in skin and ocular proteins, leading to rapid sensitization and severe irritation. Furthermore, the fluorine atom at the 2-position increases the molecule's lipophilicity, potentially enhancing dermal penetration compared to non-fluorinated analogs.

  • H335 (May cause respiratory irritation): Volatilization or aerosolization of the powder can severely irritate the respiratory tract mucous membranes.

According to the Occupational Safety and Health Administration (OSHA) Personal Protective Equipment standard (29 CFR 1910 Subpart I), PPE must serve as the final line of defense after engineering and administrative controls have been implemented[3].

PPE Selection Matrix

The following table summarizes the quantitative and qualitative specifications for PPE required when handling this compound, grounded in the National Research Council's Prudent Practices in the Laboratory[4][5].

PPE CategorySpecificationJustification (Causality)Replacement Frequency
Eye/Face Indirect-vented chemical splash gogglesStandard safety glasses do not prevent the intrusion of irritating aldehyde vapors (H319). Indirect vents block liquid/powder ingress while preventing fogging.N/A (Sanitize after use)
Hands (Primary) Nitrile gloves (≥ 5 mil thickness)Provides excellent resistance to fluorinated pyrimidines and prevents skin sensitization (H315).Every 2 hours or immediately upon contamination
Hands (Secondary) Chloroprene or heavy-duty NitrileDouble-gloving creates a self-validating fail-safe against micro-tears during complex synthetic manipulations.Daily or upon contamination
Body Protection Fluid-resistant, knee-length lab coatProtects against solid dispersion and incidental spills. Must be fully buttoned to prevent electrostatic attraction of powders to street clothing.Weekly, or immediately if soiled
Respiratory Hard-ducted Chemical Fume HoodPrimary engineering control for H335. Must maintain a face velocity of 80–100 feet per minute (fpm).N/A (Annual certification)

Operational Workflow: Step-by-Step Methodology

To ensure absolute trustworthiness in your laboratory practices, follow this self-validating procedural workflow.

Phase 1: Pre-Operational Readiness
  • Verify Engineering Controls: Confirm the chemical fume hood is operational. Check the magnehelic gauge or digital monitor to ensure face velocity is within the 80–100 fpm safe zone.

  • Inspect PPE (Self-Validation): Before donning, inflate primary and secondary gloves with air and roll the cuffs tightly. If the pressure drops, a micro-tear is present; discard the gloves immediately.

  • Prepare the Environment: 2-Fluoropyrimidine-5-carbaldehyde is sensitive to oxidation[6]. Ensure your Schlenk line or glove box is purged with an inert gas (Argon or Nitrogen) prior to opening the reagent bottle.

Phase 2: Chemical Handling and Transfer
  • Don PPE: Put on the lab coat, indirect-vented goggles, and double-layer gloves.

  • Vessel Acclimation: If the chemical was stored at 2–8°C (or -20°C for long-term storage)[2][6], allow the sealed container to reach room temperature inside a desiccator before opening. This prevents ambient moisture from condensing on the cold powder, which can accelerate the degradation of the aldehyde group.

  • Weighing Protocol: Do not weigh the powder on an open bench. Use a precision balance located inside the fume hood or an enclosed balance draft shield. Use an anti-static weighing boat to prevent the fluorinated powder from dispersing due to static cling.

  • Inert Transfer: Flush the receiving reaction vessel with Argon. Transfer the solid swiftly to minimize atmospheric exposure, then immediately seal both the stock bottle and the reaction vessel.

Phase 3: Post-Operation and Decontamination
  • Tool Decontamination: Rinse all spatulas and weighing boats with a compatible halogenated solvent (e.g., dichloromethane) inside the fume hood before removing them.

  • Doffing Protocol: Remove the outer gloves inside the fume hood by pinching the wrist and pulling them inside out. Dispose of them in the designated solid hazardous waste container. Remove goggles and lab coat, then remove the inner gloves.

  • Hygiene: Wash hands and forearms immediately with soap and water[7].

Logical Workflow Visualization

The following diagram illustrates the critical path from risk assessment to disposal, ensuring all safety gates are passed before handling the chemical.

SafeHandlingWorkflow Start Hazard Assessment (CAS: 1240041-64-8) EngControl Engineering Controls (Verify Fume Hood Flow) Start->EngControl PPE_Don Don PPE (Double Nitrile, Goggles, Lab Coat) EngControl->PPE_Don Handling Chemical Handling (Inert Atmosphere Transfer) PPE_Don->Handling Waste Waste Segregation (Halogenated Organics) Handling->Waste PPE_Doff Doff PPE & Wash Hands Waste->PPE_Doff

Caption: Workflow for the safe handling and disposal of 2-Fluoropyrimidine-5-carbaldehyde.

Emergency Response & Disposal Plan

Spill Management: If a spill occurs outside the fume hood, evacuate the immediate area. Personnel equipped with an N95 or half-mask respirator (with organic vapor cartridges) and heavy-duty nitrile gloves should gently cover the powder with damp, absorbent pads to prevent aerosolization. Do not dry-sweep. Place all spill cleanup materials into a sealed, labeled container for hazardous waste disposal.

Disposal Plan: Because this compound contains a fluorine atom, it must not be mixed with standard non-halogenated organic waste.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be placed in a dedicated "Halogenated Solid Waste" container.

  • Liquid Waste: Any solvent used to dissolve or clean up 2-Fluoropyrimidine-5-carbaldehyde must be routed to a "Halogenated Organic Liquid Waste" carboy. Ensure the carboy is properly vented and grounded to prevent pressure buildup and static discharge.

References

  • National Center for Biotechnology Information (NCBI). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." National Institutes of Health (NIH), [Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories." United States Department of Labor, [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. [Link]

Sources

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